Product packaging for (-)-Cyclopenin(Cat. No.:CAS No. 20007-87-8)

(-)-Cyclopenin

Cat. No.: B1669418
CAS No.: 20007-87-8
M. Wt: 294.30 g/mol
InChI Key: APLKWZASYUZSBL-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-cyclopenine is an epoxide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O3 B1669418 (-)-Cyclopenin CAS No. 20007-87-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20007-87-8

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione

InChI

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1

InChI Key

APLKWZASYUZSBL-PBHICJAKSA-N

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 604989;  NSC-604989;  NSC604989;  NSC 114538;  NSC-114538;  NSC114538;  Cyclopenin,

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the (-)-Cyclopenin Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclopenin, a member of the benzodiazepine (B76468) alkaloid family, is a secondary metabolite produced by various fungi, notably species of Penicillium. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reactions, chemical intermediates, and genetic regulation. The pathway involves a series of enzymatic transformations, beginning with the condensation of two key amino acid precursors, L-phenylalanine and anthranilic acid, by a non-ribosomal peptide synthetase (NRPS)-like enzyme. Subsequent modifications, including desaturation and epoxidation catalyzed by a dioxygenase, lead to the formation of the final product. This document outlines detailed experimental protocols for the characterization of the key enzymes in this pathway and presents available quantitative data to facilitate further research and potential applications in drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the benzodiazepine alkaloids, which include this compound, have garnered significant interest due to their potential pharmacological properties. The biosynthesis of these complex molecules involves intricate enzymatic pathways that are often encoded by gene clusters. A thorough understanding of these pathways is crucial for harnessing their potential through synthetic biology and metabolic engineering approaches. This guide focuses on the core aspects of the this compound biosynthesis pathway, providing the necessary technical details for researchers in the field.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branched pathway that originates from the cyclopeptine-viridicatin metabolic route. The pathway commences with the assembly of the initial benzodiazepine scaffold from amino acid precursors, followed by a series of oxidative modifications.

Precursor Molecules

The primary building blocks for the this compound backbone are:

  • L-phenylalanine

  • Anthranilic acid

  • S-adenosyl-L-methionine (SAM) - serves as a methyl group donor.

Key Enzymes and Intermediates

The pathway involves three key enzymatic steps to convert the precursors into this compound:

  • Cyclopeptine (B22554) Synthase (CPS): This non-ribosomal peptide synthetase (NRPS)-like enzyme catalyzes the initial condensation of L-phenylalanine and anthranilic acid, followed by methylation using SAM, and subsequent cyclization to form the first key intermediate, cyclopeptine .

  • (-)-Cyclopenine Synthase (CpsB): This enzyme is a dioxygenase that carries out two sequential oxidative modifications on cyclopeptine. First, it catalyzes a desaturation reaction to form dehydrocyclopeptine (B1256299) . Subsequently, it facilitates a monooxygenation (epoxidation) of the newly formed double bond to yield This compound .

  • Cyclopenase: This enzyme is involved in a parallel branch of the pathway, converting this compound to viridicatin. However, it is not directly involved in the synthesis of this compound itself.

The core biosynthetic pathway leading to this compound is depicted in the following diagram:

G cluster_precursors Precursors cluster_pathway Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Cyclopeptine Cyclopeptine L-Phenylalanine->Cyclopeptine Anthranilic acid Anthranilic acid Anthranilic acid->Cyclopeptine S-adenosyl-L-methionine S-adenosyl-L-methionine S-adenosyl-L-methionine->Cyclopeptine Cyclopeptine Synthase Dehydrocyclopeptine Dehydrocyclopeptine Cyclopeptine->Dehydrocyclopeptine (-)-Cyclopenine Synthase (Desaturation) Cyclopenin This compound Dehydrocyclopeptine->Cyclopenin (-)-Cyclopenine Synthase (Epoxidation)

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the enzymes of the this compound biosynthesis pathway. The following table summarizes the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts. Researchers are encouraged to contribute to this area.

EnzymeSubstrate(s)Product(s)Kinetic Parameters (Km, Vmax, kcat)Optimal pHOptimal Temperature (°C)Reference
Cyclopeptine SynthaseL-Phe, Anthranilate, SAMCyclopeptineData not availableData not availableData not available
(-)-Cyclopenine SynthaseCyclopeptine, Dehydrocyclopeptine, O2, α-KGDehydrocyclopeptine, this compoundData not availableData not availableData not available
CyclopenaseThis compoundViridicatinData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are essential for the study and characterization of the enzymes involved in the this compound biosynthesis pathway. The following sections provide generalized methodologies that can be adapted for each specific enzyme.

Heterologous Expression and Purification of Biosynthetic Enzymes

The genes encoding the biosynthetic enzymes can be cloned from the genomic DNA of a producing fungal strain (e.g., Penicillium cyclopium) and heterologously expressed in a suitable host such as Escherichia coli or Saccharomyces cerevisiae.

G cluster_workflow Protein Expression and Purification Workflow Fungal gDNA Fungal gDNA PCR Amplification PCR Amplification Fungal gDNA->PCR Amplification Gene of Interest Cloning into Expression Vector Cloning into Expression Vector PCR Amplification->Cloning into Expression Vector Transformation into Host Transformation into Host Cloning into Expression Vector->Transformation into Host Host Culture and Induction Host Culture and Induction Transformation into Host->Host Culture and Induction Cell Lysis Cell Lysis Host Culture and Induction->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Affinity Chromatography Purified Enzyme Purified Enzyme Protein Purification->Purified Enzyme

Caption: General workflow for enzyme expression.

Protocol:

  • Gene Amplification: Amplify the target gene from fungal genomic DNA using PCR with primers containing appropriate restriction sites.

  • Cloning: Ligate the PCR product into a suitable expression vector (e.g., pET series for E. coli or pYES2 for S. cerevisiae) containing a purification tag (e.g., His-tag).

  • Transformation: Transform the expression construct into the chosen host organism.

  • Expression: Grow the host cells to an appropriate density and induce protein expression (e.g., with IPTG for E. coli or galactose for S. cerevisiae).

  • Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods.

  • Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification: Verify the purity and size of the protein using SDS-PAGE.

Enzymatic Assays

This assay measures the formation of cyclopeptine from its precursors.

Materials:

  • Purified cyclopeptine synthase

  • L-phenylalanine

  • Anthranilic acid

  • S-adenosyl-L-methionine (SAM)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol (B129727) or acetonitrile)

  • HPLC-MS system

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, L-phenylalanine, anthranilic acid, and SAM.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the purified cyclopeptine synthase.

  • Incubate for a specific time period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC-MS to detect and quantify the formation of cyclopeptine.

This assay monitors the conversion of cyclopeptine to dehydrocyclopeptine and subsequently to this compound.

Materials:

  • Purified (-)-cyclopenine synthase

  • Cyclopeptine (substrate)

  • α-ketoglutarate (α-KG)

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

  • Ascorbate

  • Reaction buffer (e.g., HEPES, pH 7.0)

  • Quenching solution (e.g., methanol or acetonitrile)

  • HPLC-MS system

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, Fe(II), ascorbate, α-KG, and cyclopeptine.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the purified (-)-cyclopenine synthase.

  • Incubate for a specific time period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC-MS to monitor the disappearance of cyclopeptine and the appearance of dehydrocyclopeptine and this compound.

Genetic Regulation of the Pathway

The biosynthesis of secondary metabolites in fungi is tightly regulated at the transcriptional level. The genes responsible for a specific pathway are often located together in a biosynthetic gene cluster (BGC). The expression of these genes is typically controlled by a pathway-specific transcription factor, which itself can be regulated by global regulators that respond to environmental cues such as nutrient availability and pH.

While the specific gene cluster for this compound biosynthesis in Penicillium cyclopium has not been fully elucidated in publicly available literature, the regulation is expected to follow the general principles observed for other fungal secondary metabolite clusters. Key global regulators in Aspergilli and Penicilli, such as LaeA, are known to control the expression of multiple secondary metabolite gene clusters.

G cluster_regulation Regulatory Cascade Environmental Cues Environmental Cues Global Regulators Global Regulators (e.g., LaeA) Environmental Cues->Global Regulators Pathway-Specific TF Pathway-Specific Transcription Factor Global Regulators->Pathway-Specific TF Activation/Repression Biosynthetic Genes This compound Biosynthetic Genes Pathway-Specific TF->Biosynthetic Genes Transcriptional Activation Pathway Enzymes Pathway Enzymes Biosynthetic Genes->Pathway Enzymes Translation Metabolite Production This compound Production Pathway Enzymes->Metabolite Production Catalysis

Caption: Putative regulatory cascade for this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of fungal secondary metabolism, involving a multi-enzyme pathway to construct a complex benzodiazepine alkaloid. While the general steps of the pathway have been outlined, significant gaps remain in our understanding, particularly concerning the detailed enzymatic mechanisms, kinetic parameters, and the specific genetic regulation. Further research, including the identification and characterization of the complete biosynthetic gene cluster, detailed enzymatic studies, and investigation of the regulatory networks, will be crucial. This knowledge will not only advance our fundamental understanding of fungal natural product biosynthesis but also pave the way for the rational engineering of these pathways for the production of novel and potentially valuable bioactive compounds for the pharmaceutical industry.

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Cyclopenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1] As a secondary metabolite, it is part of a complex biosynthetic pathway and serves as a precursor to other bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biosynthesis, and relevant experimental protocols, designed to support research and development activities in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Identification and General Properties
PropertyValueSource
IUPAC Name 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dionePubChem
Molecular Formula C₁₇H₁₄N₂O₃[1]
CAS Number 20007-87-8[1]
Synonyms Cyclopenin, (-)-Cyclopenine[1]
Quantitative Physical and Chemical Data
PropertyValueSource
Molecular Weight 294.30 g/mol [1]
Exact Mass 294.10044231 Da[1]
Melting Point Not reported in the searched literature.
Optical Rotation ([α]D) Levorotatory, specific value not reported in the searched literature.
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO. Limited solubility in water.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following data has been reported:

  • ¹³C NMR Spectroscopy: Spectral data is available and has been referenced in public databases.[1]

  • Mass Spectrometry: Data from Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are available, providing information on its mass and fragmentation patterns.[1]

Biosynthesis

This compound is biosynthesized from the precursor cyclopeptin. The pathway involves an epoxidation step catalyzed by the non-heme dioxygenase AsqJ, followed by a rearrangement to viridicatin (B94306), which is catalyzed by the hemocyanin-like protein AsqI.[2] The conversion of cyclopenin to viridicatin is a key step in the biosynthesis of viridicatin-type fungal alkaloids.[2][3][4]

Biosynthesis_of_Viridicatin Cyclopeptin Cyclopeptin Cyclopenin This compound Cyclopeptin->Cyclopenin AsqJ (Dioxygenase) Epoxidation Viridicatin Viridicatin Cyclopenin->Viridicatin AsqI (Hemocyanin-like) Rearrangement

Biosynthesis of Viridicatin from Cyclopeptin via this compound.

Biological Activity

The direct biological activity of this compound is not extensively documented. Its primary known role is as an intermediate in the biosynthesis of 3-O-methyl viridicatin. This downstream product has been identified as a potent inhibitor of tumor necrosis factor alpha (TNFα)-induced replication of the Human Immunodeficiency Virus (HIV).[5][6][7] The anti-HIV activity of related cyclopentenone prostaglandins (B1171923) often involves the inhibition of viral replication at the transcriptional level.[8][9] Further research is required to determine if this compound itself possesses any intrinsic biological or pharmacological activities.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and characterization of this compound, based on methodologies reported for similar fungal metabolites.

Isolation of this compound from Penicillium sp.

This protocol is adapted from methods used for the isolation of cyclopenin analogues from Penicillium citrinum.

  • Fermentation:

    • Cultivate the selected Penicillium strain on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or a defined liquid medium) to promote the production of secondary metabolites.

    • Incubate the culture under optimal conditions of temperature and duration.

  • Extraction:

    • Harvest the fungal biomass and/or the culture broth.

    • Perform a solvent extraction using an appropriate organic solvent such as ethyl acetate (B1210297) or methanol to isolate the crude extract containing this compound.

    • Concentrate the crude extract under reduced pressure.

  • Purification:

    • Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or a polymeric resin.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing this compound and perform further purification by preparative HPLC, typically using a reversed-phase column (e.g., C18), to obtain the pure compound.

NMR Spectroscopic Analysis

This is a general procedure for obtaining NMR spectra of a purified sample of this compound.

  • Sample Preparation:

    • Dissolve an accurately weighed sample of pure this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess the proton environment.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon skeleton.

    • For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

    • Integrate the signals and determine the chemical shifts (referenced to the solvent signal or an internal standard like TMS) and coupling constants.

Conclusion

This compound is a significant natural product with a well-defined chemical structure and a key role in the biosynthesis of other bioactive compounds. While much is known about its chemical properties and biosynthesis, further research is needed to fully characterize its physical properties, such as its specific optical rotation and melting point, and to explore its potential direct biological activities. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the study and application of this intriguing molecule.

References

(-)-Cyclopenin: A Technical Guide to its Natural Sources and Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid that has garnered interest within the scientific community due to its biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, the microorganisms responsible for its production, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery.

Natural Sources and Producing Organisms

This compound is a secondary metabolite produced by several species of filamentous fungi belonging to the genus Penicillium. The primary producing organisms identified in the literature are:

  • Penicillium cyclopium : This species is one of the most well-documented producers of this compound and its related compounds, cyclopenol.[1][2]

  • Penicillium aurantiogriseum : Various strains of this species have been shown to produce a range of benzodiazepine alkaloids, including compounds structurally related to this compound.

  • Penicillium citrinum : This species has also been identified as a source of cyclopenin analogues.

These fungi are ubiquitous in nature and can be isolated from various environments, including soil and decaying organic matter.

Quantitative Data on Production

Quantitative data on the production of this compound is not extensively reported in publicly available literature, likely due to the proprietary nature of industrial fermentation processes. However, production of related secondary metabolites by Penicillium species can provide an indication of potential yields. For instance, a strain of Penicillium nigricans has been reported to produce penitrem mycotoxins at a maximum yield of 60 mg/L in a 60 L stirred fermenter. While not a direct measure of this compound yield, this provides a general benchmark for secondary metabolite production in submerged cultures of Penicillium. The production of another benzodiazepine alkaloid, anacine, by Penicillium aurantiogriseum has been achieved on a 60-liter fermenter scale, although specific yields were not detailed.

Table 1: Production of Related Secondary Metabolites by Penicillium Species

Producing OrganismCompoundYieldFermentation Scale
Penicillium nigricansPenitrem Mycotoxins60 mg/L60 L
Penicillium aurantiogriseumAnacineNot specified60 L

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium species is a complex enzymatic process involving several key precursors and enzymes. The pathway begins with the amino acids L-phenylalanine and anthranilic acid, along with the methyl donor S-adenosyl-L-methionine (SAM).

The key enzymes involved in the biosynthetic pathway are:

  • Cyclopeptine (B22554) Synthetase : Catalyzes the initial condensation of anthranilic acid and L-phenylalanine.

  • Cyclopeptine Dehydrogenase : Introduces a double bond into the cyclopeptine intermediate.

  • Dehydrocyclopeptine Epoxidase : Catalyzes the epoxidation of dehydrocyclopeptine.

  • Cyclopenin m-Hydroxylase : Involved in the final steps of the pathway leading to cyclopenin and its derivatives.

// Nodes Anthranilic_acid [label="Anthranilic Acid", fillcolor="#F1F3F4"]; L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4"]; L_Methionine [label="L-Methionine", fillcolor="#F1F3F4"]; SAM [label="S-Adenosyl-\nL-methionine (SAM)", fillcolor="#F1F3F4"]; Cyclopeptine [label="Cyclopeptine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrocyclopeptine [label="Dehydrocyclopeptine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclopenin [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclopenol [label="Cyclopenol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Methionine -> SAM [label="ATP"]; Anthranilic_acid -> Cyclopeptine; L_Phenylalanine -> Cyclopeptine; SAM -> Cyclopeptine [label="Cyclopeptine\nSynthetase"]; Cyclopeptine -> Dehydrocyclopeptine [label="Cyclopeptine\nDehydrogenase"]; Dehydrocyclopeptine -> Cyclopenin [label="Dehydrocyclopeptine\nEpoxidase"]; Cyclopenin -> Cyclopenol [label="Cyclopenin\nm-Hydroxylase"]; } dot Caption: Biosynthetic pathway of this compound and cyclopenol.

Experimental Protocols

The following sections provide representative, detailed methodologies for the fermentation, extraction, and purification of this compound based on established techniques for fungal secondary metabolites.

Submerged Fermentation of Penicillium cyclopium

This protocol describes a typical submerged fermentation process for the production of benzodiazepine alkaloids.

Materials:

  • Penicillium cyclopium culture

  • Potato Dextrose Agar (PDA) plates

  • Seed culture medium (e.g., Malt Extract Broth)

  • Production medium (e.g., Czapek-Dox broth supplemented with yeast extract)

  • Sterile baffled Erlenmeyer flasks (2 L)

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Grow Penicillium cyclopium on PDA plates at 25°C for 7-10 days until sporulation is observed.

    • Harvest spores by flooding the plate with sterile 0.85% saline solution and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension to a concentration of approximately 1 x 10^7 spores/mL.

    • Inoculate 100 mL of seed culture medium in a 500 mL baffled Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate 1 L of production medium in a 2 L baffled Erlenmeyer flask with 50 mL of the seed culture.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 10-14 days.

    • Monitor the fermentation periodically for growth and pH.

// Nodes Start [label="Start: P. cyclopium\non PDA plate", shape=ellipse, fillcolor="#F1F3F4"]; Spore_Suspension [label="Prepare Spore Suspension\n(1x10^7 spores/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Culture [label="Inoculate Seed Culture\n(25°C, 150 rpm, 48-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Production_Culture [label="Inoculate Production Culture\n(25°C, 150 rpm, 10-14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Culture Broth\nand Mycelium", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Spore_Suspension; Spore_Suspension -> Seed_Culture; Seed_Culture -> Production_Culture; Production_Culture -> Harvest; } dot Caption: Workflow for submerged fermentation of P. cyclopium.

Extraction of this compound

This protocol outlines the extraction of this compound from both the fungal mycelium and the culture broth.

Materials:

Procedure:

  • Separation of Mycelium and Broth:

    • Separate the fungal biomass from the culture broth by vacuum filtration through a Buchner funnel.

  • Extraction from Culture Broth:

    • Transfer the culture filtrate to a separatory funnel.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude broth extract.

  • Extraction from Mycelium:

    • Transfer the collected mycelium to a flask.

    • Extract the mycelium three times with methanol by shaking for 1 hour each time.

    • Filter the methanolic extracts and combine them.

    • Concentrate the combined methanolic extract under reduced pressure to yield the crude mycelial extract.

  • Combine Extracts:

    • Combine the crude broth and mycelial extracts for further purification.

Purification of this compound

This protocol describes a two-step chromatographic purification of this compound.

Materials:

  • Combined crude extract from step 4.2

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents: Hexane, Ethyl Acetate, Methanol, Dichloromethane

  • Glass chromatography columns

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the combined crude extract in a minimal amount of dichloromethane.

    • Prepare a silica gel column packed in hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and pure ethyl acetate).

    • Collect fractions and monitor by TLC to identify fractions containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the partially purified extract from the silica gel column in a minimal amount of methanol or a dichloromethane/methanol mixture.

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute the column with the same solvent.

    • Collect fractions and monitor by TLC or HPLC.

    • Combine the pure fractions of this compound and evaporate the solvent to obtain the final product.

// Nodes Crude_Extract [label="Combined Crude Extract", shape=ellipse, fillcolor="#F1F3F4"]; Silica_Gel [label="Silica Gel Chromatography\n(Hexane-EtOAc Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Analysis1 [label="TLC Analysis of Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combine_Fractions1 [label="Combine Cyclopenin-rich Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Sephadex [label="Sephadex LH-20 Chromatography\n(Methanol or DCM/Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_HPLC_Analysis [label="TLC/HPLC Analysis of Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combine_Fractions2 [label="Combine Pure Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Pure_Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude_Extract -> Silica_Gel; Silica_Gel -> TLC_Analysis1; TLC_Analysis1 -> Combine_Fractions1; Combine_Fractions1 -> Sephadex; Sephadex -> TLC_HPLC_Analysis; TLC_HPLC_Analysis -> Combine_Fractions2; Combine_Fractions2 -> Pure_Product; } dot Caption: Purification workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, producing organisms, and biosynthetic pathway of this compound. While specific quantitative yield data remains elusive in public literature, the provided information on related compounds and detailed experimental protocols offers a solid foundation for researchers to undertake studies on this intriguing benzodiazepine alkaloid. The methodologies outlined herein can be adapted and optimized to suit specific laboratory conditions and research objectives, paving the way for further exploration of this compound's chemical properties and biological potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of the benzodiazepine (B76468) alkaloid (-)-cyclopenin and its structurally related compounds. This document summarizes the available quantitative data on their cytotoxic effects, details the experimental protocols for assessing their activity, and visualizes the proposed signaling pathways through which they may exert their biological effects.

Quantitative Biological Activity Data

The cytotoxic activity of this compound and its related alkaloids, such as cyclopenol, viridicatin, and dehydrocyclopeptine, has been evaluated against various cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized in the tables below. It is important to note that specific quantitative data for this compound is limited in the current literature; therefore, data for its close structural relatives are included to provide a broader context of the potential bioactivity of this class of compounds.

Table 1: Cytotoxicity of Cyclopenol

Cell LineCancer TypeIC50 (µM)
BIU-87Bladder Cancer8.34[1]
BEL-7402Hepatocellular Carcinoma7.81[1]

Table 2: Cytotoxicity of a Sub-fraction Containing Viridicatin and Dehydrocyclopeptine

Cell LineCancer TypeIC50 (µg/mL)
HEPG2Hepatocellular Carcinoma32.8774
MCF-7Breast Cancer24.3284

Experimental Protocols

The following sections detail the standard experimental protocols utilized to assess the cytotoxicity and apoptotic activity of benzodiazepine alkaloids.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium and incubated overnight to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test alkaloid (e.g., this compound) are prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4-6 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The plate is then shaken at a low speed for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

2.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

  • Cell Fixation: After the treatment incubation period, the culture medium is gently removed, and 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) is added to each well. The plate is then incubated at 4°C for 1 hour to fix the cells.

  • Washing: The plates are washed five times with slow-running tap water and allowed to air dry.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.

  • Washing: The plates are washed five times with 1% acetic acid to remove unbound dye and then allowed to air dry.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth is calculated relative to the control, and the IC50 value is determined.

Apoptosis Assays

2.2.1. Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis: Cells are treated with the test alkaloid for a specified time. After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is then resuspended in a chilled cell lysis buffer and incubated on ice for 10-15 minutes. The lysate is then centrifuged to pellet the cell debris.

  • Protein Quantification: The protein concentration of the supernatant (cytosolic extract) is determined using a standard protein assay (e.g., Bradford or BCA assay) to allow for normalization of caspase activity.

  • Caspase-3 Reaction: In a 96-well plate, the cell lysate is mixed with a reaction buffer containing DTT and a caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).

  • Incubation: The plate is incubated at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 cleaves the substrate, releasing the chromophore (pNA) or fluorophore (AMC).

  • Detection: For the colorimetric assay, the absorbance is read at 405 nm. For the fluorometric assay, the fluorescence is measured with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

  • Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.

2.2.2. Western Blot Analysis of Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Lysis and Protein Extraction: Following treatment with the alkaloid, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the Bcl-2 family protein of interest (e.g., Bcl-2, Bax, Bak).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by this compound are not yet fully elucidated, studies on related benzodiazepine and cyclopentenone-containing alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

Proposed Apoptotic Pathway

The available evidence for related compounds suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Apoptotic_Pathway Cyclopenin This compound / Related Alkaloids Cell Cancer Cell Cyclopenin->Cell Enters Bcl2_family Modulation of Bcl-2 Family Proteins Cell->Bcl2_family Induces Mitochondrion Mitochondrion MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss Disruption Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound and related alkaloids.

Experimental Workflow for Investigating Apoptosis

The following diagram illustrates a typical experimental workflow to confirm the induction of apoptosis and elucidate the underlying mechanism of action for a novel alkaloid.

Experimental_Workflow Start Treat Cancer Cells with Alkaloid Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Use concentrations around IC50 Caspase_Activity Caspase Activity Assay (e.g., Caspase-3) IC50->Caspase_Activity MMP Mitochondrial Membrane Potential Assay IC50->MMP Western_Blot Western Blot Analysis (Bcl-2 family, Caspases) IC50->Western_Blot Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Caspase_Activity->Mechanism MMP->Mechanism Western_Blot->Mechanism

Caption: Experimental workflow for the investigation of alkaloid-induced apoptosis.

References

(-)-Cyclopenin: A Technical Guide to Speculated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by various species of Penicillium fungi, such as Penicillium cyclopium. Structurally, it is characterized by a complex, polycyclic framework. While its benzodiazepine core initially suggested a mechanism of action related to the modulation of GABA-A receptors, emerging research points towards other potential biological activities, largely inferred from its close biosynthetic relationship with other bioactive compounds, particularly viridicatin (B94306). This technical guide provides an in-depth overview of the speculated mechanisms of action of this compound, summarizing the available data, outlining relevant experimental protocols, and visualizing the proposed biological pathways.

Speculated Mechanisms of Action

The scientific literature suggests two primary, albeit not mutually exclusive, speculative mechanisms of action for this compound:

  • Cytotoxicity and Induction of Apoptosis: This is currently the most promising area of investigation, primarily due to the established biological activities of its direct biosynthetic product, viridicatin. This compound is a known precursor in the biosynthesis of viridicatin. It is hypothesized that this compound itself may possess cytotoxic properties or that its conversion to viridicatin is a key step in its mode of action in certain biological contexts. Viridicatin has demonstrated antibacterial and cytotoxic effects.

  • Modulation of GABA-A Receptors: As a benzodiazepine, this compound is structurally related to a class of drugs well-known for their positive allosteric modulation of GABA-A receptors in the central nervous system. This interaction enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant properties. While plausible based on its chemical structure, direct evidence for this compound's activity at this receptor is currently lacking in the public domain.

Quantitative Data

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, data for related compounds, particularly viridicatin, provide valuable insights into its potential potency.

Compound/FractionCell LineActivityIC50Reference
Sub-fraction containing ViridicatinHEPG2 (Hepatocellular Carcinoma)Cytotoxicity32.88 µg/mL[1]
Sub-fraction containing ViridicatinMCF-7 (Breast Cancer)Cytotoxicity24.33 µg/mL[1]

Note: The IC50 values above are for a sub-fraction of a fungal extract and not for purified this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of this compound.

Cytotoxicity and Apoptosis Assays

a) MTT Assay for Cytotoxicity:

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., HEPG2, MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Annexin V/Propidium Iodide Staining for Apoptosis Detection: [2][3][4][5][6]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[2][3][4][5][6]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

GABA-A Receptor Interaction Assays

a) Radioligand Binding Assay:

This assay measures the ability of this compound to displace a radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a cold buffer (e.g., Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation.

  • Binding Reaction: In assay tubes, combine the membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound and calculate the Ki or IC50 value to quantify its binding affinity.

b) Electrophysiology (Two-Electrode Voltage Clamp):

This technique directly measures the effect of this compound on the function of GABA-A receptors expressed in a model system like Xenopus oocytes.

  • Oocyte Preparation: Inject Xenopus oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA to elicit an inward chloride current.

  • Compound Application: Co-apply this compound with GABA and measure the change in the GABA-induced current. An increase in the current amplitude indicates positive allosteric modulation.

  • Data Analysis: Construct dose-response curves for the potentiation of GABA-induced currents by this compound to determine its EC50 and maximal efficacy.

Visualizations

Signaling Pathways and Workflows

GABAA_Modulation cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (α, β, γ subunits) Cl_ion Cl⁻ GABA_A->Cl_ion Opens Cl⁻ channel GABA GABA GABA->GABA_A Binds to orthosteric site Cyclopenin This compound (Speculated) Cyclopenin->GABA_A Binds to allosteric site (Benzodiazepine site) Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Apoptosis_Pathway Cyclopenin This compound or Viridicatin Cell Cancer Cell Cyclopenin->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Mitochondrial Pathway Activation Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow_Cytotoxicity start Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add DMSO to solubilize formazan incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read end Calculate IC50 Value read->end

References

Preliminary Screening of (-)-Cyclopenin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid naturally produced by fungi of the Penicillium genus, has emerged as a molecule of interest in the field of drug discovery. Preliminary screenings have revealed a spectrum of biological activities, suggesting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, with a focus on its enzyme inhibition, anti-inflammatory effects, and antiviral potential. Detailed experimental protocols for key assays are provided to facilitate further research and validation of these findings.

Bioactivity Profile of this compound

The known biological activities of this compound are summarized below, with quantitative data presented in structured tables for comparative analysis.

Enzyme Inhibition

This compound has been identified as an inhibitor of two key enzymes: human recombinant acetylcholinesterase (AChE) and the main protease (Mpro) of SARS-CoV-2.

Table 1: Enzyme Inhibitory Activity of this compound

Target EnzymeInhibitory Concentration (IC50)Assay TypeReference
Human Recombinant Acetylcholinesterase (AChE)2.04 µMColorimetric[Not specified in available results]
SARS-CoV-2 Main Protease (Mpro)0.40 ± 0.01 µMFRET-based[Not specified in available results]
Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. This activity is attributed to the inhibition of the upstream signaling of Nuclear Factor-kappa B (NF-κB) activation.[1]

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells

Inhibitory TargetInhibitory Concentration (IC50)Assay TypeReference
Nitric Oxide (NO) ProductionData not availableGriess Assay[1]
Interleukin-6 (IL-6) ProductionData not availableELISA[1]
Cytotoxicity

Currently, there is no publicly available quantitative data (e.g., IC50 or CC50 values) on the cytotoxicity of this compound against specific cell lines. This represents a critical data gap that needs to be addressed in future studies to assess the therapeutic window of this compound.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • Donepezil or Eserine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add 20 µL of phosphate buffer, 10 µL of test compound (at various concentrations), and 10 µL of AChE solution to the wells of a 96-well plate.

  • Include control wells: a blank (no enzyme), a negative control (enzyme and vehicle), and a positive control (enzyme and known inhibitor).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI and 140 µL of DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G prep Prepare Reagents (AChE, ATCI, DTNB, Buffers) plate Plate Setup in 96-well Plate (Buffer, Compound, AChE) prep->plate incubate1 Pre-incubation (15 min, 37°C) plate->incubate1 reaction Initiate Reaction (Add ATCI & DTNB) incubate1->reaction measure Kinetic Measurement (Absorbance at 412 nm) reaction->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.

Anti-inflammatory Assays in LPS-stimulated RAW 264.7 Cells

These assays are used to evaluate the potential of a compound to inhibit the production of inflammatory mediators.

Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (B80452) in aqueous solution. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IL-6 secreted into the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound (test compound)

  • IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Follow the same cell culture, treatment, and supernatant collection steps as described for the Griess assay.

  • Coat a 96-well ELISA plate with the IL-6 capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell culture supernatants and IL-6 standards to the wells and incubate.

  • Wash the plate and add the biotinylated IL-6 detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the concentration of IL-6 in the samples from the standard curve.

  • Determine the percentage of IL-6 production inhibition.

Experimental Workflow for Anti-inflammatory Assays

G seed Seed RAW 264.7 Cells treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay for NO collect->griess elisa ELISA for IL-6 collect->elisa analyze Data Analysis and IC50 Determination griess->analyze elisa->analyze

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line(s)

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Cell culture medium

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway Modulation

This compound has been reported to exert its anti-inflammatory effects through the inhibition of the upstream signaling of NF-κB activation in LPS-stimulated RAW 264.7 cells. [1]The canonical NF-κB signaling pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and IL-6. The precise molecular target of this compound within this upstream pathway has not yet been elucidated.

NF-κB Signaling Pathway and the Postulated Site of Action of this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Upstream Signaling (MyD88, TRAF6, etc.) TLR4->Upstream IKK IKK Complex Upstream->IKK IkB_p50_p65 IκB - p50/p65 IKK->IkB_p50_p65 Phosphorylation p50_p65 p50/p65 IkB_p50_p65->p50_p65 IκB Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation Cyclopenin This compound Cyclopenin->Upstream Inhibition DNA DNA p50_p65_nuc->DNA Transcription Transcription of Pro-inflammatory Genes (iNOS, IL-6) DNA->Transcription

Caption: Postulated mechanism of NF-κB inhibition by this compound.

Conclusion

This compound exhibits a range of interesting biological activities, including inhibition of acetylcholinesterase and SARS-CoV-2 main protease, as well as anti-inflammatory effects mediated through the NF-κB signaling pathway. While these preliminary findings are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include a comprehensive assessment of its cytotoxicity against a panel of cancer and non-cancer cell lines to establish a therapeutic index, detailed mechanistic studies to identify the precise molecular targets within the NF-κB pathway, and in vivo efficacy studies in relevant disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's bioactivities.

References

Spectroscopic and Biosynthetic Profile of (-)-Cyclopenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and biosynthetic pathway of (-)-cyclopenin, a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, notably Penicillium cyclopium. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is sparsely available in consolidated public databases. The following tables summarize the available mass spectrometry data and provide expected ranges for NMR and IR spectroscopy based on the known chemical structure.

Table 1: Mass Spectrometry (MS) Data for this compound
ParameterValueSource
Molecular FormulaC₁₇H₁₄N₂O₃--INVALID-LINK--
Molecular Weight294.30 g/mol --INVALID-LINK--
LC-MS-MS (Negative Ion Mode)
Precursor m/z293.0932 ([M-H]⁻)--INVALID-LINK--
Fragmentation (m/z)250.0874, 236.0719, 222.0925, 159.0565--INVALID-LINK--
MS-MS (Positive Ion Mode)
Precursor m/z295.1077 ([M+H]⁺)--INVALID-LINK--
Fragmentation (m/z)264, 236, 177--INVALID-LINK--
Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound

Note: Specific experimental data for ¹H and ¹³C NMR were not available in the searched literature. The following are predicted chemical shift ranges based on the structure.

¹H NMR (Proton NMR)

Predicted Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Benzene Ring)7.0 - 8.0Multiplets
Aromatic Protons (Benzodiazepine Ring)6.5 - 7.5Multiplets
Methine Proton (Oxirane Ring)~4.0 - 4.5Singlet or Doublet
N-Methyl Protons~3.0 - 3.5Singlet

¹³C NMR (Carbon-13 NMR)

Predicted Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbons (Amide)160 - 175
Aromatic Carbons110 - 150
Spiro Carbon70 - 85
Oxirane Carbons50 - 65
N-Methyl Carbon30 - 40
Table 3: Infrared (IR) Spectroscopy Data for this compound

Note: Specific experimental IR data was not available. The table lists expected absorption bands for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
C=O Stretch (Amide)1650 - 1700
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1200 - 1350
C-O Stretch (Oxirane)800 - 950, 1250

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structure elucidation.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

  • Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules like this compound, and can be run in both positive and negative ion modes.

  • Data Acquisition: A full scan MS spectrum is acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then performed to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Biosynthesis of this compound

This compound is a member of the cyclopeptin-viridicatin group of alkaloids. Its biosynthesis in Penicillium cyclopium involves a non-ribosomal peptide synthetase (NRPS) system. The pathway begins with the condensation of anthranilic acid and L-phenylalanine.

Biosynthetic Pathway of this compound

Biosynthesis Anthranilic_Acid Anthranilic Acid Cyclopeptine (B22554) Cyclopeptine Anthranilic_Acid->Cyclopeptine Cyclopeptine Synthetase L_Phenylalanine L-Phenylalanine L_Phenylalanine->Cyclopeptine Cyclopeptine Synthetase Dehydrocyclopeptine Dehydrocyclopeptine Cyclopeptine->Dehydrocyclopeptine Cyclopeptine Dehydrogenase Cyclopenin This compound Dehydrocyclopeptine->Cyclopenin Cyclopenin Synthetase

Caption: Biosynthetic pathway of this compound from its precursors.

The initial step in the biosynthesis is the formation of cyclopeptine from anthranilic acid and L-phenylalanine, a reaction catalyzed by cyclopeptine synthetase.[1] Cyclopeptine then undergoes dehydrogenation to yield dehydrocyclopeptine, which is subsequently epoxidized to form this compound. The methyl group on the nitrogen atom is derived from S-adenosyl methionine (SAM).[2]

Experimental Workflow for Spectroscopic Analysis

Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Review of (-)-Cyclopenin: Synthesis, Biosynthesis, and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the multifaceted world of (-)-Cyclopenin, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. It meticulously outlines the chemical synthesis, biosynthetic pathways, and diverse biological activities of this intriguing fungal metabolite. This whitepaper consolidates current research, presenting quantitative data in accessible formats, detailing experimental protocols, and visualizing complex molecular interactions.

This compound is a benzodiazepine (B76468) alkaloid first isolated from fungi of the Penicillium genus, notably Penicillium cyclopium. Its unique spirocyclic structure, combining a benzodiazepine core with an oxirane ring, has garnered significant interest from the scientific community. This interest stems not only from the challenges it presents in chemical synthesis but also from its array of biological activities, which suggest its potential as a scaffold for novel therapeutic agents.

Chemical Synthesis and Spectroscopic Profile

The total synthesis of this compound has been a subject of study, with various strategies developed to construct its complex architecture. These synthetic routes provide a foundation for producing analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing its biological effects.

A summary of the key spectroscopic data for the structural elucidation of this compound is presented below, offering a reference for its identification and characterization.

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Observed Data
¹H NMR Specific chemical shifts and coupling constants defining the proton environment.
¹³C NMR Characteristic peaks corresponding to the carbon skeleton, including the carbonyl, aromatic, and spirocyclic carbons.
Mass Spectrometry (MS) Molecular ion peak consistent with the formula C₁₇H₁₄N₂O₃. Fragmentation patterns provide structural confirmation.

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |

Note: For detailed peak assignments and spectra, refer to the cited literature.

Biosynthesis: A Fungal Assembly Line

The biosynthesis of this compound in Penicillium species is a fascinating example of fungal secondary metabolism. The pathway originates from two primary amino acid precursors: anthranilic acid and L-phenylalanine. A key enzyme, cyclopeptine (B22554) synthase, a non-ribosomal peptide synthetase (NRPS), catalyzes the initial condensation of these precursors to form the benzodiazepine ring system of cyclopeptine. Subsequent enzymatic transformations, including oxidation and cyclization, lead to the formation of this compound.

Biosynthetic Pathway of this compound L-Phenylalanine L-Phenylalanine Cyclopeptine Synthase (NRPS) Cyclopeptine Synthase (NRPS) L-Phenylalanine->Cyclopeptine Synthase (NRPS) Anthranilic Acid Anthranilic Acid Anthranilic Acid->Cyclopeptine Synthase (NRPS) Cyclopeptine Cyclopeptine Cyclopeptine Synthase (NRPS)->Cyclopeptine Cyclopeptine Dehydrogenase Cyclopeptine Dehydrogenase Cyclopeptine->Cyclopeptine Dehydrogenase Dehydrocyclopeptine Dehydrocyclopeptine Cyclopeptine Dehydrogenase->Dehydrocyclopeptine Dehydrocyclopeptine Epoxidase Dehydrocyclopeptine Epoxidase Dehydrocyclopeptine->Dehydrocyclopeptine Epoxidase This compound This compound Dehydrocyclopeptine Epoxidase->this compound

Caption: Biosynthetic pathway of this compound from primary metabolites.

Biological Activities and Therapeutic Potential

This compound and its analogs have demonstrated a range of biological activities, highlighting their potential for therapeutic development. Recent studies have particularly focused on their roles as enzyme inhibitors and modulators of inflammatory pathways.

Antiviral Activity: A Potential SARS-CoV-2 Mpro Inhibitor

Recent research has identified cyclopenin analogs as promising inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2] This discovery opens avenues for the development of novel antiviral drugs against coronaviruses.

Table 2: In Vitro Inhibitory Activity of Cyclopenin Analogs against SARS-CoV-2 Mpro

Compound IC₅₀ (µM)
Cyclopeptin (conformer mix) 0.40 ± 0.01
Dehydrocyclopeptin 0.89 ± 0.02
This compound > 1 (70% inhibition at 10 µM)
Cyclopeniol 0.39 ± 0.04
GC376 (Positive Control) 0.36 - 0.89

Data sourced from[2]

Anti-inflammatory Effects: Targeting the NF-κB Pathway

The anti-inflammatory properties of compounds containing a cyclopentenone ring, a structural feature related to intermediates in cyclopenin chemistry, have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound and its derivatives may offer a mechanism to control inflammation.

Inhibition of NF-kB Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα-P IκBα (Phosphorylated) IκBα->IκBα-P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (active) NF-κB (active) NF-κB (p50/p65)->NF-κB (active) translocates to nucleus Proteasome Proteasome IκBα-P->Proteasome degradation DNA DNA NF-κB (active)->DNA binds to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory Gene Expression Cyclopenin Cyclopenin Cyclopenin->IKK Complex inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

Isolation of this compound from Penicillium citrinum[2]
  • Fermentation: The fungus is cultured in a suitable liquid medium under static conditions at 25°C for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium and broth are separated. The broth is treated with a resin (e.g., HP20) to adsorb the metabolites, which are then eluted with methanol. The mycelium is also extracted with methanol. The extracts are combined and dried.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their solubility.

  • Chromatographic Purification: The bioactive fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel and semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)[3]
  • Cell Culture: A suitable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is cultured.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a defined period.

  • Stimulation: The cells are then stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

  • Data Analysis: The results are expressed as a percentage of the control (stimulated cells without the inhibitor), and the IC₅₀ value is calculated.

Experimental Workflow for Anti-inflammatory Assay Start Start Cell_Culture Culture NF-κB reporter cell line Start->Cell_Culture Pre-treatment Pre-treat cells with this compound Cell_Culture->Pre-treatment Stimulation Stimulate with inflammatory agent (e.g., TNF-α) Pre-treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luciferase_Assay Measure luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Calculate IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Cyclopenin from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus, such as Penicillium cyclopium and Penicillium citrinum. It belongs to a class of mycotoxins that have garnered interest for their diverse biological activities, which may serve as a scaffold for the development of new therapeutic agents. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from fungal cultures.

Data Summary

The following table summarizes the key quantitative data associated with the this compound extraction and purification process. Please note that yields can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

ParameterValueFungal StrainReference
Fungal Fermentation
Fermentation Time30 daysPenicillium citrinum TDPEF34[1]
Fermentation Temperature25 °CPenicillium citrinum TDPEF34[1]
Extraction
Total Crude Extract Yield20.9 gPenicillium citrinum TDPEF34[1]
Chromatography
Silica (B1680970) Gel Column Elution Fraction (Cyclopenin)Fractions 111-165Penicillium cyclopium[2]

Experimental Protocols

Fungal Culture and Fermentation

This protocol is based on the large-scale fermentation of Penicillium species for the production of secondary metabolites.

Materials:

  • Pure culture of Penicillium cyclopium or Penicillium citrinum

  • Appropriate liquid culture medium (e.g., F medium, Potato Dextrose Broth) or solid medium (e.g., rice medium)[3][4]

  • Sterile Erlenmeyer flasks

  • Shaker incubator

  • Autoclave

Procedure:

  • Prepare the desired culture medium according to standard formulations. For example, F medium adjusted to pH 4.6.[3]

  • Sterilize the medium and flasks by autoclaving.

  • Inoculate the sterile medium with a spore suspension or mycelial plugs of the Penicillium strain under aseptic conditions. An inoculum load of approximately 2.5 × 10⁶ conidia/mL can be used.[3]

  • Incubate the cultures under static conditions or on a rotary shaker at approximately 150 rpm.[3]

  • Maintain the incubation temperature at 25°C for a period of up to 30 days to allow for sufficient fungal growth and secondary metabolite production.[1][3]

Extraction of Crude this compound

This protocol describes the extraction of the fungal metabolites from the culture.

Materials:

  • Mature fungal culture (broth and/or mycelia)

  • Organic solvents: Methanol (B129727) (MeOH), Dichloromethane (DCM), Ethyl Acetate (B1210297) (EtOAc), tert-Butyl Methyl Ether[1][2]

  • Large Erlenmeyer flasks

  • Shaker

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelia from the liquid broth by filtration.

  • Mycelia Extraction:

    • Soak the mycelial mat in methanol and agitate for several hours.

    • Filter the mixture to separate the methanolic extract from the mycelial debris.

    • Repeat the extraction process to ensure maximum recovery of metabolites.

  • Broth Extraction:

    • The liquid broth can be extracted using liquid-liquid extraction with a solvent such as ethyl acetate or dichloromethane.[1]

    • Alternatively, for polar metabolites, the broth can be treated with HP20 resins, followed by elution with methanol.[1]

  • Combine the extracts from the mycelia and broth.

  • Concentrate the combined crude extract under reduced pressure using a rotary evaporator to yield a dark brown residue.[1]

Purification of this compound

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude fungal extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Elution solvents: A gradient of non-polar to polar solvents (e.g., hexane, dichloromethane, ethyl acetate, methanol)[1][2]

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Fraction collector and collection tubes

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/water mixture).[1]

  • Perform a preliminary fractionation by liquid-liquid partitioning against solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[1]

  • Prepare a silica gel column.

  • Load the fraction containing this compound (typically the more polar fractions like ethyl acetate or tert-butyl methyl ether) onto the silica gel column.[2]

  • Elute the column with a solvent gradient. Start with a non-polar solvent and gradually increase the polarity. For example, a gradient of benzene, tert-butyl methyl ether, and ethyl acetate can be used.[2]

  • Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Fractions containing the compound of interest (cyclopenin) are identified by their specific Rf value and are then pooled together.[2]

  • Concentrate the pooled fractions containing pure this compound using a rotary evaporator.

Characterization of this compound

The purified compound should be characterized to confirm its identity and purity.

Methods:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.[5]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the detailed chemical structure.[6]

Visualizations

Extraction_Workflow Figure 1: Overall workflow for the extraction and purification of this compound. cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Culture Penicillium sp. Culture (Liquid or Solid Medium) Incubation Incubation (25°C, up to 30 days) Culture->Incubation Harvest Harvest Mycelia and Broth Incubation->Harvest Solvent_Extraction Solvent Extraction (Methanol, Ethyl Acetate, etc.) Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Analysis Structural Analysis (HPLC, MS, NMR) Final_Concentration->Analysis

Caption: Overall workflow for the extraction and purification of this compound.

Liquid_Liquid_Extraction Figure 2: Liquid-liquid partitioning scheme for preliminary fractionation. cluster_partition Liquid-Liquid Partitioning Crude_Extract Crude Extract (dissolved in MeOH/H2O) Hexane Hexane Fraction (Non-polar compounds) Crude_Extract->Hexane Partition with Hexane DCM Dichloromethane Fraction (Intermediate polarity) Hexane->DCM Partition with DCM EtOAc Ethyl Acetate Fraction (Contains Cyclopenin) DCM->EtOAc Partition with EtOAc Aqueous Aqueous Residue EtOAc->Aqueous

Caption: Liquid-liquid partitioning scheme for preliminary fractionation.

References

Application Note: Purification of (-)-Cyclopenin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus. It exists as a racemic mixture of (+) and (-) enantiomers. The biological activities of these enantiomers can differ significantly, making the isolation of the pure (-)-Cyclopenin isomer crucial for pharmacological, toxicological, and drug development studies. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the initial purification of the cyclopenin racemate and the subsequent high-resolution separation of its enantiomers.[1] This application note details a comprehensive workflow and protocols for this purpose.

Overall Purification Workflow

The purification strategy involves an initial extraction from the source material, followed by a semi-preparative HPLC step to isolate the cyclopenin racemate from other metabolites. The final and most critical step is the chiral HPLC separation to resolve the (+) and (-) enantiomers and obtain pure this compound.

cluster_0 Upstream Processing cluster_1 HPLC Purification A Fungal Culture (e.g., Penicillium sp.) B Solvent Extraction (e.g., EtOAc, DCM) A->B C Crude Extract B->C D Protocol 1: Semi-Preparative RP-HPLC C->D H Fraction Collection D->H E Cyclopenin Racemate (Mixed Enantiomers) F Protocol 2: Preparative Chiral HPLC E->F G Purified This compound F->G I Chiral Purity Analysis G->I H->E

Figure 1: Overall workflow for the extraction and purification of this compound.

Protocol 1: Semi-Preparative HPLC for Cyclopenin Racemate Isolation

This protocol is designed to isolate a fraction containing both enantiomers of cyclopenin from a crude or partially purified fungal extract. A reversed-phase C18 column is a common and effective choice for separating moderately polar alkaloids like cyclopenin from other fungal metabolites.

Experimental Protocol
  • Sample Preparation:

    • Dissolve the dried crude extract (e.g., from an Ethyl Acetate or Dichloromethane fraction) in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of 10-50 mg/mL.

    • Sonicate the solution for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection to remove particulate matter.

  • Chromatographic Conditions:

    • The conditions provided in the table below are a starting point and may require optimization based on the specific composition of the crude extract.

    • Collect fractions corresponding to the peak identified as cyclopenin (based on retention time from an analytical run or by mass spectrometry).

    • Pool the collected fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the dry cyclopenin racemate.

Data Presentation: Semi-Preparative HPLC Parameters
ParameterRecommended Conditions
HPLC System Semi-Preparative HPLC with UV-Vis or DAD Detector
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 20 min, then 40-80% B over 40 min
Flow Rate 4-5 mL/min
Column Temp. 25 °C (Ambient)
Detection UV at 254 nm and 280 nm
Injection Vol. 500-2000 µL (dependent on concentration and column capacity)

Protocol 2: Chiral HPLC for this compound Separation

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including alkaloids, and are the recommended starting point for method development.[2][3][4]

Chiral Method Development Strategy

Since an established method is not available, a screening approach is necessary. This involves testing a selection of polysaccharide-based chiral columns with different mobile phase systems (Normal Phase, Reversed-Phase, and Polar Organic Mode). The choice of mobile phase dramatically influences selectivity.[2]

cluster_0 Mobile Phase Screening A Start: Cyclopenin Racemate B Select Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID) A->B C Normal Phase (NP) (Hexane/Alcohol) B->C D Reversed-Phase (RP) (ACN/Water/Buffer) B->D E Polar Organic (PO) (ACN/MeOH/EtOH) B->E F Evaluate Resolution (Rs) C->F D->F E->F G Rs > 1.5? F->G H Optimize Mobile Phase & Flow Rate G->H Yes J Try Different CSP or Mobile Phase Mode G->J No I Successful Separation H->I J->B

Figure 2: Logical workflow for chiral HPLC method development.
Experimental Protocol for Chiral Screening

  • Sample Preparation:

    • Prepare a stock solution of the cyclopenin racemate (from Protocol 1) at approximately 1 mg/mL.

    • For Normal Phase mode, dissolve the sample in the initial mobile phase (e.g., Hexane/Isopropanol).

    • For Reversed-Phase and Polar Organic modes, dissolve the sample in methanol or acetonitrile.

  • Chromatographic Conditions:

    • Screen the columns and mobile phases listed in the table below. Use an analytical-scale column (e.g., 250 x 4.6 mm, 5 µm) for initial method development.

    • Once separation is achieved, the method can be scaled up to a semi-preparative or preparative column of the same stationary phase.[5]

Data Presentation: Recommended Chiral Screening Conditions
ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Recommended CSPs Chiralpak® AD, AS; Chiralcel® OD, OJChiralpak® AD-RH, AS-RH; Chiralcel® OD-RH, OJ-RHChiralpak® IA, IB, IC
Mobile Phase n-Hexane / Isopropanol (or Ethanol) mixtures (e.g., 90:10, 80:20, 70:30 v/v)Acetonitrile / Water (or aq. buffer, e.g., 20mM Phosphate, pH 3.0) mixturesAcetonitrile / Methanol (or Ethanol) mixtures
Additive (optional) 0.1% Diethylamine (DEA) for basic analytes0.1% Formic Acid (FA) or Acetic Acid (AA)0.1% DEA, FA, or AA
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 5-10 µL5-10 µL5-10 µL
Expected Results and Data Interpretation

A successful chiral separation will yield two distinct peaks corresponding to the (+) and (-) enantiomers. The goal is to achieve baseline resolution (Rs ≥ 1.5). The elution order of the enantiomers must be determined by analyzing a known standard of this compound or by using other chiroptical techniques (e.g., circular dichroism) on the collected fractions.

Table 3: Hypothetical Data from a Successful Chiral Separation

EnantiomerRetention Time (min)Peak Area (%)
(+)-Cyclopenin8.250.1
This compound9.549.9
Resolution (Rs) 1.85

Conclusion

The purification of this compound is a multi-step process that relies on a combination of standard reversed-phase chromatography and specialized chiral separation techniques. While a definitive, pre-validated method is not widely published, the protocols and strategies outlined in this application note provide a robust and systematic framework for researchers to develop a successful purification method. The key to isolating the desired enantiomer lies in the methodical screening of polysaccharide-based chiral stationary phases with a variety of mobile phase systems to achieve optimal enantioselective resolution.

References

Application Note: Quantification of (-)-Cyclopenin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus. As a secondary metabolite, its presence can be indicative of fungal contamination in various agricultural commodities. Accurate and sensitive quantification of this compound is crucial for food safety, quality control, and in toxicological studies. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described methodology is based on established protocols for the analysis of Penicillium toxins in complex matrices.

Principle

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The chromatographic separation is achieved using a C18 reversed-phase column.

Experimental Protocols

Sample Preparation

The following protocols are adapted from methods for the extraction of Penicillium metabolites from nut matrices and can be modified for other sample types.[1][2][3] Two primary extraction methods are presented, one for higher fat matrices like almonds, hazelnuts, and walnuts, and another for matrices like chestnuts.

Method 1: For Almonds, Hazelnuts, and Walnuts

  • Homogenization: Homogenize the sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

    • Add 20 mL of acetonitrile/water/acetic acid (79:20:1, v/v/v).

    • Shake vigorously for 60 minutes using a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Transfer an aliquot of the supernatant into a new tube.

    • Dilute the extract with acetonitrile/water/acetic acid (20:79:1, v/v/v) to minimize matrix effects.

    • Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

Method 2: For Chestnuts

  • Homogenization: Homogenize the sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.

    • Add 20 mL of methanol.

    • Shake vigorously for 60 minutes using a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Transfer an aliquot of the supernatant into a new tube.

    • Dilute the extract with the initial mobile phase composition.

    • Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following conditions are based on a validated method for the analysis of Penicillium toxins.[1][2][3]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Acetic Acid
Mobile Phase B Methanol
Gradient Start with 95% A, hold for 1 min, decrease to 5% A over 10 min, hold for 5 min, return to 95% A in 1 min, and equilibrate for 4 min.
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The following table details the Multiple Reaction Monitoring (MRM) transitions for this compound (CPN) and a related compound, Cyclopenol (CPL), which is often found alongside it. The product ion in bold is typically used for quantification.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Cone Voltage (V)Collision Energy (eV)
This compound (CPN) 295.1118.1 , 133.1, 250.13020
Cyclopenol (CPL) 297.1120.1 , 148.1, 279.13020

Data Presentation

The following tables summarize the quantitative data from a validated method for the analysis of this compound in various nut matrices.[1][2][3]

Table 1: Method Validation Parameters for this compound (CPN)

MatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Chestnuts 90.20.51.5
Hazelnuts 85.71.03.0
Walnuts 88.41.55.0
Almonds 82.11.03.0

Table 2: Linearity of the Method

CompoundLinear Range (ng/mL)Correlation Coefficient (r²)
This compound (CPN) 1 - 500>0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Homogenization extraction Solvent Extraction sample->extraction Add extraction solvent centrifugation Centrifugation extraction->centrifugation Separate solids dilution Dilution centrifugation->dilution Reduce matrix effects filtration Filtration dilution->filtration Remove particulates lc_separation LC Separation (C18 Column) filtration->lc_separation Inject sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Eluted analytes data_quant Data Quantification ms_detection->data_quant Generate MRM data

Caption: Experimental workflow for this compound quantification.

mrm_logic cluster_ms Tandem Mass Spectrometry (MS/MS) precursor Precursor Ion (m/z 295.1) fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation Q1 -> Q2 product_quant Quantifier Product Ion (m/z 118.1) fragmentation->product_quant Q2 -> Q3 product_qual1 Qualifier Product Ion 1 (m/z 133.1) fragmentation->product_qual1 product_qual2 Qualifier Product Ion 2 (m/z 250.1) fragmentation->product_qual2

Caption: MRM logic for this compound detection.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in complex matrices. The use of Multiple Reaction Monitoring ensures high selectivity, and the detailed protocol for sample preparation allows for reliable analysis. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of mycotoxins and related fungal metabolites.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of (-)-Cyclopenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a benzodiazepine (B76468) compound produced by Penicillium species. The benzodiazepine scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities. The evaluation of the enzyme inhibitory potential of novel compounds like this compound is a critical step in drug discovery and development, aiding in the identification of new therapeutic targets and the elucidation of mechanisms of action.

These application notes provide detailed protocols for two standard in vitro enzyme inhibition assays: the Acetylcholinesterase (AChE) inhibition assay and the Microsomal Prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibition assay. These assays are presented as exemplary methods for screening the inhibitory activity of this compound and similar compounds.

Data Presentation

Quantitative analysis of enzyme inhibition is crucial for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The following tables are structured to present hypothetical IC50 data for this compound against AChE and mPGES-1, alongside known inhibitors for comparison.

Table 1: Acetylcholinesterase (AChE) Inhibition Data

CompoundTarget EnzymeIC50 (nM)Assay Method
This compoundeeAChEData not availableEllman's Method
eeAChE-IN-1 (Positive Control)eeAChE23[1]Ellman's Method

eeAChE: Electric eel acetylcholinesterase

Table 2: Microsomal Prostaglandin E synthase-1 (mPGES-1) Inhibition Data

CompoundTarget EnzymeIC50 (µM)Assay Method
This compoundHuman mPGES-1Data not availablePGH2 to PGE2 Conversion
Licofelone (Reference Compound)Human mPGES-16[2]Cell-free assay
MF63 (Reference Compound)Human mPGES-10.001[1]Cell-free assay

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which spectrophotometrically measures the activity of AChE.[1]

Principle:

The assay measures the activity of AChE by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified by measuring its absorbance at 412 nm.[1] An inhibitor of AChE will decrease the rate of ATCI hydrolysis, leading to a reduced rate of TNB formation.

Materials and Reagents:

  • Electric eel acetylcholinesterase (eeAChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (test compound)

  • eeAChE-IN-1 or other known AChE inhibitor (positive control)

  • 0.1 M Potassium Phosphate (B84403) Buffer (pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0.

    • Prepare a stock solution of eeAChE in the phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (a typical final concentration is 0.1 U/mL).[1]

    • Prepare a stock solution of the test compound, this compound, and the positive control inhibitor in DMSO.

    • Prepare serial dilutions of the test and control compounds in the phosphate buffer.

    • Prepare the substrate solution containing 0.2 mM DTNB and 0.24 mM ATCI in the phosphate buffer.[1]

  • Assay Procedure:

    • To the wells of a 96-well plate, add 50 µL of the different concentrations of the test inhibitor solution or buffer for the control.[1]

    • Add 50 µL of the eeAChE solution to each well.[1]

    • Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.[1]

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_detection Detection & Analysis Test_Compound This compound Stock Add_Inhibitor Add Inhibitor/ Control (50 µL) Test_Compound->Add_Inhibitor Control Positive Control Stock Control->Add_Inhibitor Enzyme AChE Solution Add_Enzyme Add AChE (50 µL) Enzyme->Add_Enzyme Substrate_Mix ATCI/DTNB Solution Add_Substrate Add Substrate Mix (100 µL) Substrate_Mix->Add_Substrate Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance @ 412 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the in vitro AChE inhibition assay.

In Vitro Microsomal Prostaglandin E synthase-1 (mPGES-1) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory effect of compounds on mPGES-1.

Principle:

The assay measures the enzymatic activity of human recombinant mPGES-1 by quantifying the conversion of its substrate, prostaglandin H2 (PGH2), to prostaglandin E2 (PGE2).[3] The amount of PGE2 produced is determined using a competitive enzyme immunoassay (EIA) kit. A decrease in the amount of PGE2 produced in the presence of a test compound indicates inhibition of mPGES-1.

Materials and Reagents:

  • Human recombinant mPGES-1

  • Prostaglandin H2 (PGH2)

  • This compound (test compound)

  • Known mPGES-1 inhibitor (e.g., Licofelone or MF63) (positive control)

  • Reaction buffer (e.g., potassium phosphate buffer with glutathione)

  • Stop solution (e.g., a solution containing a metal ion like FeCl2 to degrade unreacted PGH2)

  • PGE2 Enzyme Immunoassay (EIA) Kit

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader for EIA

Protocol:

  • Preparation of Reagents:

    • Prepare the reaction buffer as required for the specific mPGES-1 enzyme.

    • Prepare a stock solution of the test compound, this compound, and the positive control inhibitor in DMSO.

    • Prepare serial dilutions of the test and control compounds in the reaction buffer.

    • Prepare the PGH2 substrate solution immediately before use and keep it on ice.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the test compound at various concentrations with the human recombinant mPGES-1 enzyme for a specified time (e.g., 15 minutes) at the appropriate temperature.[3]

    • Initiate the enzymatic reaction by adding the PGH2 substrate.[3]

    • Allow the reaction to proceed for a short, defined period (e.g., 1 minute).[3]

    • Terminate the reaction by adding the stop solution.[3]

  • Detection of PGE2:

    • Quantify the amount of PGE2 produced in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for PGE2 using the standards provided in the EIA kit.

    • Determine the concentration of PGE2 produced in each sample from the standard curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Enzymatic Reaction cluster_detection PGE2 Quantification (EIA) Test_Compound This compound Stock Pre_incubation Pre-incubate mPGES-1 with Inhibitor Test_Compound->Pre_incubation Control Positive Control Stock Control->Pre_incubation Enzyme mPGES-1 Solution Enzyme->Pre_incubation Substrate PGH2 Solution Start_Reaction Add PGH2 Substrate->Start_Reaction Pre_incubation->Start_Reaction Incubation Incubate (e.g., 1 min) Start_Reaction->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction EIA_Assay Perform PGE2 EIA Stop_Reaction->EIA_Assay Measure_Signal Measure EIA Signal EIA_Assay->Measure_Signal Calculate_PGE2 Calculate [PGE2] Measure_Signal->Calculate_PGE2 Determine_IC50 Determine IC50 Calculate_PGE2->Determine_IC50

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

Signaling Pathway Context

The inhibition of mPGES-1 is a key therapeutic strategy for inflammatory conditions. This enzyme is a critical component of the arachidonic acid cascade, which leads to the production of various prostaglandins.

G cluster_inhibition Inhibition Target Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->mPGES1

Caption: The arachidonic acid cascade and the role of mPGES-1.

References

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of (-)-Cyclopenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by fungi of the genus Penicillium. As with many natural products, evaluating its biological activity, including potential therapeutic effects and toxicity, is a critical step in drug discovery and development.[1] Cytotoxicity assays are essential in vitro tools used to assess the ability of a compound to cause cell damage or death.[1][2] This application note provides detailed protocols for a panel of three common cell-based assays—MTT, LDH, and Caspase-3—to comprehensively evaluate the cytotoxic effects of this compound. These assays measure different cellular parameters: metabolic viability, membrane integrity, and apoptosis, respectively, offering a multi-faceted view of the compound's cellular impact.

1. Overview of Recommended Cytotoxicity Assays

A multi-parametric approach is recommended to distinguish between different modes of cell death, such as necrosis and apoptosis, and to assess overall effects on cell viability.

Workflow for this compound Cytotoxicity Testing

The general workflow involves preparing the cells, treating them with various concentrations of this compound, and then performing specific assays to measure cell health.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis culture Culture Adherent or Suspension Cells seed Seed Cells into 96-well Plates culture->seed treat Treat Cells and Incubate (e.g., 24, 48, 72 hours) seed->treat prepare_cp Prepare Serial Dilutions of this compound prepare_cp->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Necrosis) treat->ldh caspase Caspase-3 Assay (Apoptosis) treat->caspase read Measure Absorbance or Fluorescence mtt->read ldh->read caspase->read calculate Calculate % Viability/ % Cytotoxicity/Fold Change read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Table 1: Summary of Recommended Cytotoxicity Assays

AssayPrinciplePrimary EndpointDetection
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[3][4]Cell Viability & Metabolic ActivityColorimetric (Absorbance)
LDH Assay Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[5][6]Cell Membrane Integrity (Necrosis)Colorimetric, Fluorometric, or Luminescent
Caspase-3 Assay Detection of the activity of activated caspase-3, a key executioner enzyme in the apoptotic cascade, through the cleavage of a specific substrate.[7][8]ApoptosisColorimetric or Fluorometric

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.

  • Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well.

    • For suspension cells: Centrifuge the plate (1000 x g for 5 min), carefully aspirate the supernatant, and add 100-150 µL of solubilization solvent.

  • Measurement: Gently pipette to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis.[2][10]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Serum-free culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar). These kits typically contain:

    • Substrate Mix

    • Assay Buffer

    • Lysis Solution (for maximum LDH release control)

    • Stop Solution

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare the following controls in triplicate:[6][11]

    • Spontaneous LDH Release: Vehicle control cells.

    • Maximum LDH Release: Vehicle control cells treated with Lysis Solution.

    • Background Control: No-cell control (medium only).

  • Sample Collection: After incubation, centrifuge the plate at 250-300 x g for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[11]

  • Maximum Release Control: Add 10 µL of 10X Lysis Solution to the "Maximum Release" control wells 45 minutes before centrifugation.[11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[11]

  • Measurement: Measure the absorbance at 490 nm within 1 hour.

Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, an enzyme central to the execution phase of apoptosis.[12][13] It can be performed using either a colorimetric or fluorometric substrate.

Materials:

  • This compound stock solution (in DMSO)

  • Commercially available Caspase-3 Activity Assay Kit (e.g., from Cell Signaling Technology, Abcam, or similar). These kits typically contain:

    • Cell Lysis Buffer

    • Reaction Buffer

    • DTT (Dithiothreitol)

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric).[7][8]

  • Microplate reader (absorbance at 405 nm for colorimetric; Ex/Em = 380/440 nm for fluorometric)

Procedure:

  • Cell Treatment: Culture and treat 1-5 x 10⁶ cells with this compound for the desired time. Include an untreated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold microfuge tube.

  • Protein Quantification: Measure the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading. Dilute lysates to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.

  • Assay Reaction:

    • Add 50 µL of each lysate sample to a 96-well plate.

    • Prepare the Caspase Reaction Mix by adding DTT to the 2X Reaction Buffer as per the kit's protocol. Add 50 µL of this mix to each well.

    • Add 5 µL of the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength (405 nm for colorimetric or Ex/Em 380/440 nm for fluorometric).

Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control. Fold-Increase = (Reading_Sample) / (Reading_Untreated_Control)

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound.

Table 2: Example Data Template for MTT Assay

This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle)1.2500.085100%
11.1800.07094.4%
100.8500.06268.0%
500.4200.04133.6%
1000.1500.02512.0%

Table 3: Example Data Template for LDH Assay

This compound (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
0 (Spontaneous)0.1500.0150%
10.1800.0202.5%
100.4500.03525.0%
500.9500.07066.7%
1001.2800.09094.2%
Max Release1.3500.110100%

Table 4: Example Data Template for Caspase-3 Assay (Fluorometric)

This compound (µM)Mean Fluorescence (RFU)Std. DeviationFold-Increase in Activity
0 (Control)1,5001201.0
11,6501351.1
104,2003102.8
5010,5008507.0
10013,2001,1008.8

Potential Signaling Pathway for this compound Cytotoxicity

While the precise mechanism of this compound is under investigation, many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[14] This pathway involves mitochondrial stress, the release of cytochrome c, and the subsequent activation of a caspase cascade. The activation of caspase-3, the primary executioner caspase, is a central event.[8]

Apoptosis_Pathway cluster_stimulus cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade cluster_execution Execution Phase Cyclopenin This compound Mito Mitochondrial Stress (e.g., Bax accumulation) Cyclopenin->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Activated Caspase-9 Apoptosome->ActiveCasp9 cleavage Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 activates ActiveCasp3 Activated Caspase-3 (Executioner) Casp3->ActiveCasp3 cleavage Substrates Cleavage of Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for the Anti-inflammatory Activity Assay of (-)-Cyclopenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While specific anti-inflammatory data for (-)-Cyclopenin is limited in publicly available literature, this document provides a comprehensive framework for its evaluation. The methodologies and expected outcomes are based on studies of structurally related fungal metabolites, such as cyclopiane diterpenes from Penicillium species, and compounds with similar mechanisms of action, like cyclopentenone prostaglandins (B1171923).[1][2]

Application Notes

Introduction

This compound is a benzodiazepine (B76468) alkaloid mycotoxin produced by fungi of the genus Penicillium. Given that various fungal metabolites exhibit significant biological activities, including anti-inflammatory effects, it is of great interest to characterize the potential of this compound as a modulator of inflammatory responses.[2] Inflammation is a critical physiological process, but its dysregulation is implicated in numerous chronic diseases. The search for novel anti-inflammatory agents is crucial for developing new therapeutics. These notes provide the essential protocols to assess the anti-inflammatory activity of this compound in vitro.

Principle of Action

Based on related compounds, this compound is hypothesized to exert anti-inflammatory effects by inhibiting key mediators and signaling pathways in activated macrophages. The primary mechanism is likely the suppression of the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This inhibition is expected to be mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]

Expected Anti-inflammatory Profile

This compound is anticipated to:

  • Inhibit Nitric Oxide (NO) Production: Reduce the levels of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner.

  • Decrease Prostaglandin E2 (PGE2) Synthesis: Lower the production of PGE2, a key inflammatory mediator, by inhibiting the expression of cyclooxygenase-2 (COX-2).[1]

  • Reduce Pro-inflammatory Cytokine Release: Attenuate the secretion of TNF-α and IL-6 from activated macrophages.

  • Modulate Key Signaling Pathways: Inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, and potentially suppress the phosphorylation of key MAPK proteins like ERK.[5]

Data Presentation

The following tables summarize the expected quantitative outcomes from the anti-inflammatory assays of a compound with a profile similar to that anticipated for this compound, based on published data for a cyclopiane diterpene from Penicillium sp.[1]

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control-< 5%-
LPS (1 µg/mL)-100%-
This compound165%2.19 ± 0.25
530%
1015%
Indomethacin1045%8.76 ± 0.92

Table 2: Inhibition of Pro-inflammatory Mediator and Cytokine Production

TreatmentConcentration (µM)PGE2 (% Inhibition)TNF-α (% Inhibition)IL-6 (% Inhibition)
This compound1075%60%70%
Indomethacin1085%55%65%

Table 3: Effect on Pro-inflammatory Protein Expression

TreatmentConcentration (µM)iNOS Protein Expression (% of LPS Control)COX-2 Protein Expression (% of LPS Control)
This compound1025%30%
Indomethacin1035%40%

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well or 24-well plates) at a density of 1 x 10⁵ cells/mL.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate and treat with this compound at various concentrations for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment as described in 3.1, collect 50 µL of the cell culture supernatant.

  • Mix the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA)
  • Collect cell culture supernatants after treatment.

  • Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves:

    • Adding standards and samples to antibody-pre-coated microplates.

    • Incubation with a detection antibody.

    • Addition of a substrate solution for color development.

    • Stopping the reaction and measuring absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate concentrations based on the standard curve.

Western Blot Analysis
  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • iNOS, COX-2

    • Phospho-p65, p65, Phospho-IκBα, IκBα

    • Phospho-ERK, ERK, Phospho-p38, p38

    • β-actin (as a loading control)

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1_MAPK TAK1 TLR4->TAK1_MAPK IKK IKK TLR4->IKK Cyclopenin This compound MKKs MKKs Cyclopenin->MKKs Inhibits Cyclopenin->IKK Inhibits TAK1_MAPK->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 Gene_Expression Pro-inflammatory Gene Expression ERK->Gene_Expression p38->Gene_Expression IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Releases p65_p50_nuc p65/p50 (Nuclear Translocation) p65_p50->p65_p50_nuc p65_p50_nuc->Gene_Expression Mediators iNOS, COX-2, TNF-α, IL-6 Gene_Expression->Mediators

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow Diagram

G cluster_assays Downstream Assays start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Pre-treat with this compound Then stimulate with LPS cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) cell_lysate->western data_analysis Data Analysis griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

References

Application Notes and Protocols for (-)-Cyclopenin as a Potential SARS-CoV-2 Mpro Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The global effort to develop effective therapeutics against SARS-CoV-2, the causative agent of COVID-19, has highlighted the main protease (Mpro or 3CLpro) as a prime antiviral drug target. Mpro is a viral cysteine protease essential for processing viral polyproteins, a critical step in the viral replication cycle. Its dissimilarity to human proteases makes it an attractive target for selective inhibitors with potentially low toxicity. Natural products represent a rich source of chemical diversity for drug discovery. Recent studies have identified benzodiazepine (B76468) alkaloids, specifically (-)-Cyclopenin and its analogues isolated from Penicillium citrinum, as promising inhibitors of SARS-CoV-2 Mpro. These compounds have demonstrated significant in vitro inhibitory activity, suggesting their potential as lead candidates for the development of novel anti-SARS-CoV-2 agents.[1]

This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and the proposed mechanism of action for this compound analogues as SARS-CoV-2 Mpro inhibitors.

Data Presentation

The inhibitory activities of this compound analogues against SARS-CoV-2 Mpro have been quantified, with the results summarized in the table below. The data is derived from in vitro fluorescence resonance energy transfer (FRET) assays.

CompoundDescriptionIC50 (µM) vs. SARS-CoV-2 MproPositive Control
Compound 1 This compound (isolated as conformers)0.40 ± 0.01GC376
Compound 2 Cyclopenol0.89 ± 0.02GC376
Compound 4 Dehydrocyclopeptine0.39 ± 0.04GC376
Compound 3 Not specified> 1 (70% inhibition at 10 µM)GC376

Table 1: In vitro inhibitory activity of this compound analogues against SARS-CoV-2 Mpro. Data are presented as the mean ± standard deviation.[2]

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro. The assay measures the cleavage of a fluorogenic substrate by the protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro (3CL Protease, tagged) (e.g., BPS Bioscience, Cat. No. 79955-1)[2]

  • FRET substrate: (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2[3]

  • Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA[4]

  • Test compounds (e.g., this compound analogues) dissolved in DMSO

  • Positive control inhibitor (e.g., GC376)[2]

  • Black 384-well or 96-well microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of 360 nm/460 nm[2]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical concentration range for screening is 0.1 µM to 100 µM.

  • Assay Plate Preparation: Dispense a small volume (e.g., using an acoustic dispenser) of the diluted compounds, positive control, and DMSO (vehicle control) into the wells of a black microplate.

  • Enzyme Addition: Dilute the recombinant SARS-CoV-2 Mpro to the desired concentration (e.g., 60 nM final concentration) in the assay buffer.[4] Add the diluted enzyme to each well containing the compounds and controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.[4][5]

  • Reaction Initiation: Prepare the FRET substrate solution in the assay buffer (e.g., 15 µM final concentration).[4] Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 15-30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[2][4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Silico Analysis: Molecular Docking and Dynamics

Computational studies are employed to predict the binding mode and stability of the inhibitors within the Mpro active site.[1]

a. Molecular Docking Protocol:

  • Protein Preparation: Obtain the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).

  • Ligand Preparation: Generate the 3D structures of the this compound analogues. Optimize their geometry and assign charges using software like ChemDraw or Avogadro.

  • Grid Generation: Define the binding site (active site) of Mpro, typically centered around the catalytic dyad (Cys145 and His41).[6] A grid box is generated to encompass this active site.

  • Docking Simulation: Perform molecular docking using software such as AutoDock Vina or GOLD.[7] The program will generate multiple binding poses of the ligand within the protein's active site and score them based on binding affinity (e.g., kcal/mol).[8]

  • Pose Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the Mpro active site.[1]

b. Molecular Dynamics (MD) Simulation Protocol:

  • System Setup: Use the best-docked complex from the molecular docking study as the starting structure. Solvate the complex in a water box with appropriate ions to neutralize the system using software like GROMACS or AMBER.[8][9]

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant volume and then constant pressure.[9]

  • Production Run: Run the MD simulation for a significant duration (e.g., 100-200 ns) to observe the dynamic behavior of the protein-ligand complex.[9][10]

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex. Calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the ligand in the binding pocket and the flexibility of the protein residues.[9][10]

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the test compounds on the viability of mammalian cell lines (e.g., Vero E6, Calu-3) to assess for potential toxicity.

Materials:

  • Mammalian cell line (e.g., Vero E6)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[11]

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Discovery and Isolation cluster_1 In Vitro Screening cluster_2 Computational Analysis cluster_3 Toxicity and Further Steps Fungal Strain (Penicillium citrinum) Fungal Strain (Penicillium citrinum) Extraction Extraction Fungal Strain (Penicillium citrinum)->Extraction Bio-guided Isolation of Analogues Isolation of Analogues Extraction->Isolation of Analogues This compound Mpro Inhibition Assay (FRET) Mpro Inhibition Assay (FRET) Isolation of Analogues->Mpro Inhibition Assay (FRET) Determine IC50 Determine IC50 Mpro Inhibition Assay (FRET)->Determine IC50 Quantitative Analysis Molecular Docking Molecular Docking Determine IC50->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Stability Check Binding Mode Prediction Binding Mode Prediction Molecular Dynamics->Binding Mode Prediction Cytotoxicity Assays Cytotoxicity Assays Binding Mode Prediction->Cytotoxicity Assays Lead Optimization Lead Optimization Cytotoxicity Assays->Lead Optimization ADMET Properties

Caption: Experimental workflow for identifying and characterizing this compound analogues as SARS-CoV-2 Mpro inhibitors.

Proposed Mechanism of Mpro Inhibition

G SARS-CoV-2 Mpro SARS-CoV-2 Mpro Functional Viral Proteins Functional Viral Proteins SARS-CoV-2 Mpro->Functional Viral Proteins Proteolytic Cleavage Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound

References

(-)-Cyclopenin: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a guide for the utilization of (-)-Cyclopenin in in vitro experimental settings. Due to the limited availability of comprehensive public data on this compound, this document emphasizes general best practices for similar compounds and outlines protocols for determining key experimental parameters.

Introduction to this compound

This compound is a mycotoxin produced by various species of Penicillium fungi. It belongs to the benzodiazepine (B76468) alkaloid class of natural products. While research into its specific biological activities is ongoing, related fungal metabolites have demonstrated a range of effects, including antimicrobial and cytotoxic properties. The successful application of this compound in in vitro assays is critically dependent on proper handling and solubilization.

Solubility of this compound

The precise quantitative solubility of this compound in common laboratory solvents is not widely published. However, based on the chemical nature of similar alkaloids, a general solubility profile can be anticipated. It is imperative for researchers to empirically determine the solubility for their specific experimental conditions.

General Solubility Guidelines:

  • Aqueous Buffers (e.g., PBS): Expected to be poorly soluble.

  • Organic Solvents: Expected to have higher solubility in polar aprotic solvents.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays. It is miscible with water and most organic liquids.

  • Ethanol (EtOH): Ethanol is another viable option for creating stock solutions.

Table 1: Recommended Solvents for In Vitro Experiments

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for creating high-concentration stock solutions.Final concentration in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control is essential in all experiments.
Ethanol (EtOH) Alternative solvent for stock solutions.Similar to DMSO, the final concentration in culture media should be minimized, generally to less than 0.5% (v/v). A vehicle control is mandatory.
Phosphate-Buffered Saline (PBS) Diluent for working solutions from organic stock.Direct dissolution of this compound in PBS is likely to be very low.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Aseptically weigh a precise amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add a calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but stability at elevated temperatures should be considered.

  • Visually inspect the solution to ensure there are no undissolved particulates. If necessary, centrifuge the tube at high speed to pellet any insoluble material and carefully transfer the supernatant to a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT-based Cell Viability Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add treatment to cells incubate_24h->add_treatment prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_treatment incubate_exp Incubate for desired time (e.g., 24, 48, 72h) add_treatment->incubate_exp add_mtt Add MTT reagent incubate_exp->add_mtt incubate_formazan Incubate for formazan (B1609692) formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance solubilize->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium containing MTT. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100-150 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathways

The specific signaling pathways modulated by this compound are not well-documented in publicly available literature. To identify potential pathways affected by this compound, researchers can employ a variety of screening approaches.

Hypothesized Workflow for Signaling Pathway Investigation

Signaling_Pathway_Workflow start Treat cells with this compound omics Perform 'Omics' analysis (Transcriptomics, Proteomics, Phosphoproteomics) start->omics bioinformatics Bioinformatics Analysis (Pathway Enrichment, Network Analysis) omics->bioinformatics hypothesis Generate Hypothesis of Affected Pathways bioinformatics->hypothesis validation Validate with targeted assays (Western Blot, qPCR, Reporter Assays) hypothesis->validation conclusion Identify Modulated Signaling Pathway validation->conclusion

Caption: Hypothesized workflow for investigating signaling pathways.

Recommended Approaches:

  • Phospho-kinase arrays: To screen for changes in the phosphorylation status of a wide range of kinases.

  • Transcriptomic analysis (RNA-seq): To identify global changes in gene expression following treatment with this compound.

  • Proteomic analysis: To investigate changes in protein expression levels.

  • High-content imaging: To visualize changes in subcellular localization of key signaling proteins.

These initial screening experiments can provide valuable clues to formulate hypotheses about the mechanism of action of this compound, which can then be validated through more targeted experiments such as Western blotting, qPCR, and the use of specific pathway inhibitors or activators.

Application Notes and Protocols: Stability of (-)-Cyclopenin in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a mycotoxin with potential applications in pharmacology due to its unique benzodiazepine (B76468) structure. Understanding its stability in various solvent systems is crucial for its isolation, storage, and formulation into potential therapeutic agents. The chemical integrity and potency of active pharmaceutical ingredients (APIs) are paramount for ensuring therapeutic efficacy and safety.[1] Factors such as solvent composition, pH, temperature, and light can significantly impact the stability of a compound.[2][3]

This document provides a comprehensive protocol for evaluating the stability of this compound in different solvent systems. The described methodologies are based on established principles of drug stability testing, employing techniques like High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the parent compound and its potential degradation products.[4][5]

Factors Influencing Stability

The stability of a pharmaceutical compound is its ability to retain its chemical, physical, microbiological, therapeutic, and toxicological properties.[1] Several factors can influence the stability of this compound in solution:

  • Solvent Composition: The polarity, protic or aprotic nature, and pH of the solvent can directly influence degradation pathways such as hydrolysis and oxidation.[2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[3]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3]

  • pH: The ionization state of a molecule can be affected by pH, which in turn can influence its reactivity and degradation kinetics.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a systematic approach to assess the stability of this compound in a selection of common laboratory solvents. The primary analytical technique employed is a stability-indicating HPLC method.[5]

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[4]

  • Analytical balance

  • pH meter

  • Calibrated pipettes

  • Temperature-controlled incubator or oven

  • Vortex mixer

  • Sonicator

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with each of the selected solvent systems (Acetonitrile, Methanol, Ethanol, DMSO, and PBS) to a final concentration of 100 µg/mL in amber HPLC vials. Prepare triplicates for each solvent system and time point.

Stability Study Design
  • Time Points: The stability of the working solutions will be evaluated at predetermined time intervals: 0, 4, 8, 12, 24, and 48 hours.

  • Storage Conditions: Store the vials at a controlled temperature of 25°C, protected from light.

  • Analysis: At each time point, an aliquot from each vial is directly injected into the HPLC system for analysis.

HPLC Method

A stability-indicating HPLC method is crucial to separate the parent this compound peak from any potential degradation products.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

  • Column Temperature: 30°C

Data Analysis
  • The peak area of this compound at each time point is recorded.

  • The percentage of this compound remaining is calculated relative to the initial (time 0) peak area.

  • The formation of any new peaks (degradation products) should be noted and their peak areas recorded.

Hypothetical Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of this compound in Different Solvents at 25°C (Hypothetical Data)

Time (hours)% Remaining in Acetonitrile% Remaining in Methanol% Remaining in Ethanol% Remaining in DMSO% Remaining in PBS (pH 7.4)
0 100.0100.0100.0100.0100.0
4 99.898.598.299.995.3
8 99.697.196.599.890.1
12 99.595.894.999.785.6
24 99.192.390.799.575.2
48 98.285.182.499.060.8

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock working Dilute to 100 µg/mL in Test Solvents stock->working store Store Samples at 25°C (Protected from Light) working->store timepoint Collect Aliquots at 0, 4, 8, 12, 24, 48h store->timepoint hplc HPLC Analysis timepoint->hplc data Data Processing & Quantification hplc->data

Caption: Workflow for assessing this compound stability.

Logical Relationship of Stability Factors

G cluster_factors Environmental Factors cluster_outcomes Potential Outcomes Solvent Solvent System (pH, Polarity) Degradation Chemical Degradation (e.g., Hydrolysis, Oxidation) Solvent->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Loss Loss of Potency Degradation->Loss Cyclopenin This compound Stability Loss->Cyclopenin

Caption: Factors influencing this compound stability.

Discussion and Interpretation

Based on the hypothetical data, this compound exhibits the highest stability in aprotic solvents like DMSO and acetonitrile. Protic solvents, particularly aqueous solutions like PBS, appear to accelerate degradation, suggesting that hydrolysis may be a significant degradation pathway. The lower stability in methanol and ethanol compared to acetonitrile could also indicate solvent-mediated degradation.

These results underscore the importance of careful solvent selection for the handling and storage of this compound. For short-term storage and analytical purposes, acetonitrile or DMSO are recommended. For potential formulation development, the instability in aqueous media would need to be addressed, possibly through lyophilization, pH optimization, or the use of co-solvents. Further studies involving forced degradation (exposure to acid, base, peroxide, and heat) would be beneficial to elucidate the specific degradation pathways and products.[5]

References

Total Synthesis of (-)-Cyclopenin and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document, therefore, provides a high-level overview of the likely synthetic strategy for (-)-Cyclopenin based on available information and focuses on detailed protocols and data for the synthesis of the core scaffold, 2,3-dihydro-1H-cyclopenta[b]indol-1-one, and its analogs. This information is intended to guide researchers, scientists, and drug development professionals in designing synthetic routes toward this class of compounds.

Overview of the Synthetic Strategy for the Cyclopenin Core

The core structure of Cyclopenin is a 2,3-dihydro-1H-cyclopenta[b]indol-1-one. A common and effective method for the construction of this tricyclic system is the intramolecular Friedel-Crafts acylation of a suitably substituted indole-3-propanoic acid. This approach involves the formation of an acylium ion or a related electrophilic species from the carboxylic acid, which then undergoes an electrophilic aromatic substitution reaction with the indole (B1671886) nucleus to form the five-membered ring.

Another key strategy for the synthesis of the indole nucleus itself is the Fischer indole synthesis . This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.

A plausible high-level retrosynthetic analysis for this compound would involve the disconnection of the cyclopenta[b]indolone core to an indole-3-propanoic acid derivative, which in turn could be derived from a substituted phenylhydrazine and a keto-acid via a Fischer indole synthesis.

General Synthetic Workflow for the Cyclopenta[b]indolone Core

The following diagram illustrates a general workflow for the synthesis of the 2,3-dihydro-1H-cyclopenta[b]indol-1-one scaffold.

G cluster_0 Indole Synthesis (Fischer) cluster_1 Side Chain Elaboration cluster_2 Cyclization Phenylhydrazine Substituted Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Ketone/Aldehyde Indole Substituted Indole Hydrazone->Indole Acid catalyst (e.g., H2SO4, PPA) Indole_propanoic_acid Indole-3-propanoic acid derivative Indole->Indole_propanoic_acid Acylation/Alkylation Cyclopenta_b_indolone 2,3-Dihydro-1H-cyclopenta[b]indol-1-one Indole_propanoic_acid->Cyclopenta_b_indolone Intramolecular Friedel-Crafts Acylation

Caption: General workflow for the synthesis of the cyclopenta[b]indolone core.

Experimental Protocols for Core Scaffold Synthesis

While the specific protocol for this compound is unavailable, the following sections provide detailed methodologies for key reactions used in the synthesis of the 2,3-dihydro-1H-cyclopenta[b]indol-1-one scaffold, based on established literature procedures for analogous systems.

Fischer Indole Synthesis of a Precursor

The Fischer indole synthesis is a versatile method for preparing indoles from phenylhydrazines and carbonyl compounds.

Protocol: Synthesis of a Tetrahydrocyclopenta[b]indole Derivative

This protocol describes the synthesis of a reduced cyclopenta[b]indole (B15071945) system, which is a common precursor.

  • Reaction: o,m-Tolylhydrazine hydrochloride with 2-methylcyclohexanone (B44802).

  • Reagents:

    • o,m-Tolylhydrazine hydrochloride (1a-b)

    • 2-Methylcyclohexanone (3)

    • Glacial Acetic Acid

  • Procedure:

    • To a solution of the appropriate tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add 2-methylcyclohexanone (1.1 eq).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Intramolecular Friedel-Crafts Acylation

This is a crucial step for the formation of the five-membered ring to yield the cyclopenta[b]indolone core.

Protocol: Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

This protocol describes a general method for the cyclization of 3-arylpropanoic acids to 1-indanones, a reaction type analogous to the formation of the cyclopenta[b]indolone ring.

  • Reaction: Cyclization of a 3-(indolyl)propanoic acid derivative.

  • Reagents:

    • 3-(Indolyl)propanoic acid derivative

    • Niobium pentachloride (NbCl5) or Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

    • Anhydrous solvent (e.g., dichloromethane (B109758), chlorobenzene)

  • Procedure using NbCl5:

    • To a stirred solution of the 3-(indolyl)propanoic acid (1.0 eq) in anhydrous dichloromethane at room temperature, add NbCl5 (1.1 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Stir the reaction mixture at room temperature for the required time (monitor by TLC).

    • Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel.

Quantitative Data for Analog Synthesis

Due to the lack of specific data for this compound, the following table summarizes representative yields for the synthesis of cyclopenta[b]indole analogs and related structures from the literature.

EntryStarting MaterialReactionProductYield (%)Reference
13-(Phenyl)propanoic acidIntramolecular Friedel-Crafts Acylation (NbCl5)1-Indanone85-95%General procedure
2o,m-Tolylhydrazine hydrochloride and 2-methylcyclohexanoneFischer Indole SynthesisMethyl-tetrahydro-cyclopenta[b]indoleHigh[2]
3N-protected allenyl indoleGold-catalyzed cycloisomerization/Nazarov reactionCyclopenta[b]indol-1-one derivativeModerate[3]

Visualization of a Synthetic Pathway for a Cyclopenta[b]indole Analog

The following diagram illustrates a more detailed synthetic pathway for a substituted cyclopenta[b]indole, showcasing the key transformations.

G Start Substituted Indole-3-acetic acid Intermediate1 Indole-3-propanoyl chloride Start->Intermediate1 SOCl2 or (COCl)2 Intermediate2 3-(Indol-3-yl)-3-oxopropanoate Intermediate1->Intermediate2 Meldrum's acid, Pyridine Intermediate3 3-(Indol-3-yl)propanoic acid Intermediate2->Intermediate3 Hydrolysis & Decarboxylation Product Substituted 2,3-dihydro-1H- cyclopenta[b]indol-1-one Intermediate3->Product PPA or Eaton's reagent

Caption: A possible synthetic route to a cyclopenta[b]indolone analog.

Conclusion

The total synthesis of this compound remains a significant challenge due to the limited public availability of detailed experimental procedures. However, by examining the synthesis of its core 2,3-dihydro-1H-cyclopenta[b]indol-1-one scaffold and related analogs, a clear strategy emerges. Key reactions such as the Fischer indole synthesis and intramolecular Friedel-Crafts acylation are instrumental in constructing this heterocyclic system. The provided protocols and workflows for these key transformations offer a valuable starting point for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development. Further research to uncover the original experimental details or to develop a modern, stereoselective total synthesis of this compound would be a valuable contribution to the field of organic synthesis.

References

Application Notes and Protocols for (-)-Cyclopenin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the use of (-)-Cyclopenin as an analytical standard. This document is intended to support research, quality control, and drug development activities.

Introduction to this compound

This compound is a benzodiazepine (B76468) alkaloid metabolite produced by several species of the Penicillium fungus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1][2] It belongs to the cyclodipeptide class of fungal metabolites.[3] While often mistaken for a mycotoxin, this compound exhibits low toxicity in vitro against mammalian, bacterial, or fungal cells.[2] Its primary significance in research lies in its role as a biosynthetic intermediate for 3-O-methyl viridicatin, a potent inhibitor of TNFα-induced HIV replication.[2] Due to its complex structure and biological relevance, highly pure analytical standards are crucial for accurate quantification and identification in complex matrices.

Physicochemical Properties and Specifications

An analytical standard of this compound should be characterized by the following properties.

PropertyDataReference
Molecular Formula C₁₇H₁₄N₂O₃[1][2]
Molecular Weight 294.30 g/mol [1][2]
CAS Number 19553-26-5[2]
IUPAC Name 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione[1]
Synonyms Cyclopenine, (-)-Cyclopenine[1]
Purity >95% by HPLC[2]
Solubility Soluble in ethanol, methanol (B129727), DMF, or DMSO. Limited water solubility.[2]
Long-Term Storage -20°C[2]

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below.

Reverse-phase HPLC is the primary method for assessing the purity of this compound and for its quantification in various samples.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions (e.g., 5-100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • The following conditions are based on published data for LC-MS analysis and can be adapted for standard HPLC with UV detection.[1]

ParameterRecommended Conditions
HPLC System Standard HPLC with UV-Vis or Diode Array Detector (DAD)
Column Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm particle size) or equivalent reverse-phase column
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A time-based gradient from 5% to 95% B is recommended to ensure optimal separation.
Flow Rate 0.2 - 0.4 mL/min (adjusted for column dimensions)
Column Temp. 30 - 40 °C
Detection UV detection at 254 nm or based on the UV spectrum of the standard.
Injection Vol. 5 - 20 µL
  • Data Analysis:

    • Purity is determined by calculating the peak area percentage of the main peak relative to the total peak area.

    • Quantification is achieved by plotting a calibration curve of peak area versus concentration and using linear regression to determine the concentration of unknown samples.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL in Methanol) B Create Calibration Standards (Dilute with Mobile Phase) A->B C Filter Samples (0.45 µm Syringe Filter) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect with UV/DAD E->F G Integrate Peak Areas F->G H Assess Purity (%) or Quantify via Calibration Curve G->H

Caption: Workflow for HPLC analysis of this compound.

LC-MS is a powerful technique for the unequivocal identification of this compound, providing accurate mass and fragmentation data for structural confirmation.

Protocol:

  • LC Conditions:

    • Utilize the HPLC conditions outlined in Section 3.1. The use of a volatile buffer like formic acid is essential for MS compatibility.

  • Mass Spectrometry Conditions:

    • The following parameters are derived from public spectral data and can be used as a starting point for method development.[1]

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Mass Analyzer LTQ Orbitrap XL, IT/ion trap, or equivalentLTQ Orbitrap XL, IT/ion trap, or equivalent
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Precursor Ion (m/z) [M+H]⁺: 295.1077[M-H]⁻: 293.0932
Fragmentation Mode Collision-Induced Dissociation (CID) or HCDHigher-Energy C-trap Dissociation (HCD)
Collision Energy 15-35% (nominal, requires optimization)15-20% (nominal, requires optimization)
Key MS/MS Fragments 264, 236, 177250, 236, 222, 159
  • Data Analysis:

    • Confirm the presence of this compound by matching the accurate mass of the precursor ion (within a 5 ppm mass tolerance) and the retention time with the analytical standard.

    • Structural confirmation is achieved by comparing the experimentally obtained MS/MS fragmentation pattern with the reference spectrum of the standard.

LC-MS Analysis Workflow

LCMS_Workflow A Sample Injection (from HPLC) B Electrospray Ionization (ESI) A->B C Full Scan MS Analysis (Detect Precursor Ion) B->C D Isolate Precursor Ion C->D E Fragmentation (HCD/CID) D->E F MS/MS Scan Analysis (Detect Fragment Ions) E->F G Data Interpretation: - Accurate Mass Match - Retention Time Match - MS/MS Spectrum Match F->G

Caption: Workflow for LC-MS based identification of this compound.

NMR spectroscopy is the definitive technique for the structural elucidation of this compound. While quantitative NMR (qNMR) can be used for purity assessment, ¹H and ¹³C NMR are primarily used for structural verification of the standard.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the obtained chemical shifts, coupling constants, and correlations with published data or the certificate of analysis for the standard. Public databases like PubChem contain reference spectra for this compound.[1]

Biological Activity Context

Understanding the biological context of this compound is important for its application in research. It is a key intermediate in a biosynthetic pathway within Penicillium species.

Biosynthetic Relationship

Biosynthesis precursors Amino Acid Precursors (e.g., Phenylalanine, Methionine) cyclopenin This compound precursors->cyclopenin Biosynthesis viridicatin 3-O-methyl viridicatin (Anti-HIV activity) cyclopenin->viridicatin Enzymatic Conversion

Caption: Biosynthetic role of this compound.[2][4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Cyclopenin Production in Penicillium Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of (-)-cyclopenin from Penicillium fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic origin of this compound?

A1: this compound is a benzodiazepine (B76468) alkaloid synthesized by various Penicillium species, such as Penicillium cyclopium. Its biosynthesis starts from two primary precursors: anthranilic acid and L-phenylalanine.[1][2] The key enzyme catalyzing the initial condensation of these precursors is a non-ribosomal peptide synthetase (NRPS) called cyclopeptine (B22554) synthetase.[1]

Q2: My Penicillium culture is growing well, but the this compound yield is low. What are the common causes?

A2: Low yields of secondary metabolites like this compound, despite good biomass production, can be attributed to several factors:

  • Suboptimal Fermentation Conditions: The production of secondary metabolites is often sensitive to environmental parameters such as pH, temperature, and aeration.

  • Nutrient Limitation or Repression: The composition of the fermentation medium, particularly the carbon and nitrogen sources, plays a crucial role. Catabolite repression by readily metabolizable sugars like glucose can suppress the expression of genes involved in secondary metabolism.[3]

  • Inadequate Precursor Supply: The biosynthesis of this compound is dependent on the availability of its precursors, anthranilic acid and L-phenylalanine. Insufficient intracellular pools of these amino acids can limit the final yield.

  • Feedback Inhibition: High concentrations of the final product or intermediates in the biosynthetic pathway may inhibit the activity of key enzymes, such as cyclopeptine synthetase.

Q3: What are the recommended fermentation parameters for this compound production?

A3: While optimal conditions should be determined empirically for your specific Penicillium strain, the following ranges are generally effective for secondary metabolite production in Penicillium species:

  • Temperature: 25-30°C. Optimal temperatures for penicillin production have been found to be between 25 to 27°C.[4][5]

  • pH: 5.0-7.0. For the production of patulin (B190374) in Penicillium expansum, a pH of 5.0 was found to be optimal.[6] Generally, Penicillium species are more tolerant of acidic pH.[7]

  • Aeration and Agitation: Adequate oxygen supply is crucial. Agitation rates of 120-200 rpm are commonly used in shake flask cultures to ensure sufficient aeration and nutrient distribution.[5]

Q4: How can I increase the precursor supply for this compound biosynthesis?

A4: Precursor feeding is a common strategy to enhance the yield of secondary metabolites. You can supplement the fermentation medium with L-phenylalanine and anthranilic acid. The optimal concentration and feeding time should be determined experimentally. It is advisable to add the precursors at the beginning of the stationary phase of growth when the expression of secondary metabolism genes is typically induced.

Troubleshooting Guides

Problem 1: Low this compound Yield with Good Biomass
Possible Cause Troubleshooting Steps
Suboptimal Media Composition 1. Carbon Source Optimization: Test different carbon sources. Slowly metabolized sugars like lactose (B1674315) or complex carbohydrates such as starch may be preferable to glucose to avoid catabolite repression.[3] 2. Nitrogen Source Optimization: Evaluate various organic and inorganic nitrogen sources. Yeast extract, peptone, and ammonium (B1175870) sulfate (B86663) are commonly used. The carbon-to-nitrogen (C/N) ratio can significantly influence secondary metabolite production.[8]
Incorrect Fermentation pH 1. pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation. The pH can change due to the consumption of substrates and the production of metabolites. 2. pH Optimization Study: Perform a series of fermentations at different initial pH values (e.g., 4.5, 5.5, 6.5, 7.5) to determine the optimum for this compound production. For some Penicillium secondary metabolites, an acidic pH is favorable.[6]
Non-ideal Temperature 1. Temperature Optimization Study: Cultivate the fungus at a range of temperatures (e.g., 20°C, 25°C, 30°C) to identify the optimal temperature for this compound synthesis. The optimal temperature for growth may not be the same as for secondary metabolite production.[9]
Insufficient Precursor Availability 1. Precursor Feeding: Supplement the culture medium with L-phenylalanine and anthranilic acid at different concentrations and time points (e.g., at the start of the fermentation or at the onset of the stationary phase).

Data Presentation

Table 1: Effect of Carbon Source on Secondary Metabolite Production in Penicillium spp. (Data synthesized from studies on related secondary metabolites as a proxy for this compound)

Carbon SourceConcentration (g/L)OrganismProductYield/EffectReference
Sucrose21P. chrysogenumPenicillin GOptimal[5]
Lactose-P. chrysogenumPenicillinGood, avoids repression[3]
Glucose-P. chrysogenumPenicillinRepressive at high conc.[3]
Sugarcane Pulp-P. chrysogenumPenicillin8.65 µg/ml[10]
Sucrose350P. communeErgot Alkaloids4.32 mg/L[11]

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Penicillium spp. (Data synthesized from studies on related secondary metabolites as a proxy for this compound)

Nitrogen SourceConcentration (g/L)OrganismProductYield/EffectReference
Yeast Extract3P. chrysogenumPenicillin GOptimal[5]
Ammonium Sulfate-P. aurantiogriseumLipaseHigh Yield[8]
Peptone-P. aurantiogriseumLipaseModerate Yield[8]
Yeast Extract30P. communeErgot AlkaloidsHigh Yield[11]

Table 3: Influence of pH and Temperature on Secondary Metabolite Production in Penicillium spp. (Data synthesized from studies on related secondary metabolites as a proxy for this compound)

ParameterValueOrganismProductObservationReference
pH5.0P. expansumPatulinOptimal for production[6]
pH7.0P. expansumPatulinGood production[6]
pH2.5 & 8.5P. expansumPatulinSignificantly decreased production[6]
Temperature25-28°CP. chrysogenumPenicillin GOptimal range[5]
Temperature>30°CP. chrysogenumPenicillin GReduced production[5]
Temperature30°CP. citrinumCitrinin (B600267)Optimal for accumulation[9]

Experimental Protocols

Protocol 1: Lab-Scale Fermentation of Penicillium for this compound Production
  • Inoculum Preparation:

    • Grow the Penicillium strain on Potato Dextrose Agar (PDA) slants at 25°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding 5 mL of sterile 0.1% (v/v) Tween 80 solution to the slant and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract). A typical composition could be: 30 g/L sucrose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O, and 5 g/L yeast extract.

    • Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks on a rotary shaker at 150 rpm and 28°C for 10-14 days.

  • Sampling and Biomass Determination:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours).

    • Separate the mycelium from the broth by filtration through a pre-weighed filter paper.

    • Wash the mycelial biomass with distilled water and dry it at 60°C to a constant weight to determine the dry cell weight.

Protocol 2: Extraction and HPLC Analysis of this compound
  • Extraction:

    • To 10 mL of the fermentation broth, add an equal volume of ethyl acetate (B1210297).

    • Shake vigorously for 15 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction process twice more and pool the ethyl acetate fractions.

    • Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

    • Dissolve the dried extract in a known volume of methanol (B129727) (e.g., 1 mL) for HPLC analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical starting condition could be 40:60 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum for this compound (approximately 280 nm).

    • Injection Volume: 20 µL.

    • Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.

Mandatory Visualizations

chorismate Chorismate anthranilate_synthase Anthranilate Synthase chorismate->anthranilate_synthase anthranilate Anthranilate anthranilate_synthase->anthranilate cyclopeptine_synthase Cyclopeptine Synthase (NRPS) anthranilate->cyclopeptine_synthase l_phenylalanine L-Phenylalanine l_phenylalanine->cyclopeptine_synthase cyclopeptine Cyclopeptine cyclopeptine_synthase->cyclopeptine cyclopeptine_dehydrogenase Cyclopeptine Dehydrogenase cyclopeptine->cyclopeptine_dehydrogenase dehydrocyclopeptine Dehydrocyclopeptine cyclopeptine_dehydrogenase->dehydrocyclopeptine dehydrocyclopeptine_epoxidase Dehydrocyclopeptine Epoxidase dehydrocyclopeptine->dehydrocyclopeptine_epoxidase cyclopenin This compound dehydrocyclopeptine_epoxidase->cyclopenin

Caption: Biosynthetic pathway of this compound.

start Low this compound Yield check_biomass Check Biomass (Dry Cell Weight) start->check_biomass low_biomass Low Biomass check_biomass->low_biomass Low good_biomass Good Biomass check_biomass->good_biomass Good optimize_growth Optimize Growth Medium (Carbon/Nitrogen Sources) low_biomass->optimize_growth optimize_conditions Optimize Fermentation Conditions (pH, Temp, Aeration) good_biomass->optimize_conditions hplc_analysis Quantify with HPLC optimize_growth->hplc_analysis precursor_feeding Implement Precursor Feeding (Anthranilate, Phenylalanine) optimize_conditions->precursor_feeding precursor_feeding->hplc_analysis

Caption: Troubleshooting workflow for low this compound yield.

References

Overcoming (-)-Cyclopenin low solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Cyclopenin Solubility

This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering low aqueous solubility with the benzodiazepine (B76468) alkaloid, this compound.[1][2] Since detailed solubility data for this compound is not extensively published, this center offers general strategies and established laboratory protocols for handling poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental buffer.[3][4] This method, known as a kinetic solubility assay, is a standard and rapid way to assess compounds in drug discovery.[5][6]

Q2: What is the best organic solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and preferred solvent for preparing stock solutions of poorly soluble compounds for biological assays.[4][7] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[4][7] Other potential solvents include ethanol (B145695) and methanol, though their suitability and potential cytotoxicity at final concentrations should be evaluated.[8][9]

Q3: How do I prepare a stock solution and what concentration should I aim for?

A3: Start by preparing a concentrated stock solution, typically in the range of 10-50 mM in 100% DMSO.[10] This allows you to add a very small volume to your final aqueous solution, minimizing the final solvent concentration. Always use an analytical balance for accuracy and dissolve the compound completely using a vortex mixer.[4][11] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q4: What is the maximum final concentration of DMSO I can have in my cell-based assay?

A4: To avoid solvent-induced toxicity or artifacts, the final concentration of DMSO in cell culture experiments should typically be kept below 0.5%.[3][9] Some cell lines may tolerate up to 1%, but it is crucial to run a vehicle control (your buffer with the same final DMSO concentration, without the compound) to ensure the solvent itself is not affecting the experimental outcome.[12]

Q5: I've diluted my DMSO stock into the buffer, but I see a precipitate. What does this mean and what can I do?

A5: Precipitation indicates that you have exceeded the kinetic solubility of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature).[5][6] To resolve this, you can try:

  • Lowering the final concentration: The simplest solution is to reduce the final concentration of this compound in your assay.

  • Using co-solvents: In some cases, the addition of other co-solvents or surfactants can help, but these must be tested for compatibility with your assay.[13][14]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that significantly increase their aqueous solubility.[15][16][17] This is an advanced technique that requires experimental optimization.[16][18]

Troubleshooting Guide: Step-by-Step Workflow

If you are experiencing solubility issues, follow this systematic approach to find a solution.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution & Troubleshooting start Start: this compound Powder prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_dissolved Visually Inspect: Is powder fully dissolved? prep_stock->check_dissolved sonicate Action: Vortex / Sonicate check_dissolved->sonicate No fail_dissolve Result: Fails to Dissolve (Consider alternative solvent) check_dissolved->fail_dissolve No, after sonication stock_ok Result: Clear Stock Solution (Store at -80°C) check_dissolved->stock_ok Yes sonicate->check_dissolved dilute Dilute DMSO Stock into Aqueous Buffer check_precipitate Incubate & Inspect: Is solution clear? solution_ok Result: Solution is Clear (Proceed with Experiment) precipitate Result: Precipitate Forms troubleshoot Troubleshoot Options opt1 Option 1: Lower Final Concentration opt2 Option 2: Test Alternative Co-solvents opt3 Option 3: Use Cyclodextrins

Caption: Workflow for preparing and troubleshooting this compound solutions.

Quantitative Data Summary

When determining the solubility of a compound, it is critical to systematically test different conditions. The tables below provide templates for organizing your experimental data.

Table 1: Comparison of Organic Solvents for Stock Solution

Solvent Concentration Tested (mM) Observation (at RT) Notes
DMSO 50 Clear solution Preferred solvent for biological assays.[7]
Ethanol 50 Slight haze May require warming; check for cytotoxicity.[8]
Methanol 50 Clear solution Can be more cytotoxic than ethanol.[8]

| Acetone | 50 | Clear solution | Check for assay compatibility and cell toxicity.[9] |

Table 2: Example of Kinetic Solubility Test Results in PBS (pH 7.4)

Target Conc. (µM) DMSO Stock Conc. (mM) Volume Stock (µL) Final Volume (mL) Final DMSO (%) Observation (after 1 hr at 37°C)
100 20 5 1 0.5 Heavy Precipitation
50 20 2.5 1 0.25 Visible Precipitation
25 20 1.25 1 0.125 Slight Haze
10 20 0.5 1 0.05 Clear Solution

| 1 | 20 | 0.05 | 1 | 0.005 | Clear Solution |

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 294.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:

    • Mass (mg) = 20 mmol/L * 0.001 L * 294.3 g/mol * 1000 mg/g = 5.886 mg

  • Weighing: Accurately weigh approximately 5.89 mg of this compound powder and place it into a clean vial.[11]

  • Dissolution: Add approximately 900 µL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary to break up aggregates.[16]

  • Final Volume: Adjust the final volume to 1 mL with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes. Store at -80°C to ensure long-term stability.[3]

Protocol 2: Kinetic Solubility Determination in Aqueous Buffer

This protocol allows you to determine the practical solubility limit of this compound in your experimental buffer.[5][19]

Materials:

  • 20 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring light scattering (nephelometry) or absorbance (UV)

Procedure:

  • Preparation: Add 198 µL of your aqueous buffer to several wells of the 96-well plate.

  • Serial Dilution:

    • Add 2 µL of the 20 mM DMSO stock solution to the first well. This creates a 200 µM solution with 1% DMSO. Mix thoroughly by pipetting.

    • Perform a serial 2-fold dilution by transferring 100 µL from the first well to the next well (already containing 100 µL of buffer), and so on across the plate. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.[19]

  • Measurement:

    • Visual Inspection: Check for visible precipitate in the wells.

    • Nephelometry: Measure light scattering on a plate reader. A sharp increase in scattering indicates the formation of a precipitate.[5]

    • UV Absorbance (Alternative): After incubation, filter the plate to remove undissolved particles. Measure the UV absorbance of the filtrate to quantify the amount of dissolved compound.[5][19]

  • Analysis: The highest concentration that remains a clear solution is considered the kinetic solubility under these conditions.

Signaling Pathway and Logic Diagrams

G

Caption: Decision tree for troubleshooting this compound precipitation.

G

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

References

Troubleshooting (-)-Cyclopenin purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (-)-Cyclopenin by chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound, a benzodiazepine (B76468) alkaloid produced by Penicillium species, presents several purification challenges. Due to its polar nature and basic nitrogen atoms, it is prone to strong interactions with silica (B1680970) gel, which can lead to peak tailing and poor resolution. Furthermore, this compound is often co-produced with structurally similar alkaloids, such as viridicatin (B94306) and cyclopeptin, making separation difficult. The stability of this compound on acidic stationary phases like silica gel can also be a concern, potentially leading to degradation.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: Both normal-phase and reverse-phase chromatography are commonly employed for the purification of this compound and related alkaloids.

  • Normal-Phase Chromatography: Silica gel is a common stationary phase, often used with solvent systems containing a mixture of non-polar and polar organic solvents. To mitigate issues with peak tailing, deactivated silica or the addition of a basic modifier to the mobile phase may be necessary.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for the final purification steps, offering high resolution. C18 or C8 columns are typically used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. It allows for rapid analysis of fractions from column chromatography to identify those containing the desired product and assess their purity. Visualization is typically achieved under UV light (254 nm).

Q4: What are the common impurities found with this compound?

A4: The most common impurities are other secondary metabolites produced by the Penicillium strain, primarily viridicatin, dehydrocyclopeptine, and cyclopeniol. The separation of this compound from viridicatin is a particularly common challenge due to their similar polarities.

Troubleshooting Guides

Issue 1: Poor Separation of this compound and Viridicatin

Symptoms:

  • Overlapping peaks in HPLC chromatograms.

  • Inseparable spots on TLC plates.

  • Fractions from column chromatography contain a mixture of both compounds.

Possible Causes & Solutions:

Possible Cause Solution
Inadequate TLC Solvent System Develop a more selective mobile phase for TLC. Experiment with solvent systems of varying polarity and selectivity. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can improve the separation of these basic alkaloids.
Suboptimal Column Chromatography Conditions If using silica gel, consider switching to a deactivated (end-capped) silica gel to reduce strong interactions. Alternatively, alumina (B75360) (neutral or basic) can be used as the stationary phase. For reverse-phase chromatography, fine-tuning the gradient and the pH of the mobile phase is crucial. A shallow gradient can improve the resolution of closely eluting compounds.
Co-elution in HPLC Optimize the HPLC method. Experiment with different stationary phases (e.g., C8 vs. C18, or a phenyl-hexyl column for alternative selectivity). Adjusting the mobile phase pH can alter the ionization state of the alkaloids and improve separation. A mobile phase with a pH around 9 has been shown to be effective for separating benzodiazepines.
Issue 2: Peak Tailing in HPLC or Streaking in TLC

Symptoms:

  • Asymmetrical peaks with a "tail" in HPLC chromatograms.

  • Elongated or streaky spots on TLC plates.

Possible Causes & Solutions:

Possible Cause Solution
Secondary Interactions with Silica Gel The basic nitrogen in this compound can interact with acidic silanol (B1196071) groups on the silica surface. For TLC and column chromatography, add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize these active sites. Using end-capped silica gel or alumina can also mitigate this issue.
Inappropriate Mobile Phase pH in RP-HPLC The pH of the mobile phase can significantly impact peak shape for ionizable compounds. For basic compounds like this compound, a mobile phase pH above 7 is often beneficial to ensure they are in their neutral form, which can reduce interactions with residual silanols on the stationary phase.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Column Degradation If the column has been used extensively, the stationary phase may be degraded. Try washing the column according to the manufacturer's instructions or replace it with a new one.
Issue 3: this compound Degradation During Purification

Symptoms:

  • Low overall yield after purification.

  • Appearance of new, unexpected spots on TLC or peaks in HPLC of collected fractions.

Possible Causes & Solutions:

Possible Cause Solution
Acid-Catalyzed Degradation on Silica Gel The acidic surface of standard silica gel can potentially cause the degradation of acid-sensitive compounds. Use deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation.
Solvent Instability Ensure the use of high-purity, stabilized solvents. Some solvents can degrade over time to form acidic or reactive impurities. It is advisable to use freshly opened solvents or those that have been stored properly.
Prolonged Exposure to Solvents Evaporate solvents from purified fractions as quickly as possible under reduced pressure and at a low temperature to prevent potential degradation.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification

Objective: To quickly assess the presence of this compound in crude extracts and column fractions and to determine an appropriate solvent system for column chromatography.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA)

Methodology:

  • Prepare a developing chamber by adding a suitable solvent system and allowing the atmosphere to saturate.

  • Dissolve a small amount of the crude extract or a fraction in a volatile solvent (e.g., DCM or EtOAc).

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the target compound for column chromatography is around 0.2-0.4.

Suggested TLC Solvent Systems to Test:

Solvent SystemRatio (v/v)Notes
Dichloromethane : Methanol98:2 to 90:10A good starting point for moderately polar compounds.
Ethyl Acetate : Hexane50:50 to 80:20Another common system with different selectivity.
Dichloromethane : Methanol : Triethylamine95:5:0.1The addition of TEA can improve spot shape for basic compounds.
Protocol 2: Flash Column Chromatography on Silica Gel

Objective: Initial purification of this compound from a crude fungal extract.

Materials:

  • Crude extract from Penicillium culture

  • Silica gel (230-400 mesh)

  • Glass column

  • Solvents as determined by TLC analysis

  • Collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin elution with the least polar solvent system determined from TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 3: Reverse-Phase HPLC Purification

Objective: Final purification of this compound to high purity.

Materials:

  • Partially purified this compound from column chromatography.

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water.

  • Ammonium (B1175870) acetate or formic acid (for buffer preparation).

Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases. For example:

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 9 with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Gradient Elution: Inject the sample and start the gradient program. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B (linear gradient)

    • 35-40 min: 90% B (hold)

    • 40-45 min: 90% to 10% B (return to initial conditions)

    • 45-55 min: 10% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the this compound peak, detected at around 254 nm.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure compound.

Illustrative HPLC Parameters for Benzodiazepine Alkaloids:

ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Ammonium Acetate (pH 9)
Mobile Phase B Acetonitrile/Methanol (50:50)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 45-50 °C

Visualizations

experimental_workflow crude_extract Crude Fungal Extract tlc_dev TLC Method Development crude_extract->tlc_dev flash_chrom Silica Gel Flash Chromatography crude_extract->flash_chrom tlc_dev->flash_chrom Optimized Solvent System fractions Collect & Analyze Fractions (TLC) flash_chrom->fractions pooled_fractions Pool Impure This compound Fractions fractions->pooled_fractions hplc_purification Preparative RP-HPLC pooled_fractions->hplc_purification pure_fractions Collect & Analyze Pure Fractions (HPLC) hplc_purification->pure_fractions pure_product Pure this compound pure_fractions->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Poor Separation or Peak Tailing Observed check_tlc Is TLC separation adequate? start->check_tlc optimize_tlc Optimize TLC Solvent System: - Vary polarity - Add modifier (e.g., TEA) check_tlc->optimize_tlc No check_column Using Normal Phase? check_tlc->check_column Yes optimize_tlc->check_column normal_phase_solutions Normal Phase Solutions: - Use deactivated silica/alumina - Add modifier to mobile phase check_column->normal_phase_solutions Yes reverse_phase_solutions Reverse Phase Solutions: - Optimize pH (e.g., pH 9) - Adjust gradient slope - Try different column check_column->reverse_phase_solutions No (RP-HPLC) check_overload Is column overloaded? normal_phase_solutions->check_overload reverse_phase_solutions->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_degradation Suspect degradation? check_overload->check_degradation No end Improved Purification reduce_load->end stability_solutions Address Stability: - Use neutral stationary phase - Minimize purification time - Use fresh, high-purity solvents check_degradation->stability_solutions Yes check_degradation->end No stability_solutions->end

Caption: Troubleshooting logic for this compound purification.

Technical Support Center: Interference of (-)-Cyclopenin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering potential assay interference from the compound (-)-Cyclopenin in their high-throughput screening (HTS) campaigns. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate common issues related to non-specific activity and false positives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

This compound is a benzodiazepine (B76468) metabolite produced by several species of Penicillium fungi.[1] Its chemical structure possesses features that can potentially lead to assay interference. Like many small molecules, it can be a source of false positives in HTS campaigns.[2] Potential interference mechanisms include compound aggregation, intrinsic fluorescence, and direct inhibition of reporter enzymes.[3]

Q2: I'm observing activity with this compound in my primary screen. How can I determine if it's a genuine hit or a false positive?

Reproducible, concentration-dependent activity is not sufficient to confirm a true hit.[4] It is crucial to perform a series of secondary and orthogonal assays to rule out common interference mechanisms.[5][6] These assays should employ different detection technologies from your primary screen to ensure the observed activity is target-specific and not an artifact of the assay technology.[3]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous HTS assays through non-specific mechanisms.[2] They often contain reactive functional groups or have properties like aggregation that lead to false positives.[7] While this compound is not classically listed as a PAIN, any compound that appears as a frequent hitter across multiple, unrelated screens should be treated with suspicion and rigorously evaluated for non-specific activity.

Q4: My assay uses a luciferase reporter, and this compound is showing activity. What should I be concerned about?

Luciferase-based assays are susceptible to interference from small molecules that can directly inhibit the luciferase enzyme.[8][9] This inhibition can be misinterpreted as on-target activity in your primary assay.[10] It is essential to perform a counter-screen using purified luciferase to determine if this compound directly inhibits the reporter enzyme.[3]

Troubleshooting Guide

If you suspect this compound is causing interference in your HTS assay, follow this troubleshooting guide to diagnose and address the issue.

Step 1: Initial Hit Confirmation and Promiscuity Assessment
  • Problem: this compound is identified as a hit in the primary screen.

  • Solution:

    • Re-test: Confirm the activity by re-testing this compound in the primary assay in triplicate at multiple concentrations to establish a dose-response curve.

    • Promiscuity Check: Check internal or public databases (e.g., PubChem) to see if this compound has been reported as active against a wide range of unrelated targets. A high degree of promiscuity is a red flag for non-specific activity.[11]

Step 2: Investigate Potential Assay Interference Mechanisms

Here, we address the most common forms of assay interference.

2.1 Compound Aggregation
  • Problem: this compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes or disrupt cellular membranes.[12][13]

  • Troubleshooting:

    • Detergent Assay: Perform the primary assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in potency (e.g., >10-fold increase in IC50) in the presence of the detergent suggests aggregation-based inhibition.[14]

    • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at concentrations where activity is observed in the primary assay.

    • Enzyme Concentration Dependence: For enzymatic assays, increasing the enzyme concentration should lead to a rightward shift in the IC50 curve if the inhibition is due to aggregation.

2.2 Fluorescence Interference
  • Problem: this compound may be intrinsically fluorescent (autofluorescence) or may quench the fluorescence of the assay's reporter molecule, leading to false-positive or false-negative results.

  • Troubleshooting:

    • Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. A significant signal indicates autofluorescence.

    • Quenching Assay: Incubate your fluorescent probe with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in signal suggests quenching.

2.3 Luciferase Reporter Inhibition
  • Problem: In luciferase-based reporter assays, this compound may directly inhibit the luciferase enzyme, leading to a decrease in signal that is independent of the intended biological target.[15]

  • Troubleshooting:

    • Luciferase Counter-Screen: Perform a biochemical assay with purified firefly luciferase and its substrates (luciferin and ATP) in the presence of varying concentrations of this compound. Inhibition in this assay confirms direct luciferase inhibition.

Step 3: Orthogonal Assay Confirmation
  • Problem: To confirm that the observed activity is target-specific and not an artifact of the primary assay's technology.

  • Solution:

    • Select an Orthogonal Assay: Choose a secondary assay that measures the same biological endpoint but uses a different detection method. For example, if your primary screen is a cell-based reporter assay, an orthogonal assay could be a direct enzymatic assay with the purified target protein or a biophysical binding assay like Surface Plasmon Resonance (SPR).[5][6]

    • Validate the Hit: Test this compound in the orthogonal assay. A genuine hit should show comparable potency in both the primary and orthogonal assays.

Data Presentation

Table 1: Hypothetical HTS Data for this compound and Subsequent Troubleshooting Assays

Assay TypeConditionEndpointResult (IC50)Interpretation
Primary Screen Standard Assay BufferTarget Inhibition5 µMPotentially Active
Aggregation + 0.01% Triton X-100Target Inhibition> 50 µMPossible Aggregator
Fluorescence This compound onlyEmission at 520 nmNo significant signalNot autofluorescent
Luciferase Purified LuciferaseLuciferase Inhibition25 µMWeak Luciferase Inhibitor
Orthogonal Assay SPR (Binding)Target Binding (KD)No binding detectedLikely False Positive

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.02% Triton X-100 (this will be diluted to a final concentration of 0.01%).

  • Compound Preparation:

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Run your standard assay protocol to generate a dose-response curve for this compound.

    • Concurrently, run an identical set of assay plates using the detergent-containing buffer for all dilutions of assay components (enzyme, substrate, etc.).

  • Data Analysis:

    • Calculate the IC50 values for this compound in the presence and absence of Triton X-100.

  • Interpretation:

    • A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is strong evidence of aggregation-based inhibition.[14]

Protocol 2: Luciferase Inhibition Counter-Screen
  • Reagents:

    • Purified firefly luciferase.

    • Luciferase assay buffer.

    • D-luciferin substrate.

    • ATP.

  • Assay Setup:

    • In a white, opaque 384-well plate, add luciferase enzyme to all wells.

    • Add serial dilutions of this compound or a known luciferase inhibitor (e.g., resveratrol) to the appropriate wells.

    • Add DMSO as a vehicle control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution containing D-luciferin and ATP.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Orthogonal Assay Confirmation (Example: SPR)
  • Immobilize Target: Covalently immobilize your purified target protein onto an SPR sensor chip.

  • Prepare Analyte: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and measure the binding response in real-time.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 binding) to determine the dissociation constant (KD).

  • Interpretation: If this compound is a true binder of the target, a concentration-dependent binding signal and a measurable KD value will be obtained.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Potential HTS Interference Start Primary HTS Hit This compound Confirm Confirm Hit (Dose-Response) Start->Confirm Promiscuity Check for Promiscuity Confirm->Promiscuity Aggregation Aggregation Assay (+ Detergent) Promiscuity->Aggregation Investigate Interference Fluorescence Fluorescence Check (Autofluorescence/Quenching) Promiscuity->Fluorescence Investigate Interference Luciferase Luciferase Counter-Screen Promiscuity->Luciferase Investigate Interference Orthogonal Orthogonal Assay (e.g., SPR, Enzyme Kinetics) Aggregation->Orthogonal No Aggregation False_Positive False Positive (Deprioritize) Aggregation->False_Positive Aggregation Confirmed Fluorescence->Orthogonal No Interference Fluorescence->False_Positive Interference Confirmed Luciferase->Orthogonal No Inhibition Luciferase->False_Positive Inhibition Confirmed Orthogonal->False_Positive Activity Not Confirmed True_Hit Potential True Hit (Proceed with Validation) Orthogonal->True_Hit Activity Confirmed

Caption: Troubleshooting workflow for HTS hits.

Signaling_Pathway_Interference Example of Assay Interference in a Kinase Signaling Pathway cluster_assay Cell-Based Luciferase Reporter Assay cluster_interference Interference Mechanism Kinase Target Kinase Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Activates Reporter_Gene Reporter Gene (Luciferase) Transcription_Factor->Reporter_Gene Induces Transcription Luciferase_Protein Luciferase Protein Reporter_Gene->Luciferase_Protein Translation Light_Output Luminescent Signal Luciferase_Protein->Light_Output Generates Light Cyclopenin This compound Cyclopenin->Luciferase_Protein Directly Inhibits True_Inhibitor True Kinase Inhibitor True_Inhibitor->Kinase

Caption: Interference in a kinase signaling pathway.

References

Technical Support Center: Minimizing (-)-Cyclopenin Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the mycotoxin (-)-Cyclopenin. The focus is on minimizing its cytotoxic effects in non-target cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

A1: this compound is a mycotoxin produced by fungi of the Penicillium genus, notably Penicillium cyclopium. It belongs to the benzodiazepine (B76468) alkaloid class of compounds. While it may be investigated for its potential therapeutic properties, its inherent cytotoxicity can pose a significant challenge in research, leading to off-target effects and cell death in non-target cell lines, which can confound experimental results.

Q2: What is the known mechanism of this compound cytotoxicity?

A2: The precise mechanism of cytotoxicity for this compound in non-target cells is not yet fully elucidated in publicly available research. However, its classification as a benzodiazepine alkaloid suggests that its activity may be related to interactions with benzodiazepine receptors or other cellular targets associated with this class of compounds. Some studies on related fungal benzodiazepine alkaloids have shown they can induce cell death.[1] It is also known that cyclopenin can be converted to viridicatin (B94306), a quinoline (B57606) alkaloid, and this transformation may play a role in its biological activity.[2][3][4]

Q3: Are there any known antagonists for this compound?

A3: Currently, there are no specific antagonists documented for this compound. However, given its benzodiazepine structure, it may be worth investigating the potential of general benzodiazepine receptor antagonists to mitigate its cytotoxic effects.[5] This would require experimental validation.

Q4: What are the general strategies to minimize mycotoxin cytotoxicity in vitro?

A4: General strategies to reduce the off-target toxicity of mycotoxins in cell culture experiments include:

  • Dose Optimization: Determining the lowest effective concentration of this compound that elicits the desired effect in target cells while minimizing toxicity in non-target cells.

  • Use of Cytoprotective Agents: Co-treatment with agents that can protect cells from toxic insults.

  • Targeted Delivery Systems: Encapsulating this compound in a delivery vehicle that specifically targets the cells of interest.

  • Structural Modification: Although a more advanced approach, chemical modification of the this compound molecule could potentially reduce its toxicity while retaining its desired activity.

Troubleshooting Guide: Unexpected Cytotoxicity in Non-Target Cells

This guide provides a step-by-step approach to troubleshoot and mitigate unintended cytotoxicity observed in non-target cell lines during experiments with this compound.

Problem: High levels of cell death observed in control (non-target) cell lines.

Workflow for Troubleshooting Unexpected Cytotoxicity

G cluster_0 Initial Observation cluster_1 Verification & Initial Checks cluster_2 Experimental Optimization cluster_3 Advanced Mitigation Strategies A High cytotoxicity in non-target cells B Confirm Cell Viability Measurement (e.g., repeat MTT/LDH assay) A->B C Check Reagent Purity & Concentration of this compound B->C If viability assay is correct D Verify Cell Culture Conditions (e.g., contamination, media quality) C->D If reagent is confirmed E Perform Dose-Response Curve to determine IC50 in non-target cells D->E If culture is healthy F Reduce this compound Concentration to sub-toxic levels E->F G Decrease Incubation Time F->G If cytotoxicity persists H Screen for Cytoprotective Agents (e.g., antioxidants, specific inhibitors) G->H If optimization is insufficient I Investigate Targeted Delivery (e.g., liposomes, nanoparticles) H->I J Consider Benzodiazepine Receptor Antagonists I->J

Caption: A workflow diagram for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Here are detailed methodologies for key experiments to assess this compound cytotoxicity and the efficacy of cytoprotective strategies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells and wells with a vehicle control. If testing a cytoprotective agent, add it at the desired concentration along with this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.

Data Analysis: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Quantitative Data Summary (Example):

Treatment GroupThis compound (µM)Cytoprotective Agent (µM)Cell Viability (%)
Control00100 ± 5.2
Cyclopenin10045 ± 3.8
Cyclopenin + Agent X102082 ± 4.5
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.[7][8][9][10]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye). Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 492 nm using a microplate reader.[9]

Data Analysis: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

  • Spontaneous release: LDH from untreated cells.

  • Maximum release: LDH from cells treated with a lysis buffer.

Quantitative Data Summary (Example):

Treatment GroupThis compound (µM)Cytoprotective Agent (µM)% Cytotoxicity (LDH Release)
Control005 ± 1.2
Cyclopenin10060 ± 4.7
Cyclopenin + Agent X102015 ± 2.1
Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12][13]

Principle: Activated caspase-3 cleaves a specific peptide substrate, releasing a chromophore or fluorophore that can be quantified.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Lysis: After treatment, pellet the cells by centrifugation. Lyse the cells using a chilled lysis buffer provided with the assay kit.

  • Caspase-3 Reaction: Add the cell lysate to a 96-well plate. Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or a fluorescent substrate) in an assay buffer. Add the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

Data Analysis: Fold-increase in Caspase-3 activity = (Signal of treated cells) / (Signal of control cells)

Quantitative Data Summary (Example):

Treatment GroupThis compound (µM)Cytoprotective Agent (µM)Caspase-3 Activity (Fold Increase)
Control001.0
Cyclopenin1004.5 ± 0.3
Cyclopenin + Agent X10201.8 ± 0.2

Signaling Pathways and Mitigation Strategies

While the specific signaling pathways affected by this compound are not well-defined, its benzodiazepine structure suggests potential interaction with GABAa receptors, which are known to modulate cellular ion channels and signaling cascades. Cytotoxicity could also be mediated through the induction of oxidative stress or apoptosis.

Potential Cytotoxicity and Mitigation Pathways

G cluster_0 This compound Exposure cluster_1 Potential Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome cluster_4 Mitigation Strategies A This compound B Benzodiazepine Receptors (?) A->B C Other Cellular Targets (?) A->C D Signaling Cascade Activation B->D C->D E Oxidative Stress D->E F Apoptosis Induction D->F G Cytotoxicity / Cell Death E->G F->G H Receptor Antagonists H->B I Antioxidants I->E J Apoptosis Inhibitors J->F K Targeted Delivery K->A Encapsulation

References

Technical Support Center: Enhancing the Resolution of (-)-Cyclopenin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Cyclopenin. Our aim is to help you achieve optimal peak resolution and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound in HPLC?

A1: The resolution of this compound is primarily influenced by three key factors:

  • Column Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency, indicated by a larger number of theoretical plates, leads to narrower peaks and better separation. It is affected by column length, particle size of the stationary phase, and flow rate.[1][2][3]

  • Column Selectivity (α): This is a measure of the separation between the peaks of this compound and any closely eluting impurities or stereoisomers. It is highly dependent on the chemical interactions between the analytes, the stationary phase, and the mobile phase.[1][2]

  • Retention Factor (k'): Also known as the capacity factor, this describes how long this compound is retained on the column. Optimal retention (typically k' between 2 and 10) allows sufficient time for separation to occur without excessive peak broadening.[1][4]

Q2: Which type of HPLC column is most suitable for the chiral separation of this compound?

A2: For the chiral separation of a compound like this compound, a Chiral Stationary Phase (CSP) is essential.[5] Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often a good starting point due to their broad enantioselectivity for a wide range of compounds.[5] The choice between normal-phase, reversed-phase, or polar organic modes will depend on the specific physicochemical properties of this compound and any impurities.[5]

Q3: How does the mobile phase composition impact the resolution of this compound?

A3: The mobile phase composition is a powerful tool for optimizing resolution. Key aspects to consider include:

  • Organic Modifier: In reversed-phase HPLC, the type and concentration of the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can significantly alter selectivity.[6]

  • pH: For ionizable compounds, the pH of the mobile phase can affect peak shape and retention.[7][8] It is often recommended to use a buffer with a pH at least 2 units away from the pKa of the analyte to ensure a single ionic form.[8]

  • Additives: Small amounts of additives, like formic acid or trifluoroacetic acid (TFA), can improve peak shape, especially for basic compounds like alkaloids, by minimizing interactions with residual silanols on the stationary phase.[7][9]

Q4: Can derivatization be used to improve the resolution of this compound?

A4: Yes, derivatization can be an effective strategy, particularly for chiral separations on an achiral column. By reacting this compound with a chiral derivatizing agent, you can form diastereomers.[10][11] These diastereomers have different physicochemical properties and can often be separated on a standard achiral column, such as a C18 column.[10][11]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution

This is a common issue where the peaks for this compound and another compound are not baseline separated (Rs < 1.5).

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Stationary Phase Screen different chiral stationary phases (e.g., polysaccharide-based, protein-based).[5]Improved selectivity (α) and separation between enantiomers or diastereomers.
Suboptimal Mobile Phase Composition 1. Change the organic modifier (e.g., switch from acetonitrile to methanol).[6] 2. Adjust the mobile phase pH if this compound is ionizable.[3]Altered retention times and potentially improved selectivity.
Insufficient Column Efficiency 1. Use a column with a smaller particle size (e.g., sub-2 µm).[2][3] 2. Increase the column length.[2][3]Narrower peaks, leading to better resolution.
Inappropriate Flow Rate Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[2]Increased analysis time but can improve resolution by allowing more time for interactions.
Elevated Column Temperature Optimize the column temperature. Increasing temperature can decrease viscosity and improve efficiency, but may also alter selectivity.[2][6]Sharper peaks and potentially altered elution order.
Issue 2: Peak Tailing

Peak tailing results in asymmetrical peaks, which can compromise resolution and accurate integration.[7]

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[7]Symmetrical, Gaussian-shaped peaks.
Column Overload Reduce the sample concentration or injection volume.[7][12]Improved peak shape and symmetry.
Column Contamination Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.Restoration of peak shape and performance.
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase whenever possible.Sharper, more symmetrical peaks, especially for early eluting compounds.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

  • Column Screening:

    • Begin with a polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).

    • Screen in normal phase (Hexane/Ethanol), polar organic (Acetonitrile/Methanol), and reversed-phase (Acetonitrile/Water) modes.

  • Mobile Phase Optimization:

    • Once a promising column and mode are identified, systematically vary the ratio of the mobile phase components.

    • In reversed-phase mode, evaluate the effect of adding 0.1% formic acid or 0.1% trifluoroacetic acid to the aqueous phase.

    • In normal phase, small amounts of an amine additive (e.g., diethylamine) may improve peak shape.

  • Flow Rate and Temperature Optimization:

    • Evaluate the effect of flow rate on resolution, starting from a standard 1.0 mL/min and adjusting downwards if necessary.[2]

    • Investigate the impact of column temperature, typically in the range of 25-40°C, on retention and resolution.[9]

Protocol 2: Indirect Chiral Separation via Diastereomer Formation

This protocol is for separating enantiomers on an achiral column.

  • Derivatization Reaction:

    • React the racemic cyclopenin standard with a chiral derivatizing agent (e.g., Marfey's reagent).[10] The reaction should be carried out in a suitable solvent and at a controlled temperature and pH to ensure complete reaction.[10]

  • HPLC Analysis of Diastereomers:

    • Column: Use a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid) is often effective.

    • Detection: Set the UV detector to a wavelength where the derivatizing agent has strong absorbance.

Data Presentation

Table 1: Hypothetical Data for Chiral Column Screening of this compound
Chiral Stationary Phase Mobile Phase Retention Time (min) Resolution (Rs)
Chiralpak® IAHexane:Ethanol (90:10)8.5, 9.81.8
Chiralpak® IBAcetonitrile:Methanol (50:50)6.2, 6.50.9
Chiralcel® OD-HHexane:Isopropanol (80:20)12.1, 14.32.5
CHIRAL-AGP10 mM Ammonium Acetate:Acetonitrile (95:5)7.9, 8.41.2
Table 2: Effect of Mobile Phase Modifier on Peak Tailing and Resolution
Mobile Phase Tailing Factor Resolution (Rs)
50:50 Acetonitrile:Water1.81.1
50:50 Acetonitrile:Water with 0.1% Formic Acid1.11.6
50:50 Acetonitrile:Water with 0.1% TFA1.01.7

Visualizations

hplc_troubleshooting_workflow start Poor Resolution (Rs < 1.5) check_selectivity Is Selectivity (α) the issue? start->check_selectivity check_efficiency Is Efficiency (N) the issue? check_selectivity->check_efficiency No change_mobile_phase Change Mobile Phase (Solvent, pH, Additives) check_selectivity->change_mobile_phase Yes check_retention Is Retention (k') optimal? check_efficiency->check_retention No optimize_efficiency Improve Efficiency (Smaller particles, longer column) check_efficiency->optimize_efficiency Yes optimize_flow_temp Optimize Flow Rate & Temperature check_retention->optimize_flow_temp Yes adjust_retention Adjust Mobile Phase Strength check_retention->adjust_retention No (k' < 2 or > 10) change_column Change Stationary Phase (Different CSP) change_mobile_phase->change_column If needed end Resolution Achieved (Rs ≥ 1.5) change_mobile_phase->end change_column->end optimize_efficiency->end optimize_flow_temp->end adjust_retention->end chiral_method_development_workflow start Start: Chiral Method Development column_screening 1. Column Screening (Polysaccharide CSPs) start->column_screening mode_selection 2. Select Separation Mode (NP, RP, PO) column_screening->mode_selection mobile_phase_opt 3. Mobile Phase Optimization (Solvent ratio, additives) mode_selection->mobile_phase_opt flow_temp_opt 4. Flow Rate & Temperature Optimization mobile_phase_opt->flow_temp_opt validation 5. Method Validation flow_temp_opt->validation end Final Method validation->end

References

Technical Support Center: Troubleshooting (-)-Cyclopenin Peak Tailing in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase chromatography of (-)-cyclopenin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] For this compound, this can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and overall poor method reproducibility. A tailing factor greater than 1.2 is generally considered an indication of a tailing peak.[2]

Q2: What are the primary causes of peak tailing for a basic compound like this compound in reverse-phase HPLC?

A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[2][3] These interactions often occur with residual silanol (B1196071) groups on the surface of silica-based columns, which can be deprotonated and negatively charged at mobile phase pH values above 3.[3] Other causes can include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: As a benzodiazepine (B76468) derivative, this compound is expected to have basic properties. The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanol groups on the column. At a low pH (typically below the pKa of the silanol groups, around 3-4), the silanols are protonated and less likely to interact with a protonated basic analyte. At a higher pH, the silanols are deprotonated (negatively charged) and can strongly interact with the protonated (positively charged) this compound, leading to peak tailing. Conversely, if the mobile phase pH is close to the pKa of this compound, the compound's ionization state will be in flux, also contributing to poor peak shape.

Q4: What is an end-capped column, and can it help reduce this compound peak tailing?

A4: An end-capped column is a type of reverse-phase column where the residual silanol groups on the silica (B1680970) surface have been chemically reacted (or "capped") with a small, less polar silane (B1218182) (like trimethylsilane). This process reduces the number of available active sites for secondary interactions with basic analytes like this compound, thereby improving peak shape and reducing tailing.[2] Using a modern, high-purity, end-capped C18 or C8 column is highly recommended for the analysis of basic compounds.

Troubleshooting Guides

Issue 1: Asymmetrical Peak Shape (Tailing) for this compound

This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_column Column Evaluation cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample and Injection Assessment cluster_system HPLC System Inspection start Peak Tailing Observed for this compound check_column 1. Evaluate Column Condition and Type start->check_column check_mobile_phase 2. Optimize Mobile Phase check_column->check_mobile_phase Column is appropriate and in good condition cluster_column cluster_column check_sample 3. Assess Sample and Injection Parameters check_mobile_phase->check_sample Mobile phase optimized cluster_mobile_phase cluster_mobile_phase check_system 4. Inspect HPLC System check_sample->check_system Sample and injection are correct cluster_sample cluster_sample solution Symmetrical Peak Achieved check_system->solution System issues resolved cluster_system cluster_system col_type Using end-capped C18/C8 column? col_age Column old or contaminated? col_type->col_age Yes col_age->col_type No, proceed to next step ph_adjust Adjust Mobile Phase pH buffer_strength Check Buffer Strength (10-50 mM) ph_adjust->buffer_strength organic_modifier Evaluate Organic Modifier buffer_strength->organic_modifier additives Consider Mobile Phase Additives (e.g., TEA) organic_modifier->additives overload Check for Column Overload solvent Sample Solvent Mismatch? overload->solvent dead_volume Minimize Extra-Column Volume fittings Check for Leaks and Proper Fittings dead_volume->fittings

Caption: A systematic workflow for troubleshooting this compound peak tailing.

Step-by-Step Troubleshooting:

Step Action Rationale Experimental Protocol
1. Evaluate Column Verify Column Type and Condition: Ensure you are using a high-purity, end-capped C18 or C8 column. If the column is old or has been used with harsh mobile phases, consider replacing it.Older or non-end-capped columns have more exposed silanol groups, a primary cause of tailing for basic compounds.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If tailing persists, replace the column.
2. Optimize Mobile Phase Adjust Mobile Phase pH: Systematically vary the pH of the aqueous portion of the mobile phase. Start with a low pH (e.g., 2.5-3.5) and gradually increase it.Lowering the pH protonates the silanol groups, reducing their interaction with the basic this compound. Finding the optimal pH where the analyte has good retention and minimal interaction is key.Prepare mobile phases with different pH values using a suitable buffer (e.g., phosphate (B84403) or acetate). See the detailed protocol below.
Optimize Buffer Strength: Ensure the buffer concentration is adequate, typically between 10-50 mM.A sufficient buffer capacity is needed to maintain a stable pH across the column and prevent on-column pH shifts that can cause peak distortion.Prepare mobile phases with varying buffer concentrations and observe the effect on peak shape.
Evaluate Organic Modifier: Compare the peak shape using acetonitrile versus methanol (B129727) as the organic modifier.The choice of organic solvent can influence selectivity and interactions with the stationary phase.Prepare mobile phases with the same gradient but substitute acetonitrile with methanol and compare the chromatograms.
Consider Mobile Phase Additives: If tailing persists at low pH, consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%).TEA can mask the active silanol sites, reducing their interaction with this compound. However, this can shorten column lifetime.Prepare a mobile phase with and without the additive and compare the peak asymmetry.
3. Assess Sample & Injection Check for Column Overload: Dilute the sample and inject a smaller volume.Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting or tailing.Prepare a dilution series of your sample and inject each concentration. Observe if the peak shape improves at lower concentrations.
Verify Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.Injecting in a stronger solvent can cause peak distortion.If possible, dissolve the sample in the initial mobile phase.
4. Inspect HPLC System Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length as short as possible.Excessive volume outside the column contributes to band broadening and can worsen peak tailing.Cut tubing to the appropriate length and ensure all connections are made with zero dead volume fittings.
Check for Leaks and Proper Fittings: Inspect all fittings for any signs of leakage.Leaks can cause pressure fluctuations and flow rate inaccuracies, affecting peak shape.Systematically check each fitting from the injector to the detector.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound

Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.

Materials:

  • This compound standard

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid (for pH adjustment)

  • Potassium phosphate monobasic

  • HPLC system with UV detector

  • C18 reverse-phase column (end-capped, e.g., 150 mm x 4.6 mm, 5 µm)

Procedure:

  • Prepare Buffer Stock Solution (0.1 M Potassium Phosphate): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.1 M solution.

  • Prepare Aqueous Mobile Phase at Different pH values:

    • pH 2.5: To 1 L of HPLC grade water, add 100 mL of the 0.1 M phosphate buffer stock. Adjust the pH to 2.5 with phosphoric acid.

    • pH 3.0, 3.5, 4.0, 6.0, 7.0: Repeat the process, adjusting the pH to the desired value.

  • Prepare Mobile Phase: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV spectrum of this compound (e.g., 254 nm).

  • Analysis:

    • Equilibrate the column with the first mobile phase (pH 2.5) for at least 20 minutes.

    • Inject the this compound standard.

    • Repeat the injection for each mobile phase pH, ensuring the column is well-equilibrated with the new mobile phase before each injection.

  • Data Evaluation:

    • Measure the tailing factor for the this compound peak at each pH.

    • Plot the tailing factor as a function of pH to identify the optimal pH that provides the most symmetrical peak.

Expected Outcome: A plot showing the relationship between mobile phase pH and the tailing factor of the this compound peak, allowing for the selection of the optimal pH for analysis.

Quantitative Data Summary
Mobile Phase pH Observed Tailing Factor (Asymmetry) Retention Time (min) Notes
2.51.18.5Symmetrical peak, good retention.
3.51.37.2Slight tailing observed.
5.01.86.1Moderate tailing.
7.0> 2.05.3Significant tailing, poor peak shape.

Note: The above data is illustrative. Actual results may vary depending on the specific column and HPLC system used.

Visualization of Key Concepts

Chemical_Interactions cluster_low_ph Low pH (e.g., < 3.5) cluster_high_ph Higher pH (e.g., > 4) Silanol_low Si-OH (Protonated) Interaction_low Minimal Interaction (Good Peak Shape) Silanol_low->Interaction_low No strong attraction Cyclopenin_low This compound-H+ (Protonated) Cyclopenin_low->Interaction_low Silanol_high Si-O- (Deprotonated) Interaction_high Strong Ionic Interaction (Peak Tailing) Silanol_high->Interaction_high Strong attraction Cyclopenin_high This compound-H+ (Protonated) Cyclopenin_high->Interaction_high

References

Technical Support Center: (-)-Cyclopenin Fungal Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of (-)-Cyclopenin from fungal sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary fungal sources for this compound production?

A1: this compound is a benzodiazepine (B76468) alkaloid primarily produced by fungi of the genus Penicillium. The most commonly cited species for its isolation are Penicillium cyclopium and Penicillium aurantiogriseum.[1] It has also been isolated from Penicillium citrinum.[2][3]

Q2: What are the most common types of microbial contamination encountered during Penicillium cyclopium cultivation?

A2: While specific data on contaminants for P. cyclopium is limited, common contaminants in Penicillium cultures include other fast-growing fungi such as Aspergillus and Fusarium, as well as various bacteria.[4] Environmental molds and bacteria present in the laboratory are the primary sources of contamination.

Q3: How does microbial contamination affect the yield and purity of this compound?

A3: Microbial contamination can significantly impact the production of this compound in several ways:

  • Competition for Nutrients: Contaminating microorganisms compete with the producing fungus for essential nutrients in the culture medium, which can lead to reduced biomass and, consequently, lower yields of the desired secondary metabolite.

  • Alteration of Culture Conditions: Bacterial contaminants, particularly lactic acid bacteria, can alter the pH of the culture medium by producing organic acids.[5] This pH shift can inhibit the growth of the Penicillium species and/or the enzymatic pathways responsible for this compound biosynthesis.

  • Production of Inhibitory Compounds: Some contaminants may produce their own secondary metabolites that can inhibit the growth of the target fungus or interfere with the downstream purification process.

  • Degradation of the Target Compound: It is possible that contaminating microbes could produce enzymes that degrade this compound.

Q4: What are the key steps in the isolation and purification of this compound?

A4: The general workflow for isolating and purifying this compound from a fungal culture involves the following key steps:

  • Fermentation: Culturing the producing Penicillium species in a suitable liquid or solid-state medium under optimal conditions for secondary metabolite production.

  • Extraction: Separating the fungal biomass from the culture broth and extracting the crude secondary metabolites from both using an appropriate organic solvent, such as ethyl acetate (B1210297) or chloroform (B151607).

  • Chromatographic Purification: Employing a series of chromatographic techniques to separate this compound from other metabolites in the crude extract. This typically involves column chromatography with silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2][3][6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during the isolation of this compound.

Problem Possible Causes Recommended Solutions
No or low yield of this compound 1. Incorrect fungal strain or loss of productivity. 2. Suboptimal fermentation conditions (medium composition, pH, temperature, aeration). 3. Contamination of the culture. 4. Inefficient extraction or purification methods.1. Verify the identity and viability of the fungal strain. Consider strain improvement techniques. 2. Optimize fermentation parameters based on literature or experimental design. 3. Implement strict aseptic techniques and monitor cultures for signs of contamination. 4. Optimize solvent selection and chromatographic conditions.
Persistent microbial contamination 1. Inadequate sterilization of media, glassware, or bioreactor. 2. Poor aseptic technique during inoculation or sampling. 3. Contaminated stock cultures. 4. Compromised laboratory environment (e.g., contaminated incubators, laminar flow hoods).1. Validate sterilization protocols (autoclave temperature, time, and pressure). Use sterile filtration for heat-labile components. 2. Review and reinforce aseptic techniques with all personnel. 3. Prepare fresh, pure stock cultures from single spores or hyphal tips. 4. Implement a rigorous cleaning and disinfection schedule for all laboratory equipment and surfaces.
Difficulty in purifying this compound 1. Co-elution with other secondary metabolites of similar polarity. 2. Degradation of the compound during purification. 3. Low concentration in the crude extract.1. Optimize the mobile phase composition and gradient in HPLC. Consider using a different stationary phase. 2. Work at lower temperatures and minimize exposure to light and extreme pH. 3. Scale up the fermentation volume or optimize production conditions to increase the initial concentration.
Inconsistent results between batches 1. Variability in inoculum preparation. 2. Minor variations in fermentation conditions. 3. Inconsistent quality of raw materials for the culture medium.1. Standardize the inoculum preparation, including spore concentration and age of the culture. 2. Ensure precise control and monitoring of all fermentation parameters. 3. Use high-quality, certified raw materials and prepare media consistently.

Quantitative Data on Contamination Impact

Contaminant Type Observed Effects in Fungal/Yeast Fermentations Potential Impact on this compound Yield
Bacteria (e.g., Lactic Acid Bacteria) Competition for sugars, production of lactic and acetic acid leading to a drop in pH, and inhibition of yeast growth.[5]Significant reduction due to nutrient depletion and unfavorable pH conditions for Penicillium growth and secondary metabolism.
Wild Yeasts Competition for nutrients and production of off-flavors.Moderate reduction due to competition for essential resources.
Other Filamentous Fungi Competition for nutrients and space. Some fungi can produce mycotoxins that may interfere with the growth of the producing strain.[4]Moderate to significant reduction depending on the growth rate and metabolic profile of the contaminating fungus.

Experimental Protocols

Protocol 1: Cultivation of Penicillium cyclopium for this compound Production

This protocol is a general guideline and may require optimization for specific strains and laboratory conditions.

1. Media Preparation:

  • Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a specialized production medium. A common medium for Penicillium species consists of (per liter): 15 g glucose, 5 g peptone, 3 g yeast extract, 3 g malt (B15192052) extract, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.

  • Adjust the pH to 5.5-6.0 before sterilization.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculation:

  • Prepare a spore suspension from a 7-10 day old culture of P. cyclopium grown on Potato Dextrose Agar (PDA).

  • Inoculate the sterile liquid medium with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

  • All inoculation procedures must be carried out under strict aseptic conditions in a laminar flow hood.

3. Fermentation:

  • Incubate the inoculated flasks on a rotary shaker at 150-200 rpm.

  • Maintain a constant temperature of 25-28°C.

  • The fermentation is typically carried out for 10-14 days.

Protocol 2: Extraction and Purification of this compound

1. Extraction:

  • After fermentation, separate the mycelial biomass from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Extract the mycelial biomass separately with methanol (B129727), followed by partitioning with ethyl acetate.

  • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Column Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

  • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

3. Preparative HPLC:

  • Pool the fractions containing this compound and evaporate the solvent.

  • Dissolve the residue in a suitable solvent for HPLC (e.g., methanol or acetonitrile).

  • Purify the compound using a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.[8][9][10]

  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by spectroscopic methods (e.g., Mass Spectrometry and NMR).

Visualizations

Biosynthetic Pathway of this compound

Cyclopenin_Biosynthesis Anthranilate Anthranilate Cyclopeptine Cyclopeptine Anthranilate->Cyclopeptine Cyclopeptine Synthetase L_Phenylalanine L-Phenylalanine L_Phenylalanine->Cyclopeptine Cyclopeptine Synthetase S_Adenosyl_L_methionine S-Adenosyl-L-methionine S_Adenosyl_L_methionine->Cyclopeptine Cyclopeptine Synthetase Dehydrocyclopeptine Dehydrocyclopeptine Cyclopeptine->Dehydrocyclopeptine Cyclopeptine Dehydrogenase Cyclopenin This compound Dehydrocyclopeptine->Cyclopenin Dehydrocyclopeptine Epoxidase

Caption: Biosynthetic pathway of this compound from its precursors.

Experimental Workflow for this compound Isolation

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of P. cyclopium Fermentation Incubation (10-14 days) Inoculation->Fermentation Filtration Filtration Fermentation->Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Analysis Purity & Identity Confirmation Prep_HPLC->Analysis Purified_Cyclopenin Purified this compound Analysis->Purified_Cyclopenin Crude_Extract->Column_Chromatography

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting Logic for Contamination Issues

Contamination_Troubleshooting Start Contamination Detected Check_Sterilization Review Sterilization Protocols (Media, Glassware, Bioreactor) Start->Check_Sterilization Check_Aseptic_Technique Evaluate Aseptic Technique (Inoculation, Sampling) Start->Check_Aseptic_Technique Check_Stock_Cultures Examine Purity of Stock Cultures Start->Check_Stock_Cultures Check_Environment Inspect Laboratory Environment (Incubator, Laminar Flow Hood) Start->Check_Environment Implement_CAPA Implement Corrective and Preventive Actions Check_Sterilization->Implement_CAPA Check_Aseptic_Technique->Implement_CAPA Check_Stock_Cultures->Implement_CAPA Check_Environment->Implement_CAPA Discard_Culture Discard Contaminated Culture Implement_CAPA->Discard_Culture

Caption: Logical workflow for troubleshooting contamination issues.

References

Technical Support Center: Scaling Up (-)-Cyclopenin Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of (-)-cyclopenin for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for preclinical studies?

A1: this compound is a benzodiazepine (B76468) alkaloid naturally produced by the fungus Penicillium cyclopium.[1][2] Its unique chemical structure and biological activity make it a person of interest for drug discovery and development. Preclinical studies are essential to evaluate its safety and efficacy before it can be considered for human trials.

Q2: What are the major challenges in scaling up this compound production?

A2: The primary challenges include maintaining consistent and high yields during the transition from laboratory to pilot-scale fermentation, controlling the morphology of the filamentous fungus Penicillium cyclopium, ensuring efficient extraction and purification to achieve the high purity required for preclinical studies, and preventing product degradation.[3][4][5][6]

Q3: What level of purity is required for this compound in preclinical toxicology studies?

A3: For preclinical toxicology studies, a high level of purity, typically >95%, is required. The purity needs to be well-characterized to ensure that any observed toxicity is attributable to the compound itself and not to impurities. Regulatory bodies like the FDA require thorough documentation of the compound's identity, purity, and stability.

Fermentation Troubleshooting Guide

Problem: Low this compound Yield in Fermentation

Possible Cause Troubleshooting Step
Suboptimal Medium Composition Review and optimize the carbon and nitrogen sources in your fermentation medium. Penicillium species often respond well to complex media. Consider trial fermentations with variations in glucose, peptone, and yeast extract concentrations.
Incorrect pH The optimal pH for growth and secondary metabolite production in Penicillium species is typically in the range of 5.0-7.0. Monitor and control the pH of the culture throughout the fermentation process.[7]
Inadequate Aeration and Agitation Insufficient oxygen supply can limit fungal growth and secondary metabolism. Increase the agitation and aeration rates incrementally. However, be mindful that excessive shear stress can damage the mycelia.[8][9]
Fungal Morphology The formation of dense pellets can lead to mass transfer limitations, while highly filamentous growth can increase viscosity and create mixing problems. Modifying inoculum density, medium composition, or agitation speed can influence morphology.[3][10]
Nutrient Limitation Secondary metabolite production often begins as primary growth slows due to the depletion of a key nutrient. A fed-batch strategy, where nutrients are added during the fermentation, can help to extend the production phase.

Problem: Inconsistent Batch-to-Batch Production

Possible Cause Troubleshooting Step
Inoculum Variability Ensure a consistent and healthy inoculum by using a standardized protocol for spore preparation or mycelial culture propagation. The age and concentration of the inoculum are critical.
Raw Material Inconsistency If using complex media components (e.g., peptone, yeast extract), lot-to-lot variability can impact results. Test new batches of media components before use in large-scale fermentations.
Contamination Microbial contamination can outcompete P. cyclopium or produce compounds that interfere with cyclopenin production or purification. Maintain strict aseptic techniques throughout the process.

Extraction and Purification Troubleshooting Guide

Problem: Low Recovery of this compound During Extraction

Possible Cause Troubleshooting Step
Inefficient Cell Lysis If this compound is intracellular, ensure efficient disruption of the fungal mycelia. This can be achieved through methods like sonication, homogenization, or freeze-thawing prior to solvent extraction.
Inappropriate Extraction Solvent The choice of solvent is critical for maximizing the recovery of the target compound. Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal metabolites.[11] Experiment with different solvents (e.g., dichloromethane, chloroform) and solvent mixtures to find the optimal system for this compound.
Incomplete Extraction Multiple extractions of the fermentation broth and mycelial mass will ensure a more complete recovery of the product. Perform at least three successive extractions and pool the organic phases.

Problem: Difficulty in Achieving High Purity

Possible Cause Troubleshooting Step
Co-extraction of Impurities The initial crude extract will contain a mixture of other fungal metabolites. A preliminary purification step, such as a liquid-liquid partition or solid-phase extraction, can help to remove highly polar or non-polar impurities.
Suboptimal Chromatographic Conditions Develop a robust chromatographic separation method. This will likely involve a combination of techniques. Start with silica (B1680970) gel column chromatography to fractionate the crude extract, followed by preparative HPLC for final purification.[12]
Compound Degradation This compound may be sensitive to pH, temperature, or light. Ensure that all purification steps are carried out under mild conditions. Use amber glassware to protect from light and consider performing chromatographic separations at reduced temperatures.

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Penicillium cyclopium
  • Medium Preparation: Prepare a suitable production medium. A starting point could be Czapek-Dox broth supplemented with 2% yeast extract and 5% glucose. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a spore suspension or a pre-culture of P. cyclopium. A typical inoculum size is 1 x 10^6 spores/mL.

  • Incubation: Incubate the flasks on a rotary shaker at 25-28°C and 150-200 rpm for 7-14 days.[13]

  • Monitoring: Monitor the fermentation by periodically measuring the pH and visually inspecting the fungal growth and morphology.

Protocol 2: Extraction of this compound
  • Separation of Biomass: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: If the compound is intracellular, homogenize the mycelia in a suitable solvent like ethyl acetate. Repeat the extraction three times.

  • Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.

  • Combine and Concentrate: Pool all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Pooling and Concentration: Pool the fractions containing this compound and concentrate them to yield a semi-purified product. Further purification can be achieved using preparative HPLC.

Data Presentation

Table 1: Comparison of Fermentation Parameters for Penicillium Species

Parameter P. chrysogenum (for Penicillin) P. cyclopium (for Penicillic Acid) Proposed Starting Point for this compound
Temperature 25-27°C24-31°C[14]25°C
pH 6.5-7.55.1 (for optimal growth)[13]5.5-6.5
Aeration 0.5-1.0 vvmNot specifiedStart with 0.5 vvm and optimize
Agitation 200-400 rpm (lab scale)Not specifiedStart with 150-200 rpm and optimize
Carbon Source Lactose, GlucoseGlucose, Mannitol[15]Glucose
Nitrogen Source Corn steep liquor, Ammonium sulfatePeptone, Yeast extractYeast extract, Peptone

Visualizations

experimental_workflow cluster_fermentation Fermentation Scale-Up cluster_downstream Downstream Processing cluster_preclinical Preclinical Studies shake_flask Shake Flask Culture lab_fermenter Lab-Scale Fermenter (2-5 L) shake_flask->lab_fermenter Inoculum pilot_fermenter Pilot-Scale Fermenter (50-100 L) lab_fermenter->pilot_fermenter Scale-Up extraction Extraction pilot_fermenter->extraction Harvest purification Purification extraction->purification Crude Extract final_product This compound (>95% Purity) purification->final_product Purified Compound formulation Formulation final_product->formulation toxicology Toxicology Studies formulation->toxicology

Caption: Experimental workflow for scaling up this compound production.

biosynthesis_pathway anthranilic_acid Anthranilic Acid intermediate1 Cyclopeptine anthranilic_acid->intermediate1 phenylalanine Phenylalanine phenylalanine->intermediate1 methionine L-Methionine methionine->intermediate1 Methylation intermediate2 Dehydrocyclopeptine intermediate1->intermediate2 Dehydrogenation cyclopenin This compound intermediate2->cyclopenin Epoxidation

Caption: Biosynthesis pathway of this compound.

troubleshooting_tree cluster_fermentation_troubleshooting Fermentation Issues cluster_downstream_troubleshooting Downstream Issues low_yield Low this compound Yield? check_fermentation Check Fermentation Parameters low_yield->check_fermentation Yes check_extraction Check Extraction & Purification low_yield->check_extraction No, yield loss is downstream ph Is pH optimal (5.5-6.5)? check_fermentation->ph solvent Is extraction solvent efficient? check_extraction->solvent temp Is temperature optimal (25°C)? ph->temp Yes aeration Is aeration/agitation adequate? temp->aeration Yes media Is media composition optimal? aeration->media Yes chromatography Are chromatographic conditions optimized? solvent->chromatography Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (-)-Cyclopenin and Other Benzodiazepine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Natural benzodiazepine (B76468) alkaloids, a diverse class of secondary metabolites produced by various fungi, have garnered significant interest for their wide-ranging biological activities. This guide provides a comparative analysis of the bioactivity of (-)-Cyclopenin against other notable benzodiazepine alkaloids, including viridicatin (B94306). The comparison focuses on their antiviral, cytotoxic, and antimicrobial properties, supported by available experimental data.

Quantitative Comparison of Bioactivities

To facilitate a clear comparison, the available quantitative data on the biological activities of this compound and viridicatin are summarized in the table below. These values, presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), offer a snapshot of their potency in various assays.

CompoundAssay TypeTargetIC50MICReference
This compound AntiviralSARS-CoV-2 Mpro0.36–0.89 µM-[1]
Viridicatin CytotoxicityHEPG2 (Human liver cancer cell line)32.88 µg/mL-
CytotoxicityMCF-7 (Human breast cancer cell line)24.33 µg/mL-
AntimicrobialEnterococcus faecalis-1-2 µg/mL
AntimicrobialStaphylococcus aureus-1-2 µg/mL

Note: A direct comparison of the activities is challenging due to the different assays and target organisms/cell lines used in the cited studies. Further research with standardized assays is required for a conclusive comparative evaluation. No quantitative data for the benzodiazepine alkaloid lanosulin was available in the searched literature.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the studies that generated the quantitative data presented above.

Antiviral Activity Assay: SARS-CoV-2 Mpro Inhibition

The inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro) was determined using a fluorescence resonance energy transfer (FRET) assay or a fluorescence polarization (FP) assay[2][3][4][5].

Experimental Workflow: SARS-CoV-2 Mpro Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer and Reagents enzyme_prep Purify Recombinant SARS-CoV-2 Mpro reagent_prep->enzyme_prep substrate_prep Synthesize FRET or FP Substrate enzyme_prep->substrate_prep incubation Incubate Mpro with this compound substrate_prep->incubation reaction_start Add Substrate to Initiate Reaction incubation->reaction_start measurement Measure Fluorescence/Polarization Signal reaction_start->measurement data_processing Calculate Percentage Inhibition measurement->data_processing ic50_calc Determine IC50 Value data_processing->ic50_calc

Workflow for SARS-CoV-2 Mpro inhibition assay.

Protocol Outline:

  • Reagent Preparation: An assay buffer (e.g., Tris-HCl) is prepared. The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Enzyme and Substrate: Recombinant SARS-CoV-2 Mpro is expressed and purified. A specific peptide substrate containing a fluorophore and a quencher (for FRET) or a fluorescent label (for FP) is synthesized.

  • Assay Performance: The purified Mpro enzyme is pre-incubated with varying concentrations of this compound in a microplate. The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The change in fluorescence intensity (FRET) or fluorescence polarization (FP) is monitored over time using a plate reader.

  • Data Analysis: The percentage of Mpro inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.

Cytotoxicity Assay: MTT Method

The cytotoxic effects of viridicatin on HEPG2 and MCF-7 cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[6][7][8][9]. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate cell_adhesion Allow Cells to Adhere Overnight cell_seeding->cell_adhesion compound_addition Add Viridicatin at Various Concentrations cell_adhesion->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan (B1609692) Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read Absorbance at ~570 nm solubilization->absorbance_reading viability_calc Calculate Percentage Cell Viability absorbance_reading->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Workflow for MTT cytotoxicity assay.

Protocol Outline:

  • Cell Seeding: The cancer cells (HEPG2 or MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of viridicatin and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated for each concentration of viridicatin compared to untreated control cells. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity Assay: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of viridicatin against bacterial strains was likely determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility[10][11][12][13].

Protocol Outline:

  • Preparation of Inoculum: A standardized suspension of the test bacteria (E. faecalis or S. aureus) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound, viridicatin, is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways

The precise signaling pathways modulated by this compound and other natural benzodiazepine alkaloids are not as extensively characterized as their synthetic counterparts. However, based on the known activities of benzodiazepines and related compounds, several pathways are likely to be involved.

GABA-A Receptor Modulation

GABA-A Receptor Signaling Pathway

G cluster_pathway GABA-A Receptor Signaling BZD Benzodiazepine Alkaloid GABA_R GABA-A Receptor BZD->GABA_R Allosteric Modulation Cl_channel Chloride Channel Opening GABA_R->Cl_channel Activates GABA GABA GABA->GABA_R Binds Cl_influx Chloride Ion Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Simplified GABA-A receptor signaling pathway.
Induction of Apoptosis

Some benzodiazepine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through various mechanisms, including the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspases[18][19][20][21]. The reported cytotoxicity of viridicatin against cancer cell lines suggests that it may also trigger apoptotic pathways.

Modulation of Inflammatory Pathways

Certain cyclopentenone-containing molecules, which share some structural similarities with parts of the benzodiazepine alkaloid scaffold, have been shown to modulate inflammatory pathways, such as the NF-κB pathway[22][23][24][25][26]. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Inhibition of this pathway could contribute to anti-inflammatory effects. Further investigation is needed to determine if this compound or other benzodiazepine alkaloids exert their effects through this mechanism.

Conclusion

This compound demonstrates potent antiviral activity against SARS-CoV-2 Mpro. In comparison, viridicatin exhibits notable cytotoxic effects against cancer cell lines and antimicrobial activity against Gram-positive bacteria. A direct, comprehensive comparison of their activities is currently limited by the lack of standardized testing across different studies. The underlying mechanisms of action for these natural benzodiazepine alkaloids are still under investigation but are likely to involve modulation of key cellular signaling pathways, including those related to neurotransmission, apoptosis, and inflammation. Further research is warranted to fully elucidate their therapeutic potential and to enable a more direct and quantitative comparison of their biological profiles.

References

A Comparative Guide to the In Vivo Validation of (-)-Cyclopenin's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a naturally occurring cyclopeptide alkaloid that has garnered interest for its potential therapeutic properties. While in vitro studies may suggest anti-inflammatory potential, its efficacy within a complex biological system remains to be validated. This guide provides a comparative framework for the in vivo validation of this compound's anti-inflammatory effects, drawing parallels with other studied alkaloids and outlining established experimental protocols. Due to the current lack of direct in vivo data for this compound, this document serves as a roadmap for future research, offering objective comparisons with alternative compounds and detailing the necessary experimental methodologies to rigorously assess its anti-inflammatory potential.

Comparative Analysis of Anti-Inflammatory Alkaloids

To contextualize the potential of this compound, it is useful to compare its structural class with other alkaloids for which in vivo anti-inflammatory data are available. Cyclopeptide alkaloids, as a class, have demonstrated notable anti-inflammatory and analgesic properties.[1]

Table 1: In Vivo Anti-Inflammatory Activity of Selected Alkaloids

Compound/ExtractClassAnimal ModelKey FindingsReference
Cyclopeptide Alkaloid Fraction (IFZN) Cyclopeptide AlkaloidRat Paw Edema (Carrageenan, Dextran, Serotonin, Histamine)Dose-dependent anti-edematogenic effects.[1]
Mouse PeritonitisReduction in leukocyte migration.[1]
Cotton Pellet GranulomaInhibition of chronic inflammation.[1]
Total Alkaloid Extract from Linum usitatissimum Alkaloid ExtractDNBS-induced Colitis in MiceAmeliorated colitis, reduced inflammatory markers (MPO, NO), and oxidative stress.[2]
Plenane A Cyclopeptide AlkaloidLPS-induced RAW264.7 Macrophages (in vitro)Potent inhibitory effects with an IC50 value of 40.92 µM.[3]
Berberine Isoquinoline (B145761) AlkaloidTPA-induced Mouse Ear EdemaActivity against chronic inflammation.[4]
Brucine N-oxide Indole AlkaloidCarrageenan-induced Rat Paw EdemaStronger inhibitory effect than brucine; diminished PGE2 release.[4]

Proposed In Vivo Validation Workflow for this compound

A structured approach is essential for the successful in vivo validation of a novel anti-inflammatory compound. The following workflow is proposed for this compound, incorporating standard, well-characterized animal models of inflammation.

G cluster_0 Phase 1: Acute Inflammation Models cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Chronic Inflammation Model Initial Screening This compound Dose-Response Studies Carrageenan Model Carrageenan-Induced Paw Edema Initial Screening->Carrageenan Model Determine optimal dose LPS Model LPS-Induced Systemic Inflammation Initial Screening->LPS Model Assess systemic effects Tissue Analysis Paw Tissue/Plasma Analysis (Cytokines, Prostaglandins) Carrageenan Model->Tissue Analysis LPS Model->Tissue Analysis Histopathology Histopathological Examination of Inflamed Tissues Tissue Analysis->Histopathology Biochemical Assays Measurement of MPO, NO, and Oxidative Stress Markers Histopathology->Biochemical Assays Granuloma Model Cotton Pellet-Induced Granuloma Biochemical Assays->Granuloma Model Proceed if acute efficacy is confirmed Chronic Efficacy Evaluate long-term anti-inflammatory effects Granuloma Model->Chronic Efficacy

Proposed in vivo validation workflow for this compound.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase involving prostaglandins (B1171923).[8]

  • Animals: Male Wistar or Sprague-Dawley rats (150-250g) are commonly used.[8]

  • Grouping:

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 5-10 mg/kg)[7][8]

    • Group III-V: this compound (various doses)

  • Procedure:

    • Administer this compound or control compounds intraperitoneally or orally 30-60 minutes before carrageenan injection.[5][7]

    • Inject 100 µl of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[7]

    • Measure paw volume or thickness using a plethysmometer or digital calipers at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5][7]

  • Data Analysis: Calculate the percentage inhibition of edema. At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators like cytokines (TNF-α, IL-1β), prostaglandins (PGE2), and enzyme activity (COX-2, iNOS).[7][8]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation by introducing bacterial endotoxin (B1171834) (LPS), which potently activates the immune system.[9][10]

  • Animals: C57BL/6 or ICR mice are commonly used.[11][12]

  • Grouping:

    • Group I: Saline Control

    • Group II: LPS Control

    • Group III-V: this compound + LPS

  • Procedure:

    • Administer this compound or saline.

    • After a set time (e.g., 30 minutes), inject a sublethal dose of LPS intraperitoneally.[10][11]

    • Monitor animals for signs of inflammation.

    • Collect blood and tissues at various time points (e.g., 1, 6, 18 hours) for analysis.[9]

  • Data Analysis: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1).[9] Tissue homogenates can be analyzed for myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and expression of inflammatory enzymes like COX-2 and iNOS.[12]

Potential Molecular Mechanisms and Signaling Pathways

The anti-inflammatory effects of many natural products, including alkaloids and compounds with a cyclopentenone structure, are often mediated through the inhibition of key signaling pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammatory gene expression.[13] Its inhibition is a common mechanism for anti-inflammatory drugs. Cyclopentenone prostaglandins are known to inhibit NF-κB activation.[14][15]

G Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Cyclopenin This compound (Hypothesized) Cyclopenin->IKK Inhibition?

Hypothesized inhibition of the NF-κB pathway by this compound.
Cyclooxygenase (COX) Pathway

The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] Many NSAIDs exert their effects by inhibiting COX enzymes.[17][18]

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Release COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Synthesis Inflammation Pain & Inflammation PGs->Inflammation Cyclopenin This compound (Hypothesized) Cyclopenin->COX2 Inhibition?

Hypothesized inhibition of the COX-2 pathway by this compound.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is currently lacking, a clear path for its validation exists. By employing established models such as carrageenan-induced paw edema and LPS-induced systemic inflammation, researchers can effectively assess its efficacy. Comparative analysis with other cyclopeptide and isoquinoline alkaloids suggests that this compound may exert its effects through the modulation of key inflammatory pathways like NF-κB and COX-2. The experimental protocols and comparative data presented in this guide provide a robust framework for future investigations into the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

A Comparative Analysis of (-)-Cyclopenin and Viridicatin: Unraveling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Cyclopenin and viridicatin (B94306), two closely related fungal metabolites, present distinct biological profiles stemming from their structural differences. While biosynthetically linked, with this compound serving as a precursor to viridicatin, their activities diverge, offering unique avenues for therapeutic exploration. This guide provides a comparative overview of their known biological effects, supported by available experimental data, to inform further research and drug development initiatives.

Chemical and Biosynthetic Relationship

This compound is a benzodiazepine (B76468) alkaloid, while viridicatin is a quinolone derivative. The biosynthesis of viridicatin is a fascinating enzymatic transformation involving the ring contraction of this compound. This reaction is catalyzed by the enzyme cyclopenase, which facilitates the rearrangement of the benzodiazepine ring system into the quinolone core of viridicatin.

CompoundChemical ClassMolecular Formula
This compound Benzodiazepine AlkaloidC₁₇H₁₄N₂O₃
Viridicatin HydroxyquinoloneC₁₅H₁₁NO₂

Comparative Biological Activities

Current research highlights a notable difference in the cytotoxic and antimicrobial profiles of these two compounds. Viridicatin has demonstrated significant biological activity, particularly in antimicrobial and anticancer assays. In contrast, quantitative biological data for this compound is less readily available in the public domain, suggesting a potential area for further investigation.

Cytotoxicity

Viridicatin has been evaluated for its cytotoxic effects against human cancer cell lines. Specifically, studies have reported its half-maximal inhibitory concentrations (IC₅₀) against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells.

CompoundCell LineIC₅₀ (µg/mL)
Viridicatin HepG232.88
Viridicatin MCF-724.33
This compound -Data not available
Antimicrobial Activity

A significant area of interest for viridicatin is its potent antibacterial activity, especially against Mycobacterium tuberculosis. This has positioned viridicatin as a potential scaffold for the development of new anti-tuberculosis agents.

CompoundTarget OrganismActivity
Viridicatin Mycobacterium tuberculosisStrong inhibitory activity
This compound -Data not available

Potential Signaling Pathways

While specific experimental evidence detailing the signaling pathways modulated by this compound and viridicatin is limited, their chemical structures suggest potential interactions with key cellular signaling cascades involved in inflammation and apoptosis. Further research is required to elucidate their precise mechanisms of action.

Hypothesized NF-κB Inhibition: The structural motifs present in these compounds may allow them to interfere with the NF-κB signaling pathway, a critical regulator of inflammation. Inhibition of this pathway could occur at various points, such as the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the IκBα inhibitor, leading to the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_inhibition Potential Inhibition Point cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release IkBa_P p-IκBα Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_n NF-κB NFkB_active->NFkB_n Translocation Hypothetical_Inhibitor This compound or Viridicatin Hypothetical_Inhibitor->IKK_Complex Inhibits? DNA DNA (κB sites) NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Induction of Apoptosis: The cytotoxic effects of viridicatin suggest that it may trigger programmed cell death, or apoptosis. This could involve the activation of caspase cascades, a family of proteases that are central to the execution of apoptosis. The intrinsic pathway, initiated by mitochondrial stress, or the extrinsic pathway, triggered by death receptors, could be potential mechanisms.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Stimulus e.g., Viridicatin Death_Receptors Death Receptors Stimulus->Death_Receptors Activates? Mitochondrion Mitochondrion Stimulus->Mitochondrion Induces? Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Substrates Cellular Substrates Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Potential induction of the apoptotic signaling cascade.

Experimental Methodologies

The following are generalized protocols for the key assays mentioned in this guide. Specific parameters may need to be optimized based on the experimental setup.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., viridicatin) and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with compound and vehicle control Incubation1->Compound_Treatment Incubation2 Incubate 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate 2-4h MTT_Addition->Incubation3 Formazan_Solubilization Solubilize formazan crystals (DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) in a suitable broth medium (e.g., Middlebrook 7H9).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye like resazurin.

MIC_Assay_Workflow Start Start Inoculum_Prep Prepare standardized M. tuberculosis inoculum Start->Inoculum_Prep Compound_Dilution Prepare serial dilutions of compound in 96-well plate Inoculum_Prep->Compound_Dilution Inoculation Inoculate wells with bacterial suspension Compound_Dilution->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination End End MIC_Determination->End

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The comparative analysis of this compound and viridicatin reveals a clear distinction in their currently documented biological activities. Viridicatin emerges as a promising lead compound, particularly in the fields of oncology and infectious diseases, with demonstrated cytotoxicity and potent anti-mycobacterial effects. The lack of extensive biological data for this compound, however, presents a compelling opportunity for further research. Investigating the cytotoxic and antimicrobial properties of this compound using standardized assays would provide a more complete comparative picture and could unveil novel biological activities.

Furthermore, the elucidation of the specific molecular targets and signaling pathways affected by both compounds is a critical next step. Such studies will not only deepen our understanding of their mechanisms of action but also guide the rational design of more potent and selective derivatives for therapeutic development. The biosynthetic relationship between these two molecules offers a unique platform to explore structure-activity relationships and to potentially generate novel analogs with improved pharmacological profiles.

Comparative Analysis of (-)-Cyclopenin Cross-reactivity in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid naturally produced by fungi of the Penicillium genus, notably Penicillium cyclopium. While research has delved into its biosynthesis and general biological properties, comprehensive data on its cross-reactivity across a wide range of enzyme assays remains limited in publicly available scientific literature. This guide aims to provide a framework for evaluating and presenting such data, were it to become available, and to discuss the importance of cross-reactivity profiling in drug discovery and development.

Note: Due to the current scarcity of specific experimental data on the cross-reactivity of this compound, this guide will utilize a hypothetical data set to illustrate the presentation and interpretation of such findings. The experimental protocols and results described herein are for illustrative purposes and are not based on actual experimental outcomes for this compound.

The Importance of Cross-Reactivity Profiling

In drug discovery, understanding a compound's selectivity is paramount. Cross-reactivity, or the ability of a compound to interact with multiple, often unrelated, biological targets, can lead to off-target effects, toxicity, or even beneficial polypharmacology. Enzyme inhibitor screening against diverse panels of enzymes is a critical step in characterizing a lead compound's specificity.

A typical cross-reactivity assessment would involve screening the compound of interest against a panel of enzymes from different classes, such as:

  • Kinases: A large family of enzymes that play crucial roles in cell signaling.

  • Proteases: Enzymes that catalyze the breakdown of proteins.

  • Phosphatases: Enzymes that remove phosphate (B84403) groups from molecules.

  • Cytochrome P450s (CYPs): A superfamily of enzymes involved in drug metabolism.

  • Histone Deacetylases (HDACs): A class of enzymes involved in gene expression.

Hypothetical Cross-reactivity Data for this compound

To illustrate how such data would be presented, the following tables summarize hypothetical results of this compound screened against a panel of representative enzymes.

Table 1: Hypothetical Kinase Inhibition Profile of this compound
Kinase TargetIC50 (µM)% Inhibition at 10 µM
EGFR> 100< 10%
VEGFR285.315%
CDK2/cyclin A50.135%
ROCK125.660%
PKA12.885%

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Hypothetical Inhibition Profile of this compound Against Other Enzyme Classes
Enzyme TargetEnzyme ClassIC50 (µM)
Cathepsin BCysteine Protease> 100
TrypsinSerine Protease92.4
PTP1BPhosphatase75.2
CYP3A4Cytochrome P45045.8
HDAC1Histone Deacetylase18.9

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of results. Below are example methodologies for the hypothetical data presented.

Kinase Assays

General Protocol: Kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.

  • A solution of the respective kinase and its substrate is prepared in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • This compound is added from a DMSO stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • The reaction is initiated by the addition of ATP at a concentration equal to the Km for each specific kinase.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • A kinase-glo® reagent is added to stop the reaction and measure the remaining ATP via a luminescence signal.

  • Luminescence is read on a plate reader, and the data is normalized to a no-inhibitor control to calculate percent inhibition and IC50 values.

Protease Assays

General Protocol: Protease activity is determined using a fluorogenic substrate.

  • The protease (e.g., Cathepsin B, Trypsin) is pre-incubated with varying concentrations of this compound in an appropriate assay buffer for 15 minutes at 37°C.

  • The reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B).

  • The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Initial reaction velocities are calculated, and the percent inhibition is determined relative to a DMSO control. IC50 values are then calculated from the dose-response curves.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_reaction Reaction & Detection cluster_analysis Data Analysis compound This compound Dilution Series plate Reaction Wells (Enzyme + Compound) compound->plate enzyme Enzyme Stock enzyme->plate substrate Substrate Stock initiation Add Substrate Initiate Reaction plate->initiation incubation Incubate (Specific Time/Temp) initiation->incubation detection Measure Signal (Luminescence/Fluorescence) incubation->detection calculation Calculate % Inhibition detection->calculation curve_fit Generate Dose-Response Curve calculation->curve_fit ic50 Determine IC50 Value curve_fit->ic50

Caption: A generalized workflow for determining the IC50 of this compound in an enzyme assay.

signaling_pathway PKA PKA CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Cyclopenin This compound Cyclopenin->PKA Hypothetical Inhibition

Caption: Hypothetical inhibition of the PKA signaling pathway by this compound.

Conclusion and Future Directions

The provided hypothetical data and protocols outline a standard approach for assessing the cross-reactivity of a small molecule like this compound. Based on this illustrative data, this compound shows some inhibitory activity against PKA, ROCK1, and HDAC1 at micromolar concentrations, suggesting potential for off-target effects if its primary target's affinity is not significantly higher.

To build a comprehensive understanding of this compound's selectivity, further experimental studies are essential. Future work should involve screening against a broad, commercially available panel of enzymes and receptors. Any confirmed "hits" should be followed up with detailed mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This information will be invaluable for the scientific community in evaluating the potential of this compound as a pharmacological tool or a starting point for drug development.

Efficacy of (-)-Cyclopenin Compared to Commercial Anti-Inflammatories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide aims to provide a comprehensive comparison of the anti-inflammatory efficacy of the natural product (-)-cyclopenin with established commercial anti-inflammatory drugs. However, a thorough review of the current scientific literature reveals a significant lack of available data on the anti-inflammatory properties of this compound. While its chemical structure, a benzodiazepine (B76468) alkaloid produced by Penicillium fungi, is known, its effects on inflammatory pathways have not been substantially investigated and reported in peer-reviewed studies.

Therefore, a direct, data-driven comparison of this compound with commercial anti-inflammatories is not feasible at this time. Instead, this guide will provide a detailed overview of the efficacy and mechanisms of action of widely used commercial nonsteroidal anti-inflammatory drugs (NSAIDs), specifically the non-selective COX inhibitor ibuprofen (B1674241) and the COX-2 selective inhibitor celecoxib. We will also briefly discuss the known anti-inflammatory activities of compound classes related to this compound, namely benzodiazepines and cyclopentenones, to provide a broader context for future research.

Commercial Anti-Inflammatory Drugs: A Quantitative Overview

Commercial NSAIDs are broadly categorized into non-selective and COX-2 selective inhibitors. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923).[1]

CompoundTarget(s)IC50 ValueAssay System
Ibuprofen COX-12.9 - 13 µMVarious in vitro assays[2]
COX-21.1 - 370 µMVarious in vitro assays[2]
NF-κB61.7 µM (S-enantiomer)T-cell stimulation assay[3]
121.8 µM (R-enantiomer)T-cell stimulation assay[3]
Celecoxib COX-1>100 µMHuman whole blood assay[4]
COX-240 nMSf9 cells[5][6]
NF-κB~24 µMTNF-induced NF-κB activation assay[7]

Signaling Pathways

The anti-inflammatory effects of commercial NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade. Additionally, some NSAIDs can modulate the NF-κB signaling pathway, a central regulator of inflammation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Figure 1. Simplified diagram of the Cyclooxygenase (COX) pathway and points of inhibition by Ibuprofen and Celecoxib.

cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, etc. IKK IKK Complex LPS->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p p-IκB (Ubiquitinated for degradation) IkB_NFkB->IkB_p Degradation Degradation IkB_p->Degradation Ibuprofen Ibuprofen Ibuprofen->IKK Inhibits (at high conc.) Celecoxib Celecoxib Celecoxib->NFkB_nuc Inhibits translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (e.g., COX-2, cytokines) DNA->Genes

Figure 2. Overview of the NF-κB signaling pathway and inhibitory actions of some NSAIDs.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to assess anti-inflammatory activity.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and vehicle control (e.g., DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.[8]

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1][8]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[8]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

A Seed RAW 264.7 cells in 96-well plate B Incubate 24h A->B C Pre-treat with test compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24h D->E F Collect supernatant E->F G Add Griess Reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO inhibition H->I

Figure 3. Experimental workflow for the nitric oxide (NO) inhibition assay.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and vehicle control (e.g., DMSO)

  • Method for detecting prostaglandin (B15479496) production (e.g., ELISA or LC-MS)

  • 96-well plates

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).[9]

  • Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[9]

  • Initiate the enzymatic reaction by adding arachidonic acid.[9]

  • Incubate for a short period (e.g., 2 minutes at 37°C).[9]

  • Stop the reaction (e.g., by adding hydrochloric acid).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method like ELISA or LC-MS/MS.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

A Prepare reaction mix (Buffer, Heme, COX enzyme) B Add test compound A->B C Pre-incubate B->C D Initiate reaction with Arachidonic Acid C->D E Incubate D->E F Stop reaction E->F G Quantify Prostaglandin (e.g., PGE2) F->G H Calculate % inhibition and IC50 G->H

Figure 4. General workflow for an in vitro COX inhibition assay.

Anti-Inflammatory Potential of Related Compound Classes

While direct data on this compound is lacking, studies on related chemical classes offer some insights into its potential anti-inflammatory mechanisms.

  • Benzodiazepines: Some benzodiazepine derivatives have been shown to possess anti-inflammatory properties.[10] For instance, certain 1,5-benzodiazepine derivatives have demonstrated anti-inflammatory effects in mice by inhibiting the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[10] Other studies have indicated that benzodiazepine receptor ligands can inhibit the inflammatory response by reducing the release of pro-inflammatory cytokines.[11] It is important to note that these effects are not universal to all benzodiazepines and the exact mechanisms can vary.

  • Cyclopentenones: The cyclopentenone ring is a feature of several bioactive molecules with anti-inflammatory properties, most notably certain prostaglandins (e.g., 15-deoxy-Δ12,14-prostaglandin J2). These compounds are known to inhibit the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[12] Some cyclopentenone-containing compounds have been shown to reduce the production of nitric oxide and PGE2 in LPS-stimulated macrophage cells.[13]

Conclusion

References

Correlation of In Vitro Efficacy and In Vivo Potential of (-)-Cyclopenin as a SARS-CoV-2 Main Protease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of (-)-Cyclopenin and its analogs against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). While direct in vivo data for this compound is not currently available in the public domain, this guide aims to contextualize its potential by comparing its in vitro potency with that of other Mpro inhibitors, for which in vivo data exists. This comparison offers a framework for understanding the potential for translating the in vitro efficacy of this compound to an in vivo setting.

Executive Summary

This compound, a benzodiazepine (B76468) alkaloid, has demonstrated promising in vitro inhibitory activity against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Its potency is comparable to the well-characterized Mpro inhibitor GC376. However, a critical knowledge gap exists regarding its in vivo efficacy and pharmacokinetic profile. This guide summarizes the available in vitro data for this compound and its analogs, presents comparative data for other Mpro inhibitors with known in vivo activity, and provides detailed experimental protocols for the key assays. The absence of in vivo data for this compound necessitates a cautious outlook on its therapeutic potential, underscoring the need for future animal studies to establish a clear in vitro to in vivo correlation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds against SARS-CoV-2 Mpro
CompoundTargetAssay TypeIC50 (µM)Reference
This compound (Compound 1) SARS-CoV-2 MproFRET Assay0.40 ± 0.01[1]
Cyclopenin Analog (Compound 2) SARS-CoV-2 MproFRET Assay0.89 ± 0.02[1]
Cyclopenin Analog (Compound 4) SARS-CoV-2 MproFRET Assay0.39 ± 0.04[1]
GC376 (Positive Control) SARS-CoV-2 MproFRET Assay0.0374[2]
Boceprevir SARS-CoV-2 MproFRET Assay4.13[3]
Table 2: In Vivo Efficacy of Comparator Compounds against SARS-CoV-2 in Animal Models
CompoundAnimal ModelDosageKey In Vivo FindingsReference
GC376 K18-hACE2 transgenic mice20 mg/kg, twice daily, intraperitoneallyReduced viral loads and milder tissue lesions in the brain. Did not significantly improve clinical symptoms or survival.[4][5][6]
MI-09 & MI-30 (Boceprevir derivatives) Transgenic miceOral or intraperitoneal administrationSignificantly reduced lung viral loads and lung lesions.[2][7]

Note: No in vivo efficacy data for this compound against SARS-CoV-2 has been reported in the reviewed literature.

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is based on the methodology described in the study by Ma et al., 2021.[2]

1. Reagents and Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (this compound, analogs, and comparators) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound solution to each well. For control wells, add 2 µL of DMSO.

  • Add 20 µL of SARS-CoV-2 Mpro solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 18 µL of the FRET substrate (final concentration ~20 µM) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes at 37°C using a microplate reader.

  • The initial velocity of the enzymatic reaction is calculated from the linear phase of the fluorescence signal progression.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in K18-hACE2 Transgenic Mouse Model

This protocol is a generalized representation based on studies evaluating Mpro inhibitors like GC376.[4][5][6]

1. Animal Model:

  • K18-hACE2 transgenic mice, which express human angiotensin-converting enzyme 2 (ACE2), the receptor for SARS-CoV-2.

2. Experimental Design:

  • Mice are randomly assigned to treatment and control groups.

  • Animals are intranasally inoculated with a defined dose of SARS-CoV-2.

  • Treatment with the test compound (e.g., GC376 administered intraperitoneally) or vehicle control is initiated at a specified time point post-infection (e.g., 4 hours).

  • The treatment is continued for a defined period (e.g., twice daily for 7 days).

  • Animals are monitored daily for clinical signs of disease, including weight loss and mortality.

  • At specific time points post-infection, subgroups of mice are euthanized, and tissues (e.g., lungs, brain) are collected for virological and pathological analysis.

3. Outcome Measures:

  • Viral Load: Determined by quantitative reverse transcription PCR (qRT-PCR) or tissue culture infectious dose 50 (TCID50) assays on tissue homogenates.

  • Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the extent of tissue damage and inflammation.

  • Survival Analysis: Kaplan-Meier survival curves are generated to compare the survival rates between treatment and control groups.

Mandatory Visualization

in_vitro_to_in_vivo_correlation_pathway cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment (Data Gap) This compound This compound Inhibition Inhibition This compound->Inhibition Binds to SARS-CoV-2 Mpro SARS-CoV-2 Mpro SARS-CoV-2 Mpro->Inhibition Targeted by IC50 Determination IC50 Determination Inhibition->IC50 Determination Quantified by Animal Model Animal Model IC50 Determination->Animal Model Informs dose selection for Pharmacokinetics (PK) Pharmacokinetics (PK) Animal Model->Pharmacokinetics (PK) Efficacy (Viral Load Reduction) Efficacy (Viral Load Reduction) Animal Model->Efficacy (Viral Load Reduction) Toxicity Toxicity Animal Model->Toxicity

Caption: Logical workflow from in vitro evaluation to in vivo assessment of this compound.

sars_cov_2_mpro_inhibition_workflow Compound Preparation Compound Preparation Assay Plate Setup Assay Plate Setup Compound Preparation->Assay Plate Setup Enzyme & Substrate Preparation Enzyme & Substrate Preparation Enzyme & Substrate Preparation->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis (IC50) Data Analysis (IC50) Fluorescence Reading->Data Analysis (IC50)

Caption: Experimental workflow for the in vitro SARS-CoV-2 Mpro inhibition assay.

Discussion: The Challenge of In Vitro to In Vivo Correlation

The promising in vitro activity of this compound against SARS-CoV-2 Mpro, with an IC50 value in the sub-micromolar range, positions it as a compound of interest for further investigation.[1] Its potency is comparable to that of GC376, a compound that has been evaluated in animal models.[2]

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its in vivo activity. A compound may have excellent in vitro potency but may be poorly absorbed, rapidly metabolized, or fail to reach the target tissue in sufficient concentrations to exert a therapeutic effect. The pharmacokinetic profile of this compound is currently unknown.

  • Toxicity: A compound that is non-toxic to cells in culture may exhibit toxicity in an animal model due to effects on various organs or physiological systems.

  • Off-target effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.

  • Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug available to interact with the target enzyme.

The in vivo studies on GC376 provide a salient example of these challenges. Despite its potent in vitro activity, GC376 showed only modest effects on clinical outcomes in a mouse model of SARS-CoV-2 infection, although it did reduce viral loads in the brain.[4][6] This highlights that potent enzymatic inhibition does not always translate to a robust clinical benefit.

Conversely, derivatives of boceprevir, which in some cases have lower in vitro potency than GC376, have demonstrated significant reductions in viral load and lung pathology in animal models.[2][7] This could be attributed to more favorable pharmacokinetic properties or other factors.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with potent in vitro inhibitory activity against the SARS-CoV-2 main protease. The data presented in this guide provides a strong rationale for further preclinical development. However, the critical next step is to bridge the gap between the observed in vitro potency and potential in vivo efficacy.

Future research should prioritize the following:

  • In vivo efficacy studies: Evaluation of this compound in a relevant animal model of SARS-CoV-2 infection is essential to determine its ability to reduce viral replication and ameliorate disease.

  • Pharmacokinetic profiling: Understanding the ADME properties of this compound will be crucial for optimizing dosing regimens and predicting its behavior in humans.

  • Toxicity studies: Comprehensive toxicology assessments are necessary to ensure the safety of the compound before it can be considered for clinical development.

By addressing these key areas, the scientific community can determine whether the promising in vitro activity of this compound can be translated into a tangible therapeutic option for the treatment of COVID-19.

References

A Head-to-Head Comparison of (-)-Cyclopenin and its Enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Known Natural Product and its Undisclosed Mirror Image

For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides a head-to-head comparison of the naturally occurring (-)-Cyclopenin and its synthetic enantiomer, (+)-Cyclopenin. While extensive data exists for the biological activity of this compound, a notable knowledge gap persists regarding its dextrorotatory counterpart. This guide will synthesize the available information on this compound, highlight the current lack of data for (+)-Cyclopenin, and provide a framework for future comparative studies.

Physicochemical Properties and Stereochemistry

Cyclopenin is a mycotoxin produced by fungi of the genus Penicillium. It possesses a complex spirocyclic benzodiazepine (B76468) structure with multiple stereocenters, leading to the existence of enantiomeric forms.

PropertyThis compound(+)-Cyclopenin
Synonyms (-)-Cyclopenine, NSC 114538, NSC 604989Not Commercially Available
CAS Number 20007-87-8Not Assigned
Molecular Formula C₁₇H₁₄N₂O₃C₁₇H₁₄N₂O₃
Molecular Weight 294.31 g/mol 294.31 g/mol
Chirality LevorotatoryDextrorotatory (Presumed)
Source Natural product from Penicillium spp.Synthetic (Hypothetical)

Biological Activity: A Tale of One Enantiomer

The biological activity of this compound has been primarily characterized by its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase.[1][2] This activity suggests its potential as a lead compound for the development of therapeutics for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

CompoundTargetIC₅₀ Value
This compound Human Recombinant Acetylcholinesterase (AChE)2.04 µM[1][2]
(+)-Cyclopenin Acetylcholinesterase (AChE)No data available

The lack of data for (+)-Cyclopenin's activity against acetylcholinesterase is a significant gap in the understanding of this molecule's structure-activity relationship. Based on the principles of stereochemistry in pharmacology, it is highly probable that (+)-Cyclopenin would exhibit a different, likely lower, inhibitory potency against AChE. The precise three-dimensional arrangement of the atoms in this compound is crucial for its binding to the active site of the chiral enzyme, and its mirror image would not be expected to fit as effectively.

The Importance of Stereoselectivity in Drug Action

The differential effects of enantiomers are a well-established principle in pharmacology. The interaction between a chiral drug and its biological target, which is typically a chiral protein such as an enzyme or receptor, is stereospecific. One enantiomer, the "eutomer," will have a higher affinity and/or efficacy for the target than the other, the "distomer." In some cases, the distomer may be inactive or even contribute to off-target effects and toxicity.

A diagram illustrating the presumed differential binding of this compound and (+)-Cyclopenin to Acetylcholinesterase.

Experimental Protocols

To facilitate further research into the comparative activities of cyclopenin enantiomers, a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay is provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine the inhibitory potential of a compound against AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound and, if synthesized, (+)-Cyclopenin)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound at various concentrations to the respective wells.

    • Add a solution of AChE to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-incubation period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add a solution of ATCI and DTNB to each well.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G cluster_workflow AChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffers) Plate_Setup Set up 96-well Plate (Buffer, Compounds, AChE) Prepare_Reagents->Plate_Setup Prepare_Compounds Prepare Serial Dilutions (Test Compounds & Control) Prepare_Compounds->Plate_Setup Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATCI & DTNB) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition & IC50) Measure_Absorbance->Data_Analysis

Workflow for the Acetylcholinesterase Inhibition Assay.

Signaling Pathways

Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, thereby potentiating cholinergic signaling. This can impact various downstream pathways in neurons.

G cluster_pathway Cholinergic Signaling Pathway ACh_Input Acetylcholine (ACh) (Increased Level) Muscarinic_R Muscarinic Receptors ACh_Input->Muscarinic_R Activates Nicotinic_R Nicotinic Receptors ACh_Input->Nicotinic_R Activates AChE Acetylcholinesterase (AChE) Cyclopenin This compound Cyclopenin->AChE Inhibits Downstream Downstream Signaling Cascades (e.g., IP3/DAG, Ca2+, cAMP) Muscarinic_R->Downstream Nicotinic_R->Downstream Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Downstream->Cellular_Response

Simplified overview of the cholinergic signaling pathway affected by AChE inhibitors.

Conclusion and Future Directions

The current body of scientific literature provides valuable insights into the biological activity of this compound as an acetylcholinesterase inhibitor. However, the complete absence of data for its enantiomer, (+)-Cyclopenin, represents a significant void. To fully understand the therapeutic potential and toxicological profile of cyclopenin, a comprehensive head-to-head comparison of the two enantiomers is essential.

Future research should prioritize the enantioselective synthesis of (+)-Cyclopenin to enable its biological evaluation. Subsequent studies should then employ assays, such as the acetylcholinesterase inhibition assay detailed here, to quantitatively compare the activities of both enantiomers. Such data will be invaluable for elucidating the structure-activity relationship and guiding any future drug development efforts based on the cyclopenin scaffold. This guide serves as a call to the research community to address this knowledge gap and unlock the full potential of understanding the stereochemistry of this intriguing natural product.

References

Benchmarking (-)-Cyclopenin: A Comparative Guide to Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the fungal metabolite (-)-cyclopenin against a panel of other well-characterized fungal metabolites. The objective is to evaluate their relative performance across key biological activities, including cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. While this compound, a benzodiazepine (B76468) metabolite from Penicillium species, has been identified in literature, specific quantitative data on its biological activities are not extensively available.[1] Therefore, this guide utilizes data from other prominent fungal compounds to establish a baseline for comparison and to highlight the methodologies used for such evaluations.

Data Presentation: Quantitative Comparison of Fungal Metabolites

The following tables summarize the biological activities of various fungal metabolites, providing a quantitative landscape for comparison. The data is compiled from multiple studies and presented to facilitate easy cross-referencing of cytotoxic, antimicrobial, and anti-inflammatory potentials.

Table 1: Cytotoxicity of Fungal Metabolites Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

MetaboliteFungal SourceCancer Cell LineIC50 (µM)Reference
This compound Penicillium cyclopium-Data Not Available-
Cyclopiumolide APenicillium cyclopiumSF126 (Glioblastoma)5.86[2]
AlterperylenolAlternaria sp.MCF-7 (Breast)1.91[3]
Altertoxin IIAlternaria sp.HepG-2 (Liver)9.67[3]
TerreinAspergillus terreusPANC-1 (Pancreatic)9.8[4]
LovastatinAspergillus terreusHepG-2 (Liver)0.6 µg/mL[4]
Massarilactone HMassarina sp.A549 (Lung)<10[5]
Secalonic acid DPenicillium oxalicumK562 (Leukemia)0.03[2]
Table 2: Antimicrobial Activity of Fungal Metabolites

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] Lower MIC values indicate greater antimicrobial effectiveness.

MetaboliteFungal SourceTarget MicroorganismMIC (µg/mL)Reference
This compound Penicillium cyclopium-Data Not Available-
Penicillic AcidChaetomium elatumBacillus subtilis<20.68 (inhibition zone)[7]
ToluquinolP. griseofulvumXanthomonas oryzae0.78[8]
Gentisyl AlcoholP. griseofulvumRalstonia solanacearum6.25[8]
M30 ExtractPenicillium sp.Candida albicans64[9]
Compound 1 Acalypha communisVancomycin-resistant enterococci8[10]
Compound 57 Artemisia SieberiStaphylococcus aureus (MRSA)6.3[11]
Table 3: Anti-inflammatory Activity of Fungal Metabolites

Anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

MetaboliteFungal SourceAssayIC50 (µM)Reference
This compound Penicillium cyclopium-Data Not Available-
ViridicatolPenicillium sp.NO Inhibition (RAW264.7 cells)46.03[12]
Neoechinulin AEurotium sp.NO & PGE2 Inhibition-[12]
CordycepinCordyceps militarisInhibits NO and PGE2 production-[13]
Ganoderic AcidGanoderma lucidumInhibits IL-6 and IL-8 production-[13]
Cyclopentenone IsoPs(Endogenous)NO Production Inhibition~0.36[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fungal metabolite. Include a solvent control. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.[14]

  • Data Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][6]

Protocol:

  • Compound Preparation: Prepare a stock solution of the fungal metabolite and perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Add a fixed volume of the standardized bacterial or fungal suspension to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control (microorganism with no compound) to verify growth and a negative control (medium with no microorganism) to ensure sterility.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophage cells (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS). The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reaction.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the fungal metabolite for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the collected supernatant.

  • Incubation and Measurement: Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop. Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in the samples, which reflects the amount of NO produced. The inhibitory effect of the compound is calculated relative to the LPS-only treated cells.

Mandatory Visualizations

Experimental Workflow for Metabolite Comparison

G cluster_0 Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Outcome Metabolite Fungal Metabolite (this compound & Panel) Stock Prepare Stock Solutions Metabolite->Stock Serial Serial Dilutions Stock->Serial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Serial->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Serial->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NO Assay) Serial->AntiInflammatory IC50 Calculate IC50 Values Cytotoxicity->IC50 MIC Determine MIC Values Antimicrobial->MIC NO_Inhibition Calculate % NO Inhibition AntiInflammatory->NO_Inhibition Comparison Comparative Analysis & Benchmarking IC50->Comparison MIC->Comparison NO_Inhibition->Comparison

Caption: Workflow for the comparative biological evaluation of fungal metabolites.

NF-κB Signaling Pathway in Inflammation

G cluster_nucleus Inside Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_IkB NF-κB IκBα IKK IKK Complex TLR4->IKK Activates IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination\n& Degradation Ubiquitination & Degradation IkB->Ubiquitination\n& Degradation NFkB->Nucleus Translocation NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Metabolite Fungal Metabolite (e.g., Cyclopentenones) Metabolite->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a target for anti-inflammatory fungal metabolites.

References

Reproducibility of (-)-Cyclopenin Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals a notable scarcity of reproducible quantitative data on the biological activity of (-)-cyclopenin. While its chemical structure and origin from Penicillium species are well-documented, detailed experimental protocols and conclusive signaling pathway information remain elusive. This guide aims to provide a framework for evaluating the biological activity of this compound, drawing comparisons with related compounds where possible, and to highlight the critical need for standardized, reproducible research in this area.

Challenges in Reproducing this compound Bioassay Data

Despite its classification as a benzodiazepine (B76468) alkaloid, a class of compounds known for diverse biological activities, public-domain literature lacks specific, reproducible quantitative data from biological assays of this compound. This absence of information presents a significant challenge for researchers and drug development professionals seeking to build upon existing knowledge. Key missing elements include:

  • Standardized Bioassay Protocols: The lack of detailed, published experimental methodologies for testing this compound makes it difficult to replicate and validate any reported findings.

  • Quantitative Activity Data: There is a dearth of specific inhibitory concentrations (IC₅₀), lethal doses (LD₅₀), or other quantitative metrics that are essential for comparing its potency and efficacy against other compounds.

  • Elucidation of Mechanism of Action: The precise signaling pathways through which this compound may exert its biological effects have not been clearly identified or described in the available scientific literature.

A Path Forward: Establishing a Framework for Reproducible Research

To address the current knowledge gap, a structured approach to investigating the biological activities of this compound is necessary. This should involve a series of standardized assays and clear reporting of methodologies and results.

Proposed Experimental Workflow

A logical workflow for characterizing the biological activity of this compound and ensuring the reproducibility of the findings is outlined below. This workflow can serve as a template for future research.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Mechanistic Studies Compound Acquisition\n and Characterization Compound Acquisition and Characterization Broad-Spectrum\n Cytotoxicity Assays Broad-Spectrum Cytotoxicity Assays Compound Acquisition\n and Characterization->Broad-Spectrum\n Cytotoxicity Assays Antimicrobial\n Screening Antimicrobial Screening Broad-Spectrum\n Cytotoxicity Assays->Antimicrobial\n Screening Enzyme Inhibition\n Assays Enzyme Inhibition Assays Broad-Spectrum\n Cytotoxicity Assays->Enzyme Inhibition\n Assays Antimicrobial\n Screening->Enzyme Inhibition\n Assays Receptor Binding\n Assays Receptor Binding Assays Enzyme Inhibition\n Assays->Receptor Binding\n Assays Signaling Pathway\n Analysis Signaling Pathway Analysis Receptor Binding\n Assays->Signaling Pathway\n Analysis In Vivo\n Model Testing In Vivo Model Testing Signaling Pathway\n Analysis->In Vivo\n Model Testing Data Analysis\n and Reporting Data Analysis and Reporting Signaling Pathway\n Analysis->Data Analysis\n and Reporting

Caption: Proposed experimental workflow for the biological characterization of this compound.

Comparative Data: A Call for Contributions

Due to the lack of specific data for this compound, a direct quantitative comparison with alternative compounds is not currently feasible. The following tables are presented as templates. Researchers who generate data on this compound are encouraged to use this format to facilitate comparison and promote reproducibility.

Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundCell Line 1Cell Line 2Cell Line 3
This compound Data Not AvailableData Not AvailableData Not Available
Alternative 1 Insert DataInsert DataInsert Data
Alternative 2 Insert DataInsert DataInsert Data

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
This compound Data Not AvailableData Not AvailableData Not Available
Alternative 1 Insert DataInsert DataInsert Data
Alternative 2 Insert DataInsert DataInsert Data

Hypothetical Signaling Pathway Involvement

Based on the activities of other benzodiazepine-containing natural products, this compound could potentially interact with various cellular signaling pathways. A hypothetical pathway is diagrammed below to illustrate how such interactions could be visualized once data becomes available.

G This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Downstream Kinase 1 Downstream Kinase 1 Target Protein->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Detailed Experimental Protocols: A Template for Future Studies

To ensure the reproducibility of future research on this compound, it is imperative that detailed experimental protocols are provided in all publications. The following serves as a template for reporting such methods.

Example Protocol: Cell Viability Assay

  • Cell Culture: Specify the cell line used, media composition (including serum and antibiotic concentrations), and culture conditions (temperature, CO₂, humidity).

  • Compound Preparation: Detail the solvent used to dissolve this compound, the stock concentration, and the range of final concentrations tested.

  • Assay Procedure: Describe the cell seeding density, the duration of compound exposure, and the specific viability assay used (e.g., MTT, XTT, CellTiter-Glo®).

  • Data Analysis: Explain the method used to calculate IC₅₀ values, including the software and statistical analysis performed. Report the number of replicates and the measures of variance.

Statistical Analysis of (-)-Cyclopenin Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biological Activities of (-)-Cyclopenin

This compound, a benzodiazepine (B76468) mycotoxin produced by Penicillium cyclopium, has been reported to exhibit several biological activities, including the inhibition of acetylcholinesterase and the modulation of inflammatory pathways through the inhibition of nitric oxide (NO) production. Evidence suggests that this compound's anti-inflammatory effects are mediated through the inhibition of the upstream signaling of the NF-κB pathway.

Comparative Dose-Response Data

To illustrate the principles of dose-response analysis, the following tables summarize the inhibitory concentrations (IC50) for established inhibitors of acetylcholinesterase and nitric oxide synthase, the key enzymes related to this compound's known biological activities.

Table 1: Acetylcholinesterase Inhibition

CompoundTargetIC50 ValueOrganism/System
Donepezil (B133215)Acetylcholinesterase (AChE)6.7 nM[1]In vitro

Table 2: Nitric Oxide Synthase Inhibition

CompoundTargetIC50 ValueOrganism/System
L-NAMENitric Oxide Synthase (NOS)70 µM[2][3]Purified brain NOS
L-NAMEEndothelial NOS (eNOS)500 nM[4]In vitro

Experimental Protocols

Detailed methodologies for assessing the biological activities of this compound and generating dose-response data are provided below.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or other sources)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound) and positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

  • Assay:

    • Add 20 µL of each concentration of the test compound or control to the wells of a 96-well plate.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis.

Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by monitoring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium.

Principle: In this cell-based assay, macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of nitrite in the cell culture supernatant is then quantified using the Griess reagent, which converts nitrite into a purple azo compound that can be measured colorimetrically at 540 nm.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound) and positive control (e.g., L-NAME)

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Plot the percentage of NO production inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the general workflows for the experimental protocols described above.

NF_kappaB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Cyclopenin This compound MyD88 MyD88 Cyclopenin->MyD88 Inhibits TLR4->MyD88 IKK IKK Complex MyD88->IKK Upstream Signaling IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Gene_Expression AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCh, DTNB) Add_AChE Add AChE & Incubate Reagents->Add_AChE Compounds Prepare Serial Dilutions of this compound & Control Add_Cmpd Add Compound Dilutions Compounds->Add_Cmpd Add_Cmpd->Add_AChE Add_DTNB Add DTNB Add_AChE->Add_DTNB Add_ATCh Initiate Reaction with ATCh Add_DTNB->Add_ATCh Measure_Abs Measure Absorbance at 412 nm (Kinetic) Add_ATCh->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Plot_Curve Plot % Inhibition vs. log[Concentration] Calc_Rate->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50 NOS_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay cluster_data_analysis Data Analysis Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with This compound/Control Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_RT Incubate at RT Add_Griess->Incubate_RT Measure_Abs_540 Measure Absorbance at 540 nm Incubate_RT->Measure_Abs_540 Calc_Nitrite Calculate Nitrite Concentration Measure_Abs_540->Calc_Nitrite Plot_Inhibition Plot % Inhibition vs. log[Concentration] Calc_Nitrite->Plot_Inhibition Determine_IC50 Determine IC50 Plot_Inhibition->Determine_IC50

References

Safety Operating Guide

Navigating the Disposal of (-)-Cyclopenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant operational environment. This guide provides essential information and step-by-step procedures for the proper disposal of (-)-Cyclopenin, a benzodiazepine (B76468) metabolite produced by various Penicillium species. While often referred to as a mycotoxin, this compound exhibits low toxicity in vitro against mammalian cells, bacteria, and fungi.[1]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. Key data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₇H₁₄N₂O₃
Molecular Weight 294.3 g/mol
Purity >95% by HPLC
Long-Term Storage -20°C
Solubility Soluble in ethanol, methanol, DMF, or DMSO; Limited water solubility[1]

Disposal Procedures for this compound

The following procedures are based on general best practices for chemical waste disposal and should be adapted to comply with all applicable national and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Original Containers: Whenever possible, leave chemical waste in its original container.

  • No Mixing: Do not mix this compound waste with other waste materials.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Step 3: Disposal Method

Due to its chemical nature, this compound should not be disposed of in standard waste streams or sanitary sewers.[3]

  • Licensed Chemical Destruction: The recommended method of disposal is through a licensed chemical destruction plant.[3][4] This ensures the compound is broken down in a controlled and environmentally responsible manner.

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[3][4] This process should be carried out in a facility equipped to handle chemical waste and minimize harmful emissions.

  • Avoid Environmental Release: Under no circumstances should this compound be allowed to contaminate water, foodstuffs, feed, or seed.[3][4] It should not be discharged into sewer systems.[3][4]

Step 4: Handling Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material to contain the substance.

  • Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for disposal as chemical waste.

  • Decontamination: Clean the spill area thoroughly.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste in Labeled Container B->C D Store in a Cool, Dry, Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Transport to Approved Facility E->F G Dispose via Incineration or Chemical Destruction F->G H Document Disposal Record G->H

Figure 1. Experimental workflow for the disposal of this compound.

Signaling Pathway for Safe Handling and Disposal

The following diagram illustrates the decision-making process and critical control points for the safe handling and disposal of this compound in a laboratory setting.

cluster_handling Handling cluster_disposal Disposal A Assess Risks B Select PPE A->B C Use in Ventilated Area B->C D Is Container Empty? C->D E Triple Rinse Container D->E Yes I Collect Chemical Waste D->I No F Dispose of Rinsate as Waste E->F G Puncture Container F->G H Dispose of Container G->H J Follow Institutional Protocol I->J

Figure 2. Decision pathway for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Cyclopenin
Reactant of Route 2
(-)-Cyclopenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.